molecular formula C11H20 B7812450 1-Undecyne CAS No. 102681-76-5

1-Undecyne

Cat. No.: B7812450
CAS No.: 102681-76-5
M. Wt: 152.28 g/mol
InChI Key: YVSFLVNWJIEJRV-UHFFFAOYSA-N
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Description

1-undecyne is a terminal acetylenic compound that is undecane carrying a triple bond at position 1. It has a role as a metabolite. It is a terminal acetylenic compound and an alkyne.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undec-1-yne
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InChI

InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h1H,4-11H2,2H3
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InChI Key

YVSFLVNWJIEJRV-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC#C
Source PubChem
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Molecular Formula

C11H20
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DSSTOX Substance ID

DTXSID8062288
Record name 1-Undecyne
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Molecular Weight

152.28 g/mol
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CAS No.

2243-98-3, 102681-76-5
Record name 1-Undecyne
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Foundational & Exploratory

An In-depth Technical Guide to 1-Undecyne: Properties, Reactivity, and Applications in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Undecyne (C₁₁H₂₀) is a terminal alkyne distinguished by a carbon-carbon triple bond at the terminus of an eleven-carbon chain.[1][2] This structural feature, combining a reactive functional group with a significant lipophilic tail, makes 1-undecyne a versatile and valuable building block in organic synthesis. Its utility extends from fundamental carbon-carbon bond-forming reactions to advanced applications in medicinal chemistry and materials science.[3][4] The terminal proton's acidity and the high electron density of the π-systems in the triple bond dictate its reactivity, allowing for a wide array of chemical transformations.[5] This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of 1-undecyne, with a focus on its practical applications and the experimental methodologies relevant to researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The unique chemical behavior of 1-undecyne is a direct consequence of its molecular architecture, which features a linear sp-hybridized carbon duo at one end of a flexible nine-carbon sp³-hybridized chain.

Structural Characteristics

The defining feature of 1-undecyne is the C≡C triple bond at the C1 position. The two carbon atoms of the alkyne group are sp-hybridized, resulting in a linear geometry with bond angles of approximately 180°. This rigidity at the terminus contrasts with the flexibility of the nonyl (C9) alkyl chain.

Caption: Chemical structure of 1-Undecyne (C₁₁H₂₀).

Physical and Chemical Identifiers

A summary of the key identifiers and properties for 1-undecyne is provided below, consolidating data from various chemical databases and suppliers.

PropertyValueReference(s)
IUPAC Name undec-1-yne[1][3]
CAS Number 2243-98-3[1][3][6]
Molecular Formula C₁₁H₂₀[1][3]
Molecular Weight 152.28 g/mol [1][3]
Appearance Colorless to light yellow oily liquid[3]
Melting Point -25°C to -33°C[3][7][8]
Boiling Point 195-196°C (at 760 mmHg); 73°C (at 10 mmHg)[3][7][9]
Density 0.773 g/cm³ at 25°C[3][8]
Refractive Index (n²⁰/D) 1.431[3][8]
Flash Point 65°C (149°F)[3][10]
Solubility Miscible with acetone, ether, ethanol, benzene; slightly miscible with water.[6][7][10]
InChIKey YVSFLVNWJIEJRV-UHFFFAOYSA-N[1][3]
SMILES CCCCCCCCCC#C[1][3]

Synthesis of 1-Undecyne

The most prevalent and industrially scalable method for synthesizing 1-undecyne is through the alkylation of acetylene.[3] This classic organometallic approach leverages the acidity of the acetylenic proton to create a potent carbon nucleophile.

Alkylation of Acetylene: A Validated Protocol

This procedure involves the deprotonation of acetylene by a strong base, typically sodium amide (NaNH₂), to form an acetylide anion. This anion then acts as a nucleophile, displacing a halide from a long-chain alkyl halide, such as 1-bromononane, in an Sₙ2 reaction.

Experimental Protocol: Synthesis via Acetylene Alkylation

  • Apparatus Setup: A three-necked, flame-dried, round-bottom flask is equipped with a magnetic stirrer, a dry ice condenser, and a gas inlet for acetylene. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Base Preparation: Liquid ammonia is condensed into the flask at -78°C. A catalytic amount of iron(III) nitrate is added, followed by the portion-wise addition of sodium metal until a persistent blue color is observed, indicating the formation of the sodium amide base.

  • Acetylide Formation: Acetylene gas is bubbled through the sodium amide solution. The disappearance of the blue color signifies the formation of sodium acetylide.

  • Alkylation: 1-Bromononane (CH₃(CH₂)₈Br) is added dropwise to the acetylide suspension. The reaction is allowed to stir for several hours, gradually warming to room temperature to allow the ammonia to evaporate.

  • Workup and Purification: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is extracted with a nonpolar solvent (e.g., diethyl ether or hexane), washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 1-undecyne.

Causality and Self-Validation: The use of a very strong base like NaNH₂ in liquid ammonia is critical because the pKa of acetylene (~25) requires a base with a conjugate acid of a much higher pKa for complete deprotonation. The success of the Sₙ2 reaction is validated by the formation of a single major product with the correct molecular weight, confirmed via GC-MS, and the appearance of characteristic terminal alkyne signals in ¹H NMR and IR spectroscopy, as detailed in Section 4.

G cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: SN2 Alkylation Acetylene Acetylene (HC≡CH) Acetylide Sodium Acetylide (HC≡C⁻Na⁺) Acetylene->Acetylide + NaNH₂ - NH₃ Base Strong Base (e.g., NaNH₂) AlkylHalide 1-Bromononane Acetylide->AlkylHalide Nucleophilic Attack Product 1-Undecyne AlkylHalide->Product Purification (Distillation) Purification (Distillation) Product->Purification (Distillation)

Caption: Workflow for the synthesis of 1-undecyne.

Chemical Reactivity and Synthetic Applications

The reactivity of 1-undecyne is dominated by the terminal alkyne functionality, making it a versatile precursor for a multitude of molecular structures.[11]

Reactions at the Terminal Proton: Acetylide Chemistry

The terminal proton is weakly acidic (pKa ≈ 25) and can be removed by strong bases to form an undecynylide anion. This nucleophile is central to C-C bond formation.

  • Sonogashira Coupling: The palladium-catalyzed cross-coupling of 1-undecyne with aryl or vinyl halides is a powerful method for creating complex conjugated systems. This reaction is a cornerstone in the synthesis of pharmaceuticals and organic electronic materials.[3][12]

Addition Reactions to the Triple Bond

Like alkenes, alkynes undergo addition reactions, and the presence of two π-bonds allows for single or double addition.[11][13][14]

  • Hydrogenation:

    • Complete Reduction: Catalytic hydrogenation with H₂ over catalysts like Pd/C or Pt reduces the alkyne completely to undecane.

    • Partial Reduction: Using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), stops the reaction at the alkene stage, yielding cis-undec-1-ene with high stereoselectivity.[13] Reduction with sodium in liquid ammonia produces trans-undec-1-ene.

  • Hydration:

    • Markovnikov Addition: In the presence of aqueous acid and a mercury(II) sulfate catalyst, hydration of 1-undecyne follows Markovnikov's rule to produce undecan-2-one (a methyl ketone).[13][15] The reaction proceeds via an enol intermediate which tautomerizes to the more stable ketone.

    • Anti-Markovnikov Addition: Hydroboration-oxidation, using a sterically hindered borane (e.g., 9-BBN or disiamylborane) followed by oxidation with H₂O₂/NaOH, results in the anti-Markovnikov addition of water, yielding undecanal (an aldehyde).[5][13]

  • Halogenation and Hydrohalogenation: 1-undecyne reacts with halogens (Br₂, Cl₂) and hydrogen halides (HBr, HCl) in electrophilic addition reactions.[14] The reaction can be controlled to add one or two equivalents, leading to dihaloalkenes or tetrahaloalkanes, respectively. Addition of HBr in the presence of peroxides proceeds via a radical mechanism to give the anti-Markovnikov product.[14]

Cycloaddition Reactions: "Click" Chemistry

1-Undecyne is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry."[16][17] This reaction provides a highly efficient and regiospecific route to 1,4-disubstituted 1,2,3-triazoles. Given the stability and prevalence of the triazole motif in bioactive molecules, this application is of paramount importance in drug discovery and development.[18][19]

G cluster_additions Addition Reactions cluster_coupling Coupling & Cycloaddition Undecyne 1-Undecyne Ketone Undecan-2-one (Markovnikov Hydration) Undecyne->Ketone H₂O, H⁺, HgSO₄ Aldehyde Undecanal (Anti-Markovnikov Hydration) Undecyne->Aldehyde 1. 9-BBN 2. H₂O₂, NaOH cisAlkene cis-Undec-1-ene (Lindlar Hydrogenation) Undecyne->cisAlkene H₂, Lindlar's Cat. Triazole 1,4-Disubstituted Triazole (Click Chemistry) Undecyne->Triazole R-N₃, Cu(I) Coupled Coupled Product (Sonogashira Coupling) Undecyne->Coupled R'-X, Pd Cat., Cu(I)

Caption: Key reaction pathways involving 1-undecyne.

Spectroscopic and Analytical Characterization

Unambiguous identification of 1-undecyne and its reaction products relies on a combination of standard spectroscopic techniques.[1][20]

Spectroscopic Data Summary
TechniqueKey Diagnostic Feature(s)Reference(s)
IR Spectroscopy - ≡C-H Stretch: Sharp, strong absorption at ~3300 cm⁻¹- C≡C Stretch: Weak absorption at ~2120 cm⁻¹[20]
¹H NMR (CDCl₃) - Acetylenic Proton (≡C-H): Triplet at δ ≈ 1.8-2.0 ppm- Methylene Protons (-CH₂-C≡): Multiplet at δ ≈ 2.2 ppm[20]
¹³C NMR (CDCl₃) - Terminal Alkyne Carbon (≡C-H): δ ≈ 68 ppm- Internal Alkyne Carbon (-C≡): δ ≈ 84 ppm[20]
Mass Spectrometry (EI) - Molecular Ion (M⁺): m/z = 152- Key Fragments: Loss of alkyl radicals leading to peaks at m/z = 123, 109, 95, 81, 67, 55, 41.[20][21]
General Protocol for Spectroscopic Analysis

This protocol outlines the standard procedure for acquiring the necessary spectra for structural validation.

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃) and transfer to a 5 mm NMR tube.

    • IR: For a neat liquid, place one drop between two NaCl or KBr salt plates to form a thin film.

    • GC-MS: Prepare a dilute solution (~1 mg/mL) of the analyte in a volatile solvent like hexane or dichloromethane.

  • Data Acquisition:

    • NMR: Acquire ¹H and ¹³C{¹H} spectra on a standard NMR spectrometer (e.g., 400 MHz). Use standard pulse programs. For ¹³C, ensure a sufficient relaxation delay (2-5 s) for accurate integration of quaternary carbons.

    • IR: Record the spectrum on an FT-IR spectrometer from 4000 cm⁻¹ to 400 cm⁻¹. Obtain a background spectrum of the empty salt plates first.

    • GC-MS: Inject 1 µL of the prepared sample into the GC-MS system. Use a standard temperature program that allows for the separation of components and obtain the electron ionization (EI) mass spectrum of the desired peak.

  • Data Analysis: Compare the acquired spectra with reference data to confirm the identity and purity of the compound. The presence of the sharp ≡C-H stretch in the IR and the characteristic acetylenic proton signal in the ¹H NMR are definitive markers for 1-undecyne.

Safety and Handling

Proper handling of 1-undecyne is essential for laboratory safety. It is classified as a combustible liquid and can cause serious eye irritation.[1][22][23]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[22][24] Keep away from heat, sparks, open flames, and strong oxidizing agents.[10][22]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[22][25] Some suppliers recommend refrigeration.[4][9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[22][23] Avoid release to the environment, as it may cause long-lasting harmful effects to aquatic life.[1][23]

Conclusion

1-Undecyne is a foundational building block in organic chemistry, offering a powerful combination of a reactive terminal alkyne and a substantial hydrocarbon chain. Its well-defined reactivity, particularly in modern synthetic methods like Sonogashira coupling and click chemistry, cements its role as a critical tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and characteristic reactivity, as outlined in this guide, is essential for leveraging its full synthetic potential in the development of novel and complex molecular architectures.

References

  • 1-Undecyne - 2243-98-3 - Vulcanchem. (n.d.).
  • 1-Undecyne - ChemBK. (2024-04-10).
  • Undecyne - ChemBK. (2024-04-10).
  • 1-Undecyne, 97% 10 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
  • 1-Undecyne | C11H20 | CID 75249 - PubChem. (n.d.). Retrieved from [Link]

  • Chemical Properties of 1-Undecyne (CAS 2243-98-3) - Cheméo. (n.d.). Retrieved from [Link]

  • 1-undecyne - Stenutz. (n.d.). Retrieved from [Link]

  • Reactions of Alkynes - OrgoSolver. (n.d.). Retrieved from [Link]

  • 1-Undecyne - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Synthesis (5) - Reactions of Alkynes - Master Organic Chemistry. (2014-01-29). Retrieved from [Link]

  • 1-UNDECYNE 2243-98-3 wiki. (n.d.). Retrieved from [Link]

  • Alkyne Reactivity - MSU chemistry. (n.d.). Retrieved from [Link]

  • 9.3: Reactions of Alkynes - Addition of HX and X₂ - Chemistry LibreTexts. (2024-03-24). Retrieved from [Link]

  • 1-Undecyne - LookChem. (n.d.). Retrieved from [Link]

  • Hydration of alkynes (video) - Khan Academy. (n.d.). Retrieved from [Link]

  • 1-Undecyne - NIST WebBook. (n.d.). Retrieved from [Link]

  • 1-undecyne (CHEBI:87545) - EMBL-EBI. (n.d.). Retrieved from [Link]

  • Click chemistry: Current developments and applications in drug discovery. (n.d.). Retrieved from [Link]

  • The Use of Click Chemisty in Drug Development Applications - DergiPark. (n.d.). Retrieved from [Link]

  • Click Chemistry, A Powerful Tool for Pharmaceutical Sciences - SciSpace. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Undecyne from 1-Bromononane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of a robust and widely utilized method for carbon-carbon bond formation: the synthesis of 1-undecyne via the alkylation of an acetylide anion with 1-bromononane. This reaction is a cornerstone of organic synthesis, enabling the extension of carbon chains and the construction of terminal alkynes, which are versatile intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document details the underlying mechanistic principles, provides a field-proven experimental protocol, addresses critical safety considerations, and outlines methods for product characterization. The content is tailored for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical application of this synthetic transformation.

Introduction: The Strategic Importance of Terminal Alkynes

Terminal alkynes are fundamental building blocks in modern organic chemistry. The presence of a weakly acidic sp-hybridized C-H proton (pKa ≈ 25) allows for deprotonation by a strong base, generating a potent carbon-based nucleophile known as an acetylide anion.[3] This nucleophile is highly effective in forming new carbon-carbon bonds through substitution reactions, particularly with primary alkyl halides.[4][5]

The synthesis of 1-undecyne from acetylene and 1-bromononane is a classic example of this strategy. It proceeds in two distinct, sequential steps:

  • Deprotonation: A strong base is used to abstract the acidic proton from acetylene, forming a sodium or lithium acetylide intermediate.

  • Alkylation: The resulting acetylide anion acts as a nucleophile, attacking the electrophilic carbon of 1-bromononane in a bimolecular nucleophilic substitution (SN2) reaction to form the C-C bond and yield 1-undecyne.[4][6]

This guide will focus on the widely practiced method utilizing sodium amide (NaNH₂) in liquid ammonia, a powerful system for generating the acetylide anion and facilitating the subsequent alkylation.

Core Synthesis Strategy: Mechanism and Rationale

The SN2 Pathway: A Foundation of Predictability

The success of this synthesis hinges on the SN2 mechanism. The acetylide anion, a strong nucleophile, attacks the primary alkyl halide (1-bromononane) from the backside, displacing the bromide leaving group in a single, concerted step.[3][4]

Causality of Experimental Choices:

  • Substrate Selection (1-Bromononane): The choice of a primary alkyl halide is critical. 1-Bromononane is sterically unhindered, which allows for efficient backside attack by the nucleophile.[7] Using secondary or tertiary alkyl halides would drastically shift the reaction pathway towards E2 (elimination) products, as the sterically bulky acetylide anion would act as a base rather than a nucleophile, abstracting a proton and forming non-9-ene instead of the desired alkyne.[3][6]

  • Base Selection (Sodium Amide): The pKa of ammonia (NH₃), the conjugate acid of the amide anion (NH₂⁻), is approximately 38.[3] This makes sodium amide a sufficiently strong base to completely and irreversibly deprotonate acetylene (pKa ≈ 25), driving the formation of the acetylide anion to completion.[3][8]

  • Solvent System (Liquid Ammonia): Liquid ammonia (-33 °C) is the ideal solvent for this reaction. It readily dissolves sodium amide and the intermediate sodium acetylide.[9] Its low temperature also helps to control the exothermicity of the reaction and maintain a stable environment.

Reaction Mechanism Diagram

The following diagram illustrates the two-stage process for the synthesis of 1-undecyne.

G cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: SN2 Alkylation A H-C≡C-H (Acetylene) C H-C≡C:⁻ Na⁺ (Sodium Acetylide) A->C Deprotonation B Na⁺NH₂⁻ (Sodium Amide) D NH₃ (Ammonia) E H-C≡C:⁻ Na⁺ G [Transition State] E->G Nucleophilic Attack F Br-(CH₂)₈CH₃ (1-Bromononane) H H-C≡C-(CH₂)₈CH₃ (1-Undecyne) G->H Bond Formation & Leaving Group Departure I Na⁺Br⁻

Caption: Reaction mechanism for 1-Undecyne synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system designed for the synthesis of 1-undecyne on a laboratory scale. In-process checks and purification steps are integrated to ensure product integrity.

Reagent and Product Data
CompoundFormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)AmountMoles
Sodium (Na)Na22.990.9797.82.53 g0.110
1-BromononaneC₉H₁₉Br207.151.08420120.72 g0.100
Acetylene (C₂H₂)C₂H₂26.04Gas-84Excess>0.100
Liquid Ammonia (NH₃)NH₃17.030.682-33~200 mL-
Product: 1-Undecyne C₁₁H₂₀ 152.28 0.757 192-194 ~12.2 g (80%) 0.080

Note: Data sourced from references[10][11]. Yield is an estimate and will vary.

Step-by-Step Methodology

Apparatus Setup:

  • Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet tube extending below the surface of the reaction solvent. Ensure all glassware is flame-dried and assembled under a positive pressure of inert gas (Nitrogen or Argon).

  • Place the flask in a Dewar flask or an insulated cooling bath.

Step 1: Formation of Sodium Amide and Sodium Acetylide

  • Condense approximately 200 mL of anhydrous ammonia into the reaction flask by cooling it to -78 °C (dry ice/acetone bath).

  • Add a small crystal of ferric nitrate (Fe(NO₃)₃) as a catalyst.

  • Carefully add small, freshly cut pieces of sodium metal (2.53 g, 0.110 mol) to the stirring liquid ammonia. The solution will initially turn a deep blue color, which is characteristic of solvated electrons.[12] The reaction is complete when the blue color dissipates and a gray suspension of sodium amide forms (typically 30-60 minutes).[13]

  • Once the sodium amide is formed, bubble purified acetylene gas through the suspension at a moderate rate. The reaction is exothermic. The formation of the white sodium acetylide precipitate indicates the reaction is proceeding. Continue bubbling for approximately 1-2 hours to ensure complete conversion.

Step 2: Alkylation with 1-Bromononane

  • Slowly add 1-bromononane (20.72 g, 0.100 mol) dropwise to the stirred acetylide suspension via a dropping funnel over 30 minutes. Maintain the temperature below -30 °C.

  • After the addition is complete, remove the cooling bath and allow the ammonia to slowly evaporate overnight under a gentle stream of nitrogen. This is best performed in a well-ventilated fume hood.

Step 3: Workup and Purification

  • Once the ammonia has evaporated, a solid residue will remain. Carefully and slowly quench the reaction mixture by adding 100 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This will neutralize any unreacted sodium amide and protonate any remaining acetylide.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure to yield pure 1-undecyne.

Experimental Workflow Diagram

G A Setup: Flame-dried 3-neck flask under N₂ atmosphere B Condense Liquid NH₃ (-78 °C) A->B C Form NaNH₂: Add Na metal + Fe(NO₃)₃ catalyst B->C Wait for blue color to fade to gray D Form Acetylide: Bubble C₂H₂ gas C->D E Alkylation: Add 1-Bromononane dropwise D->E F Evaporate NH₃ overnight E->F G Workup: Quench with aq. NH₄Cl F->G H Extraction with Diethyl Ether G->H I Wash & Dry Organic Layer H->I J Purification: Fractional Distillation I->J K Characterization: NMR, IR, MS J->K

Caption: High-level experimental workflow for 1-Undecyne synthesis.

Safety Considerations: A Mandate for Diligence

The reagents used in this synthesis are hazardous and demand strict adherence to safety protocols.

  • Sodium Amide (NaNH₂): This compound is highly reactive and dangerous.

    • It reacts violently with water to produce flammable hydrogen gas and corrosive sodium hydroxide.[14] All operations must be conducted under strictly anhydrous conditions.

    • Upon exposure to air, especially with moisture, it can form shock-sensitive and explosive peroxides. This is often indicated by a yellow or brownish discoloration.[14][15][16] Discolored sodium amide should not be used and requires specialized disposal procedures.

    • It is highly corrosive to skin, eyes, and mucous membranes.[15]

  • Sodium Metal: Reacts violently with water, releasing flammable hydrogen gas. It must be handled under an inert liquid like mineral oil and cut into small pieces just before use.

  • Liquid Ammonia: A toxic and corrosive gas at room temperature. The procedure must be performed in a highly efficient fume hood. Inhalation can cause severe respiratory irritation. Direct contact with the liquid can cause severe frostbite and chemical burns.

  • Personal Protective Equipment (PPE): A fire-retardant lab coat, safety goggles (or a face shield over safety glasses), and appropriate gloves (e.g., nitrile gloves for general handling, cryogenic gloves for handling dry ice and liquid ammonia) are mandatory at all times.[15][17] A Class D fire extinguisher for combustible metals must be readily available.[15]

Product Characterization

Confirmation of the final product's identity and purity is achieved through standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The presence of the terminal alkyne is confirmed by two characteristic peaks:

    • A sharp, strong absorption at ~3300 cm⁻¹ corresponding to the ≡C-H stretch.

    • A weaker absorption at ~2120 cm⁻¹ corresponding to the C≡C stretch.

  • ¹H NMR Spectroscopy: The terminal alkyne proton (≡C-H) typically appears as a triplet around δ 1.9-2.1 ppm. The protons on the carbon adjacent to the triple bond (-CH₂-C≡) will appear around δ 2.2-2.4 ppm.

  • Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 152.[18]

Conclusion

The synthesis of 1-undecyne from 1-bromononane via acetylide alkylation is a powerful and illustrative example of C-C bond formation. The methodology, while requiring careful handling of hazardous reagents, is highly reliable and provides excellent yields when executed with precision. The key to success lies in understanding the underlying SN2 mechanism, which dictates the choice of a primary alkyl halide, and the judicious use of a strong base under anhydrous conditions to generate the nucleophilic acetylide. This guide provides the necessary framework for researchers to confidently and safely apply this essential synthetic tool.

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The Physicochemical Characterization of 1-Undecyne: A Comprehensive Guide to its Boiling Point

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the boiling point of 1-Undecyne (CAS No. 2243-98-3), a terminal alkyne of significant interest in organic synthesis. For researchers, chemists, and professionals in drug development, a precise understanding of a compound's physical properties is fundamental to its application in reaction engineering, purification processes, and formulation development. This document synthesizes experimental data, explores the underlying physicochemical principles governing its volatility, presents a standardized protocol for its empirical determination, and contextualizes its boiling point relative to analogous hydrocarbons.

Introduction to 1-Undecyne

1-Undecyne, also known as undec-1-yne, is a hydrocarbon featuring a linear chain of eleven carbon atoms with a terminal triple bond between the first and second carbon atoms[1][2]. Its molecular formula is C₁₁H₂₀, and it has a molecular weight of approximately 152.28 g/mol [3][4]. This terminal alkyne serves as a versatile building block in various chemical transformations, including coupling reactions, hydrogenations, and hydrations, making it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and materials[4][5]. The reactivity and utility of 1-Undecyne are intrinsically linked to its physical state and volatility, for which the boiling point is the primary defining characteristic.

Physicochemical Properties and Boiling Point of 1-Undecyne

The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. This property is dictated by the strength of intermolecular forces. For nonpolar hydrocarbons like 1-Undecyne, the predominant intermolecular interactions are London dispersion forces[6][7].

Summary of Key Physicochemical Data

The essential physical and chemical properties of 1-Undecyne are summarized in the table below, providing a quantitative basis for understanding its behavior.

PropertyValueSource(s)
IUPAC Name undec-1-yne[1][2]
CAS Registry Number 2243-98-3[2][8][9]
Molecular Formula C₁₁H₂₀[1][3][4]
Molecular Weight 152.28 g/mol [2][3][4]
Density 0.773 g/cm³ at 25°C[3][10]
Melting Point -25°C to -33°C[3][10]
Flash Point 65°C (149°F)[3][4]
Refractive Index 1.431 at 20°C[3][10]
Solubility Insoluble in water; Soluble in organic solvents like acetone, ether, and benzene.[5][6][11][12]
Experimentally Determined Boiling Point

The boiling point of 1-Undecyne has been reported across various sources, with minor discrepancies typical of experimental measurements. The National Institute of Standards and Technology (NIST) Chemistry WebBook, a highly authoritative source, compiles data from multiple studies[2]. It is crucial to note boiling points at both standard and reduced pressures, as many organic compounds are distilled under vacuum to prevent decomposition.

Temperature (°C)Temperature (K)PressureReference
196469Standard (760 mmHg)Farchan Laboratories, 1990[2]
196.2469.2Standard (760 mmHg)Weast and Grasselli, 1989[2]
195-196468.15-469.15760 mmHgVulcanchem[3]
7334610 mmHg (0.013 bar)Farchan Laboratories, 1990; ChemBK[2][11]

The consensus from reliable databases places the normal boiling point of 1-Undecyne at approximately 196°C .

Causality: Factors Influencing the Boiling Point of 1-Undecyne

The boiling point of an alkyne is a direct consequence of its molecular structure and the resulting intermolecular forces. Several key factors contribute to the relatively high boiling point of 1-Undecyne compared to smaller hydrocarbons.

  • Molecular Weight and Chain Length : As the number of carbon atoms and the overall molecular weight increase, the surface area of the molecule expands. This allows for more points of contact between adjacent molecules, strengthening the cumulative London dispersion forces[6][13]. With eleven carbon atoms, 1-Undecyne has substantial dispersion forces requiring significant thermal energy to overcome.

  • Molecular Shape and Polarizability : The carbon-carbon triple bond in 1-Undecyne enforces a linear geometry on the adjacent carbon atoms. This rod-like shape allows for efficient packing of molecules, maximizing the surface area available for intermolecular interactions compared to more branched or globular isomers[6][7]. Furthermore, the π-electrons in the triple bond are more diffuse and polarizable than electrons in single or double bonds. This increased polarizability leads to stronger instantaneous dipole-induced dipole (London dispersion) forces[7][14].

For these reasons, alkynes generally exhibit slightly higher boiling points than their corresponding alkenes and alkanes with the same number of carbon atoms[6][7][12]. For instance, 1-Undecene (C₁₁H₂₂) has a reported boiling point of 192.7°C, slightly lower than that of 1-Undecyne, despite its slightly higher molecular weight (154.29 g/mol )[15]. This underscores the significant influence of the alkyne's linear geometry and polarizability.

G cluster_molecular Molecular Properties of 1-Undecyne cluster_forces Intermolecular Forces cluster_boilingpoint Macroscopic Property MW High Molecular Weight (152.28 g/mol) LDF Strong London Dispersion Forces MW->LDF Shape Linear Geometry (sp Hybridization) Shape->LDF Polarizability High Electron Cloud Polarizability (π-bonds) Polarizability->LDF BP High Boiling Point (~196°C) LDF->BP Requires More Thermal Energy to Overcome

Caption: Experimental workflow for determining the boiling point via distillation.

Step-by-Step Methodology
  • Apparatus Assembly: Assemble the distillation apparatus securely using clamps. Ensure all glass joints are properly fitted. The condenser should have cold water flowing from the bottom inlet to the top outlet.

  • Charging the Flask: Add approximately 20-25 mL of 1-Undecyne to the round-bottom flask. Add 2-3 boiling chips to ensure smooth boiling and prevent bumping.

  • Thermometer Placement (Critical Step): Insert the thermometer through the port in the distillation head. The top of the thermometer bulb must be positioned slightly below the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the liquid, not the superheated liquid itself.

  • Heating: Begin heating the flask gently using the heating mantle. The goal is to achieve a slow, steady distillation rate, approximately one drop of distillate per second into the receiving flask.

  • Observation and Equilibration: As the liquid heats, the vapor will rise and its temperature will be recorded by the thermometer. The temperature will rise until it reaches the boiling point. At this point, the vapor will enter the condenser, liquefy, and collect in the receiving flask.

  • Recording the Boiling Point: The temperature should remain constant while the bulk of the liquid is distilling. Record this stable plateau temperature as the observed boiling point. A fluctuating temperature indicates either an impure sample or that the distillation is proceeding too quickly or too slowly.

  • Pressure Correction (Self-Validation): Record the ambient atmospheric pressure. If the pressure is not exactly 760 mmHg (1 atm), the observed boiling point will need to be corrected. The Clausius-Clapeyron relation or standard nomographs can be used for this correction to validate the measurement against standard literature values.

Conclusion

The normal boiling point of 1-Undecyne is robustly established at approximately 196°C . This value is a logical consequence of its significant molecular weight and its linear, polarizable structure, which collectively enhance the strength of London dispersion forces. An accurate determination of this fundamental property is essential for the effective design of synthetic routes, purification protocols such as distillation, and for ensuring safe handling and storage. The methodologies and principles outlined in this guide provide researchers with the necessary framework for both understanding and empirically verifying the boiling point of 1-Undecyne.

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An In-depth Technical Guide to 1-Undecyne for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 1-Undecyne, a terminal alkyne that serves as a critical building block in advanced organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond basic data to offer actionable insights into its synthesis, reactivity, and practical applications. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility in your work.

Core Molecular Profile of 1-Undecyne

1-Undecyne, with the empirical formula C₁₁H₂₀, is a linear-chain alkyne characterized by a terminal carbon-carbon triple bond.[1] This structural feature is the primary determinant of its chemical reactivity, making it a versatile precursor for a wide array of molecular architectures.

Physicochemical and Spectroscopic Data

A comprehensive summary of 1-Undecyne's key properties is presented below. This data is essential for its effective use in experimental design, including solvent selection, reaction temperature control, and purification strategies.

PropertyValueSource(s)
CAS Number 2243-98-3[2][3][4]
Molecular Weight 152.28 g/mol [2][3]
Molecular Formula C₁₁H₂₀[2][3]
IUPAC Name Undec-1-yne[2]
Synonyms n-Nonylacetylene, 1-Hendecyne[2][3]
Appearance Colorless to light yellow liquid[2]
Density 0.773 g/cm³ at 25°C[2]
Boiling Point 195-196°C at 760 mmHg[2]
Melting Point -25°C to -33°C[2]
Flash Point 65°C (149°F)[2][5]
Refractive Index ~1.431 at 20°C[2]
Solubility Miscible with acetone, ether, ethanol, and benzene. Slightly miscible with water.[6][7]

Synthesis of 1-Undecyne: A Validated Protocol

The most prevalent and reliable method for synthesizing 1-Undecyne is through the alkylation of acetylene.[2] This SN2 reaction leverages the nucleophilicity of the acetylide anion to form a new carbon-carbon bond with a suitable alkyl halide.

Causality of Experimental Design

The choice of a strong base is critical for the quantitative deprotonation of a terminal alkyne. Sodium amide (NaNH₂) in liquid ammonia is highly effective due to its high basicity and the low boiling point of the ammonia solvent, which simplifies its removal post-reaction. The acetylide anion generated is a potent nucleophile, readily displacing a halide from a long-chain alkyl halide like 1-bromononane to yield the desired 1-Undecyne. The inert atmosphere is crucial to prevent the highly reactive acetylide anion from reacting with atmospheric moisture or oxygen.

Experimental Workflow: Synthesis of 1-Undecyne

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Flame-dry glassware under vacuum prep2 Assemble 3-neck RBF with condenser, dropping funnel, and N2 inlet prep1->prep2 Assemble react1 Charge RBF with liquid NH3 and NaNH2 prep2->react1 react2 Add Acetylene gas via bubbling react1->react2 Deprotonation react3 Slowly add 1-Bromononane in THF via dropping funnel react2->react3 Alkylation react4 Stir at -33°C for 2-4 hours react3->react4 workup1 Quench with saturated NH4Cl (aq) react4->workup1 workup2 Extract with diethyl ether workup1->workup2 workup3 Wash organic layer with brine workup2->workup3 workup4 Dry over anhydrous MgSO4 workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 workup6 Purify by vacuum distillation workup5->workup6 product product workup6->product Final Product Sonogashira_Coupling 1-Undecyne 1-Undecyne Copper_Acetylide Copper_Acetylide 1-Undecyne->Copper_Acetylide Cu(I) activation Aryl_Halide Aryl Halide (Ar-X) Pd_Complex Pd_Complex Aryl_Halide->Pd_Complex Oxidative Addition Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Pd_Complex Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Copper_Acetylide Base Base Base->Copper_Acetylide Transmetalation_Intermediate Transmetalation_Intermediate Copper_Acetylide->Transmetalation_Intermediate Transmetalation Pd_Complex->Transmetalation_Intermediate Transmetalation_Intermediate->Pd_Catalyst Catalyst Regeneration Product Aryl-Undecyne Product Transmetalation_Intermediate->Product Reductive Elimination

Sources

An In-Depth Spectroscopic Guide to 1-Undecyne for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-undecyne (CAS No. 2243-98-3), a terminal alkyne crucial in various domains of chemical synthesis, from fundamental organic chemistry to the development of novel pharmaceutical agents.[1][2] As a versatile building block, a thorough understanding of its spectral signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to offer a holistic and practical interpretation for scientists at the bench.

The Structural Uniqueness of 1-Undecyne: A Spectroscopic Perspective

1-Undecyne, with the molecular formula C₁₁H₂₀ and a molecular weight of 152.28 g/mol , is characterized by a nine-carbon alkyl chain attached to a terminal acetylene group.[3][4] This terminal alkyne functionality is the primary determinant of its chemical reactivity and, consequently, its spectroscopic characteristics. The presence of the acidic acetylenic proton and the carbon-carbon triple bond gives rise to highly diagnostic signals in both NMR and IR spectroscopy, allowing for unambiguous identification and differentiation from its internal alkyne isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon and Proton Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-undecyne, both ¹H and ¹³C NMR provide a detailed map of the molecule's connectivity.

¹H NMR Spectroscopy: Identifying the Key Protons

The ¹H NMR spectrum of 1-undecyne is distinguished by two key signals that directly confirm the presence of the terminal alkyne. The most downfield of these is the acetylenic proton (≡C-H), which typically appears as a triplet in the range of δ 1.8-2.0 ppm.[5] This multiplicity arises from coupling to the two adjacent protons on the propargylic carbon (C3). The propargylic methylene protons (-CH₂-C≡CH) themselves resonate around δ 2.1-2.3 ppm.[5] The remainder of the long alkyl chain gives rise to a complex multiplet in the upfield region of the spectrum, with the terminal methyl group appearing as a distinct triplet at approximately δ 0.9 ppm.[5]

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
H-1 (≡C-H)1.8 - 2.0Triplet
H-3 (-CH₂-C≡)2.1 - 2.3Multiplet
H-4 to H-10 (-CH₂-)n~1.2 - 1.6Multiplet
H-11 (-CH₃)~0.9Triplet

Table 1: Summary of ¹H NMR spectral data for 1-Undecyne.[5]

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum of 1-undecyne provides complementary information, definitively locating the position of the triple bond. The two sp-hybridized carbons of the alkyne are the most deshielded carbons in the aliphatic region, appearing at distinct chemical shifts. The terminal carbon (C-1, ≡C-H) is typically found in the range of δ 68-70 ppm, while the internal alkyne carbon (C-2, -C≡) resonates further downfield at approximately δ 84-86 ppm.[5] The long saturated alkyl chain produces a series of signals in the upfield region, with the terminal methyl carbon appearing at around δ 14 ppm.[5]

Carbon Assignment Chemical Shift (δ, ppm)
C-1 (≡C-H)68 - 70
C-2 (-C≡)84 - 86
C-3 to C-10 (Alkyl Chain)~18 - 32
C-11 (-CH₃)~14

Table 2: Summary of ¹³C NMR spectral data for 1-Undecyne.[5]

Caption: Workflow for the comprehensive spectroscopic analysis of 1-undecyne.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule. For 1-undecyne, the IR spectrum is dominated by features associated with the terminal alkyne and the long alkyl chain.

The most diagnostic absorption is the sharp, strong peak corresponding to the ≡C-H stretch, which appears around 3300 cm⁻¹.[3] The presence of this band is a clear indication of a terminal alkyne. The C≡C triple bond stretch is also observable, though it is typically of weak to medium intensity, appearing in the region of 2100–2140 cm⁻¹.[5] Additionally, a broader band or series of bands between 650-900 cm⁻¹ can be attributed to the ≡C-H bending vibration.[5] The spectrum is also characterized by strong absorptions in the 2850–2960 cm⁻¹ region due to the C-H stretching of the numerous methylene and methyl groups in the alkyl chain, along with a significant CH₂ bending mode around 1465 cm⁻¹.[5]

Vibrational Mode Wavenumber (cm⁻¹) Intensity
≡C-H Stretch~3300Sharp, Strong
Alkyl C-H Stretch2850 - 2960Strong
C≡C Stretch2100 - 2140Weak to Medium
CH₂ Bend~1465Medium
≡C-H Bend650 - 900Broad

Table 3: Characteristic Infrared absorption bands for 1-Undecyne.[3][5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of 1-undecyne and offers insights into its structure through analysis of its fragmentation pattern. The electron ionization (EI) mass spectrum of 1-undecyne will exhibit a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 152, corresponding to its molecular weight.[6]

The fragmentation of the molecular ion is driven by the cleavage of the alkyl chain. The long hydrocarbon chain readily undergoes fragmentation, leading to a series of carbocation fragments separated by 14 mass units (corresponding to the loss of CH₂ groups). Common fragments are observed at m/z values that can be attributed to the loss of alkyl radicals of increasing size.

Fragmentation_Pathway M [C₁₁H₂₀]⁺˙ m/z = 152 (Molecular Ion) F1 [C₉H₁₅]⁺ m/z = 123 M->F1 -C₂H₅ F2 [C₈H₁₃]⁺ m/z = 109 M->F2 -C₃H₇ F3 [C₇H₁₁]⁺ m/z = 95 M->F3 -C₄H₉ F4 [C₆H₉]⁺ m/z = 81 M->F4 -C₅H₁₁ F5 [C₅H₇]⁺ m/z = 67 M->F5 -C₆H₁₃ F6 [C₄H₅]⁺ m/z = 55 M->F6 -C₇H₁₅ F7 [C₃H₃]⁺ m/z = 39 M->F7 -C₈H₁₇

Caption: Proposed fragmentation pathway of 1-undecyne in mass spectrometry.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of 1-undecyne in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is employed to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a neat liquid sample, place a drop of 1-undecyne between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean plates first, which is then subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of 1-undecyne in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

Conclusion

The spectroscopic data for 1-undecyne provides a clear and consistent picture of its molecular structure. The combination of NMR, IR, and MS techniques allows for its unambiguous identification and differentiation from other isomers. For researchers and drug development professionals, a firm grasp of these spectroscopic signatures is essential for ensuring the identity and purity of this important chemical building block and for characterizing its downstream products.

References

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An In-depth Technical Guide on the Reactivity of the Terminal Alkyne in 1-Undecyne

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Undecyne, a terminal alkyne, serves as a versatile building block in organic synthesis, primarily due to the unique reactivity of its terminal C-H bond and the carbon-carbon triple bond.[1] This guide provides a comprehensive technical overview of the core reactivity principles of 1-undecyne. We will delve into the mechanistic underpinnings and provide field-proven protocols for key transformations, including deprotonation to form acetylides, metal-catalyzed cross-coupling reactions such as the Sonogashira coupling, cycloadditions exemplified by the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and various hydrofunctionalization reactions. The content is structured to deliver not only procedural steps but also the causal logic behind experimental choices, ensuring a robust understanding for professionals in research and development.

I. The Acidic Nature of the Terminal Alkyne: A Gateway to Nucleophilic Reactivity

The foundational principle of 1-undecyne's reactivity lies in the acidity of the proton attached to the sp-hybridized carbon. With a pKa of approximately 25, this proton is significantly more acidic than those on alkanes (pKa ~50) and alkenes (pKa ~44).[2][3][4] This enhanced acidity is a direct consequence of the high s-character (50%) of the sp hybrid orbital, which stabilizes the resulting conjugate base, the acetylide anion.[2]

The ability to deprotonate the terminal alkyne with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, generates a potent carbon-centered nucleophile.[2][3] This acetylide anion is a cornerstone of C-C bond formation in organic synthesis.[2]

Experimental Protocol: Formation of Sodium Undecynilide

Objective: To generate the sodium salt of 1-undecyne for subsequent nucleophilic addition or substitution reactions.

Materials:

  • 1-Undecyne

  • Sodium amide (NaNH₂)

  • Anhydrous liquid ammonia or an appropriate anhydrous solvent (e.g., THF, Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet, and a condenser (if using liquid ammonia).

  • Under a positive pressure of inert gas, add the anhydrous solvent. If using liquid ammonia, condense it into the flask at -78 °C.

  • Carefully add sodium amide to the solvent with stirring.

  • Slowly add 1-undecyne dropwise to the stirred suspension of sodium amide.

  • Allow the reaction to stir for 1-2 hours to ensure complete formation of the sodium acetylide. The resulting slurry can be used directly for the next step.

Causality Behind Experimental Choices:

  • Strong Base: Sodium amide (pKa of ammonia is ~38) is sufficiently basic to quantitatively deprotonate the terminal alkyne.

  • Anhydrous Conditions: Acetylide anions are strong bases and will be readily quenched by protic solvents like water or alcohols.[5]

  • Inert Atmosphere: Prevents reaction with atmospheric oxygen and moisture.

II. Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a powerful and widely used reaction for the formation of a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide.[6][7][8] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[6][8]

Core Mechanism: The reaction proceeds through two interconnected catalytic cycles:

  • Palladium Cycle:

    • Oxidative Addition: A Pd(0) species oxidatively adds to the aryl/vinyl halide (R-X) to form a Pd(II) complex.

    • Transmetalation: The acetylide, activated by the copper catalyst, is transferred to the palladium center, displacing the halide.

    • Reductive Elimination: The coupled product (R-C≡C-R') is eliminated, regenerating the Pd(0) catalyst.[6]

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper acetylide intermediate. This species is crucial for the transmetalation step.[9]

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) R-Pd(II)-X R-Pd(II)-X Pd(0)->R-Pd(II)-X R-X Oxidative Addition R-Pd(II)-C≡CR' R-Pd(II)-C≡CR' R-Pd(II)-X->R-Pd(II)-C≡CR' Transmetalation R-Pd(II)-C≡CR'->Pd(0) Reductive Elimination R-C≡CR' R-C≡CR' R-Pd(II)-C≡CR'->R-C≡CR' Cu(I)X Cu(I)X Cu(I)-C≡CR' Cu(I)-C≡CR' Cu(I)-C≡CR'->R-Pd(II)-X R'-C≡CH R'-C≡CH R'-C≡CH->Cu(I)-C≡CR' Base caption Simplified catalytic cycles of the Sonogashira coupling.

Caption: Simplified catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of 1-Undecyne with Iodobenzene

Objective: To synthesize 1-phenyl-1-undecyne.

Materials:

  • 1-Undecyne

  • Iodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.

  • Add anhydrous THF and degassed triethylamine.

  • Add iodobenzene and 1-undecyne to the stirred solution.

  • The reaction is typically stirred at room temperature and monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is filtered to remove the amine salt, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography.

ReagentMolar Equiv.Purpose
Iodobenzene1.0Aryl halide substrate
1-Undecyne1.2Terminal alkyne substrate
Pd(PPh₃)₂Cl₂0.02Palladium catalyst
CuI0.04Copper co-catalyst
Et₃N2.0Base and solvent
THF-Co-solvent

III. Cycloaddition Reactions: The "Click" Chemistry Approach

The terminal alkyne of 1-undecyne is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[10][11] This reaction forms a 1,4-disubstituted 1,2,3-triazole with high efficiency and regioselectivity under mild, often aqueous, conditions.[11][12][13]

Core Mechanism: The currently accepted mechanism often involves a dinuclear copper intermediate. A copper acetylide is formed, which then coordinates with the azide. This is followed by a cyclization and protonolysis to yield the triazole product and regenerate the copper catalyst.[10][14]

CuAAC Reactants 1-Undecyne + R-N3 Reaction Cycloaddition Reactants->Reaction Catalyst Cu(I) Source (e.g., CuSO4/Ascorbate) Catalyst->Reaction Product 1,4-Disubstituted-1,2,3-triazole Reaction->Product caption Conceptual workflow of the CuAAC reaction.

Caption: Conceptual workflow of the CuAAC reaction.

Experimental Protocol: CuAAC of 1-Undecyne with Benzyl Azide

Objective: To synthesize 1-benzyl-4-nonyl-1H-1,2,3-triazole.

Materials:

  • 1-Undecyne

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1)

Procedure:

  • Dissolve 1-undecyne and benzyl azide in a 1:1 mixture of tert-butanol and water.

  • Add an aqueous solution of sodium ascorbate.

  • Add an aqueous solution of CuSO₄·5H₂O.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, indicated by a color change.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the triazole product.

Trustworthiness: The use of CuSO₄ with sodium ascorbate allows for the in situ generation of the active Cu(I) catalyst, which is more convenient and reliable than using air-sensitive Cu(I) salts.[11][15]

IV. Hydrofunctionalization of the Alkyne

Hydrofunctionalization reactions involve the addition of an H-X molecule across the triple bond. The regioselectivity of these additions is a key consideration for terminal alkynes like 1-undecyne.

A. Hydroboration-Oxidation: Anti-Markovnikov Hydration

The hydroboration of 1-undecyne with a sterically hindered borane (e.g., 9-BBN or disiamylborane), followed by oxidative workup with hydrogen peroxide and a base, results in the anti-Markovnikov addition of water across the triple bond to yield undecanal.[16][17]

Key Principle: The boron atom adds to the terminal, less sterically hindered carbon, and the hydride adds to the internal carbon.[17][18] The subsequent oxidation replaces the boron with a hydroxyl group, leading to an enol that tautomerizes to the aldehyde.[16][17]

Hydroboration 1-Undecyne 1-Undecyne Vinylborane Vinylborane Intermediate 1-Undecyne->Vinylborane 1. R₂BH Enol Enol Intermediate Vinylborane->Enol 2. H₂O₂, NaOH Undecanal Undecanal Enol->Undecanal Tautomerization caption Pathway of hydroboration-oxidation of 1-undecyne.

Caption: Pathway of hydroboration-oxidation of 1-undecyne.

B. Hydrosilylation: Synthesis of Vinylsilanes

The addition of a Si-H bond across the triple bond, catalyzed by transition metals (e.g., platinum, rhodium, iron), produces vinylsilanes.[19] The regioselectivity (α- vs. β-addition) and stereoselectivity (Z vs. E) can be controlled by the choice of catalyst and ligands.[19][20][21] These vinylsilane products are versatile intermediates in organic synthesis.[22]

Conclusion

The terminal alkyne in 1-undecyne is a powerful and versatile functional group. Its inherent acidity provides a reliable entry into nucleophilic chemistry through the formation of acetylide anions. Furthermore, it is an excellent substrate for a range of highly efficient and selective metal-catalyzed reactions, including the Sonogashira coupling and CuAAC, which are indispensable tools in modern synthetic chemistry. The ability to control the regioselectivity of hydrofunctionalization reactions further expands its synthetic utility. A thorough understanding of these fundamental reaction classes allows researchers and drug development professionals to strategically incorporate 1-undecyne and its derivatives into the synthesis of complex molecular architectures.

References

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  • ResearchGate. (n.d.). Engineering Regioselectivity in the Hydrosilylation of Alkynes using Heterobimetallic Dual-Functional Hybrid Catalysts.
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Solubility of 1-Undecyne in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-Undecyne in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-undecyne, a terminal alkyne of significant interest in organic synthesis and materials science. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies. It explores the physicochemical properties of 1-undecyne that govern its solubility, presents a qualitative solubility profile based on available data and chemical principles, and offers a detailed, self-validating experimental protocol for the quantitative determination of its solubility in various organic solvents. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Introduction to 1-Undecyne

1-Undecyne (C₁₁H₂₀) is a terminal alkyne characterized by a carbon-carbon triple bond at the terminus of an eleven-carbon chain.[1][2] Its molecular structure, consisting of a long, nonpolar alkyl chain and a reactive, weakly polarizable acetylenic group, makes it a valuable building block in synthetic chemistry.[3] It serves as a precursor in the synthesis of more complex molecules, including antimalarial and antitrypanosomal agents, through reactions such as cross-coupling, hydration, and reduction.[3] Understanding the solubility of 1-undecyne is paramount for its effective use, influencing reaction kinetics, purification processes, and the formulation of novel chemical entities.

Key Physicochemical Properties of 1-Undecyne:

  • Molecular Formula: C₁₁H₂₀

  • Molecular Weight: 152.28 g/mol

  • Appearance: Colorless liquid

  • Density: ~0.773 g/cm³[4]

  • Boiling Point: 191-192 °C (73°C at 10 mmHg)[4]

  • Flash Point: 65 °C / 149 °F[5]

Theoretical Principles of Solubility

The solubility of a substance is dictated by the principle of "similia similibus solvuntur" or "like dissolves like."[6] This means that substances with similar intermolecular forces are likely to be miscible. The solubility of 1-undecyne is governed by a balance of forces originating from its distinct structural features.

  • Nonpolar Alkyl Chain: The dominant feature of 1-undecyne is its long nine-carbon alkyl tail (C₉H₁₉-). This extensive hydrocarbon portion is nonpolar and interacts primarily through weak London dispersion forces. Consequently, 1-undecyne is readily soluble in nonpolar organic solvents where similar dispersion forces prevail.[7][8]

  • Terminal Alkyne Group: The carbon-carbon triple bond (C≡C) and the terminal acetylenic proton (-C≡C-H) introduce a region of higher electron density and slight polarity.[9] The sp-hybridized carbons of the alkyne are more electronegative than sp² or sp³ carbons, leading to a weak dipole. While this polarity is minor compared to the overall nonpolar nature of the molecule, it allows for some interaction with moderately polar solvents. However, this group is incapable of forming strong hydrogen bonds with protic solvents.[7]

Due to its predominantly nonpolar character, 1-undecyne is expected to be hydrophobic and largely immiscible with highly polar solvents like water.[10][11] Its solubility will be highest in solvents that are also nonpolar or have low polarity, such as alkanes, aromatic hydrocarbons, and ethers.

Qualitative and Predicted Solubility Profile of 1-Undecyne

Quantitative public-domain data on the solubility of 1-undecyne is sparse. However, based on its chemical structure and established principles, a reliable qualitative and predictive profile can be constructed. Several chemical data sources report that 1-undecyne is miscible with common organic solvents like acetone, ether, ethanol, and benzene, while being only slightly miscible with water.[2][4][12]

The following table summarizes this information and provides predictions for other common laboratory solvents.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Nonpolar Hexane, Toluene, Diethyl EtherMiscible"Like dissolves like"; strong London dispersion force interactions between the solvent and the long alkyl chain of 1-undecyne.[7][13]
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)Miscible / Highly SolubleThese solvents have moderate polarity and can engage in dipole-dipole interactions with the alkyne group, while also having sufficient nonpolar character to solvate the alkyl chain.[4]
Polar Protic Ethanol, MethanolMiscible / SolubleThe nonpolar alkyl chain of the alcohol interacts well with the alkyl chain of 1-undecyne. While 1-undecyne cannot act as a hydrogen bond acceptor, the overall miscibility is driven by dispersion forces.[4]
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Immiscible / Very LowThe strong hydrogen bonding network of water and the high polarity of DMSO cannot be overcome by the weak interactions offered by the nonpolar 1-undecyne molecule.[4][10]

Experimental Determination of Solubility

To obtain precise quantitative data, a systematic experimental approach is required. The isothermal equilibrium method is a robust and widely accepted technique for determining the solubility of a liquid solute in a solvent.

Rationale and Methodology Overview

The core principle of this method is to create a saturated solution at a constant, controlled temperature. An excess amount of the solute (1-undecyne) is mixed with the solvent and agitated for a sufficient period to ensure that thermodynamic equilibrium is reached. Once equilibrium is established, the saturated solution is carefully separated from the undissolved solute, and the concentration of the solute in the solution is determined using an appropriate analytical technique, such as gas chromatography (GC) or quantitative nuclear magnetic resonance (qNMR).

Visualized Experimental Workflow

The following diagram outlines the key steps in the experimental determination of 1-undecyne solubility.

G prep Preparation - Add excess 1-undecyne to solvent - Seal vial equil Equilibration - Agitate in thermostated bath (e.g., 25°C) - Allow to reach equilibrium (e.g., 24h) prep->equil Step 1 phase_sep Phase Separation - Cease agitation - Allow excess 1-undecyne to settle equil->phase_sep Step 2 sampling Aliquot Sampling - Carefully extract supernatant (saturated solution) - Avoid disturbing the excess solute layer phase_sep->sampling Step 3 analysis_prep Sample Preparation - Dilute aliquot with known solvent volume - Add internal standard (for GC/qNMR) sampling->analysis_prep Step 4 analysis Quantitative Analysis - Inject sample into GC-FID or analyze by qNMR analysis_prep->analysis Step 5 calc Calculation - Determine concentration from calibration curve - Express solubility (e.g., g/100mL, mol/L) analysis->calc Step 6

Caption: Workflow for quantitative solubility determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • 1-Undecyne (≥97% purity)

  • Selected organic solvents (analytical grade)

  • Thermostated shaker bath or magnetic stirrer with temperature control

  • Calibrated thermometer

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)

  • Calibrated micropipettes

  • Syringes and syringe filters (0.22 µm, PTFE)

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Volumetric flasks and analytical balance

  • Internal standard (e.g., dodecane, for GC analysis)

Procedure:

  • System Preparation: Add a known volume of the chosen solvent (e.g., 5.0 mL) to a glass vial. Add an excess amount of 1-undecyne (e.g., 2.0 mL). The key is to ensure an excess of the solute phase remains after equilibrium is reached.

  • Equilibration: Securely cap the vial and place it in a thermostated shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the mixture vigorously for a predetermined time (typically 24-48 hours) to ensure equilibrium. Preliminary experiments should be run to confirm the time required to reach a stable concentration.

  • Phase Separation: After the equilibration period, stop the agitation and allow the vial to stand undisturbed in the temperature bath for at least 12 hours. This allows the two phases (saturated solvent and excess 1-undecyne) to separate cleanly.

  • Aliquot Sampling: Carefully withdraw a small aliquot (e.g., 100 µL) of the upper solvent layer (the saturated solution) using a micropipette or syringe. It is critical not to disturb the lower layer of undissolved 1-undecyne. Filtering the aliquot through a syringe filter can help remove any microdroplets.

  • Sample Preparation for Analysis: Accurately transfer the aliquot into a volumetric flask containing a known amount of an appropriate internal standard. Dilute to the mark with a suitable solvent (often the same solvent used for the solubility test or another that is compatible with the GC).

  • Quantitative Analysis: Analyze the prepared sample by GC-FID. A calibration curve for 1-undecyne with the internal standard must be prepared beforehand to ensure accurate quantification.

  • Data Calculation: Using the concentration determined from the GC analysis and accounting for the dilution factor, calculate the solubility of 1-undecyne in the solvent. Express the result in appropriate units, such as g/100 mL or mol/L.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the generated data, the protocol must be self-validating:

  • Confirmation of Equilibrium: Samples should be taken at different time points (e.g., 24h, 36h, 48h). The system is at equilibrium when the measured concentration of 1-undecyne in the solvent phase remains constant over successive time points.

  • Temperature Stability: The temperature of the bath must be meticulously monitored and recorded throughout the experiment, as solubility is highly temperature-dependent.

  • Analytical Method Validation: The GC method must be validated for linearity, accuracy, and precision using standard solutions of 1-undecyne and the internal standard.

  • Reproducibility: The experiment should be performed in triplicate to ensure the results are reproducible and to allow for statistical analysis of the data.

Applications in Research and Development

A precise understanding of 1-undecyne's solubility is critical for:

  • Reaction Design: Selecting an appropriate solvent ensures that reactants are in the same phase, which is crucial for optimizing reaction rates and yields.

  • Purification: Knowledge of solubility is essential for developing crystallization or extraction protocols to purify reaction products.

  • Drug Development & Formulation: For derivatives of 1-undecyne intended for pharmaceutical use, solubility in various solvents (including biocompatible ones) dictates formulation strategies and bioavailability.

Conclusion

1-Undecyne is a predominantly nonpolar molecule whose solubility is governed by London dispersion forces. It is highly soluble to miscible in nonpolar and moderately polar organic solvents but is effectively immiscible in water. While qualitative data is available, precise applications in research and industry demand quantitative solubility measurements. The detailed isothermal equilibrium protocol provided in this guide offers a reliable and scientifically rigorous framework for obtaining such data, empowering researchers to utilize 1-undecyne with greater precision and efficiency in their synthetic and formulation endeavors.

References

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An In-depth Technical Guide to the Acidity of the Acetylenic Proton in 1-Undecyne

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the acidity of the terminal acetylenic proton in 1-undecyne. It is intended for researchers, scientists, and drug development professionals who utilize terminal alkynes in synthetic chemistry. The document delves into the theoretical underpinnings of this acidity, presents detailed experimental protocols for its quantification, and discusses its practical implications in the synthesis of complex organic molecules.

Introduction: The Unique Character of the Terminal Alkyne

1-Undecyne (C₁₁H₂₀) is a terminal alkyne characterized by a carbon-carbon triple bond at the first position of its eleven-carbon chain.[1][2][3] The hydrogen atom attached to this sp-hybridized carbon, known as the acetylenic proton, exhibits a remarkable level of acidity for a hydrocarbon.[4][5] Understanding and quantifying this acidity is paramount for its strategic use in organic synthesis, where the corresponding conjugate base, the acetylide anion, serves as a potent carbon-based nucleophile for constructing complex molecular architectures. This guide will explore the fundamental principles governing this phenomenon and provide field-proven methodologies for its characterization.

Theoretical Framework: Why is the Acetylenic Proton Acidic?

The acidity of any Brønsted-Lowry acid is intrinsically linked to the stability of its conjugate base.[6][7] The relatively high acidity of terminal alkynes like 1-undecyne, when compared to other hydrocarbons such as alkanes (pKa ~50) and alkenes (pKa ~44), can be rationalized by considering the electronic structure of the resulting acetylide anion.[6][8]

The Role of Carbon Hybridization

The primary factor governing the stability of the acetylide anion is the hybridization state of the carbon atom bearing the negative charge.[7][9][10]

  • sp Hybridization: In the 1-undecynyl anion, the lone pair of electrons resides in an sp-hybridized orbital. This orbital possesses 50% s-character and 50% p-character.[6][9]

  • Increased Electronegativity: Orbitals with higher s-character hold electrons closer to the positively charged nucleus.[11] This proximity results in a more stable arrangement for the lone pair. Consequently, an sp-hybridized carbon is more electronegative than an sp² (33% s-character) or sp³ (25% s-character) carbon.[9][12]

  • Conjugate Base Stabilization: This enhanced electronegativity effectively stabilizes the negative charge of the acetylide anion, making the parent alkyne more willing to donate its proton.[4][7][10] The pKa of terminal alkynes is approximately 25, making them about 10¹⁹ times more acidic than alkenes.[6][8]

The Deprotonation Equilibrium

The deprotonation of 1-undecyne by a strong base (B⁻) establishes an equilibrium that lies in favor of the products due to the formation of the stabilized acetylide anion.

Caption: Deprotonation equilibrium of 1-Undecyne.

Quantitative Data: Acidity Comparison

To contextualize the acidity of 1-undecyne, the following table compares the approximate pKa values of different hydrocarbon classes. A lower pKa value signifies a stronger acid.[13]

Compound ClassExampleHybridization of C-H BondApproximate pKaRelative Acidity
AlkaneEthanesp³~50Weakest
AlkeneEthenesp²~4410⁶ times > Alkane
Alkyne 1-Undecyne sp ~25 10¹⁹ times > Alkene

Note: The long alkyl chain in 1-undecyne has a minor electron-donating inductive effect, making it slightly less acidic than acetylene (ethyne), but the pKa remains in the same approximate range.

Experimental Determination of the pKa of 1-Undecyne

Accurate determination of the pKa value is crucial for predicting reaction outcomes and optimizing conditions. Due to the weakly acidic nature of the acetylenic proton, specialized techniques are required.

Method 1: Titration with a Strong Base in a Non-Aqueous Medium

This classic method relies on the stoichiometric deprotonation of the alkyne by a significantly stronger base.

  • Causality and Rationale: To deprotonate an acid, the base used must have a conjugate acid with a much higher pKa than the acid being titrated.[14] Since the pKa of 1-undecyne is ~25, bases like hydroxide (conjugate acid H₂O, pKa ~14) are completely ineffective.[4] Therefore, exceptionally strong bases such as sodium amide (NaNH₂, conjugate acid NH₃, pKa ~38) or organolithium reagents are required.[4][8][15] The entire system must be rigorously anhydrous and under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the strong base from reacting preferentially with water or oxygen.

  • Self-Validating Protocol:

    • Glassware and Reagent Preparation: All glassware must be oven- or flame-dried immediately before use to remove adsorbed water. The solvent (e.g., anhydrous tetrahydrofuran (THF) or diethyl ether) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

    • Inert Atmosphere Setup: Assemble the reaction apparatus (a three-neck flask with a magnetic stirrer, dropping funnel, and gas inlet/outlet) and purge thoroughly with dry argon or nitrogen.

    • Analyte Preparation: Accurately weigh a sample of 1-undecyne and dissolve it in the anhydrous solvent within the reaction flask.

    • Titrant Preparation: Prepare a standardized solution of n-Butyllithium (n-BuLi) in hexanes or sodium amide (NaNH₂) in liquid ammonia. The concentration of the titrant must be accurately known, often determined by a prior titration against a known standard (e.g., diphenylacetic acid). This is a critical self-validation step.

    • Titration: Cool the alkyne solution (typically to 0 °C or -78 °C) to control the reaction rate. Add the strong base titrant dropwise from the dropping funnel with vigorous stirring.

    • Endpoint Determination: The endpoint can be determined potentiometrically using an appropriate electrode system for non-aqueous solutions or, more commonly, by using an indicator. An indicator like triphenylmethane can be used; it remains colorless until all the alkyne is consumed, at which point the excess n-BuLi deprotonates it to form a red-colored anion.

    • Calculation: The pKa can be estimated from the half-equivalence point, though this method provides a more qualitative assessment of the acidity relative to the base used.

Method 2: NMR Spectroscopic Titration

Nuclear Magnetic Resonance (NMR) spectroscopy offers a precise and elegant method for pKa determination by directly observing the electronic environment of the acetylenic proton.[16][17][18]

  • Causality and Rationale: The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Upon deprotonation, the acetylenic proton is replaced by a lone pair of electrons, causing a significant change in the chemical shifts of nearby nuclei. By monitoring the chemical shift of a reporter proton (often one on the carbon adjacent to the triple bond) as a function of added base, a titration curve can be generated. The pKa corresponds to the point of maximum change (the inflection point of the sigmoid curve).[18]

  • Self-Validating Protocol:

    • Sample Preparation: Prepare a series of NMR tubes. Each tube should contain a precise concentration of 1-undecyne, a suitable deuterated solvent that does not exchange protons with the analyte (e.g., DMSO-d₆ or THF-d₈), and an internal standard with a known chemical shift that is inert to the base (e.g., tetramethylsilane, TMS).

    • Base Addition: Add incrementally increasing molar equivalents of a strong, non-protonated base (e.g., lithium diisopropylamide, LDA, or sodium bis(trimethylsilyl)amide, NaHMDS) to each tube in the series. The use of a base without protons of its own simplifies the resulting spectra.

    • Data Acquisition: Record a high-resolution ¹H NMR spectrum for each sample, ensuring constant temperature.

    • Data Analysis:

      • Identify a proton whose chemical shift is sensitive to the deprotonation event (e.g., the methylene protons at C3).

      • Plot the observed chemical shift (δ_obs) of this reporter proton against the molar ratio of base to alkyne.

      • The resulting data points will form a sigmoidal curve. Fit this curve to the appropriate equation (derived from the Henderson-Hasselbalch relationship) to extract the pKa value. The midpoint of the curve, where the concentrations of the protonated alkyne and the acetylide anion are equal, corresponds to the pKa.[18]

    • System Validation: The accuracy of the method can be confirmed by running a parallel experiment with a compound of a known pKa in the same range. The consistency of the internal standard's chemical shift across all samples validates the stability of the magnetic field and referencing.

G cluster_prep Step 1: Sample Preparation cluster_base Step 2: Base Addition cluster_nmr Step 3: Data Acquisition cluster_analysis Step 4: Data Analysis & Validation prep_node Prepare series of NMR tubes - 1-Undecyne (known conc.) - Anhydrous deuterated solvent (THF-d8) - Internal standard (TMS) base_node Add incremental equivalents of strong base (e.g., NaHMDS) to each tube prep_node->base_node nmr_node Acquire ¹H NMR spectrum for each sample at constant temperature base_node->nmr_node analysis_node Plot chemical shift (δ) of reporter proton vs. [Base]/[Alkyne] Fit sigmoidal curve to data Determine midpoint (pKa) Validate with known standard nmr_node->analysis_node

Caption: Workflow for pKa determination via NMR spectroscopy.

Applications in Synthesis: The Acetylide as a Nucleophile

The primary synthetic utility derived from the acidity of 1-undecyne is the generation of its conjugate base, the 1-undecynyl anion. This anion is a powerful carbon nucleophile capable of forming new carbon-carbon bonds, a cornerstone of molecular construction in drug development.[6][15][19]

  • S_N2 Reactions: The acetylide anion readily participates in S_N2 reactions with primary alkyl halides to extend the carbon chain.[19]

  • Addition to Carbonyls: It can add to the electrophilic carbon of aldehydes and ketones, yielding propargyl alcohols, which are versatile intermediates for further functionalization.[19]

These reactions are fundamental in building the carbon skeletons of pharmacologically active molecules and natural products.

Conclusion

The acetylenic proton of 1-undecyne possesses a scientifically and synthetically significant acidity, with a pKa of approximately 25. This property is a direct consequence of the sp-hybridization of the terminal carbon, which stabilizes the resulting acetylide anion. This acidity can be reliably quantified through non-aqueous titration or, more precisely, by NMR spectroscopic methods. The ease of deprotonation allows 1-undecyne to serve as a precursor to a potent carbon nucleophile, enabling critical C-C bond-forming reactions that are indispensable to the fields of organic synthesis and medicinal chemistry.

References

  • Chemistry LibreTexts. (2023, January 22). Acidity of Terminal Alkynes. [Link]

  • Chemistry Steps. Acidity of Terminal Alkynes. [Link]

  • BYJU'S. Acidity Of Alkynes Explanation. [Link]

  • Chemistry LibreTexts. (2020, May 30). 10.8: Acidity of Terminal Alkynes and Acetylide Ions. [Link]

  • Scribd. NOTES-The Acidity of Terminal Alkynes PDF. [Link]

  • Collegedunia. Acidity of Alkynes : Causes, Character & Hybridisation. [Link]

  • StudySmarter. (2023, October 14). Acidity of Alkynes: Meaning & Examples. [Link]

  • Vedantu. Acidity of Alkynes: Key Concepts, Equations & Causes. [Link]

  • Quora. (2017, March 2). What is the acidic nature of alkyne?[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75249, 1-Undecyne. [Link]

  • Chemistry LibreTexts. (2015, January 13). 16.06.3: Deprotonated Alkynes. [Link]

  • The University of Liverpool Repository. Titrations without the additions: The efficient determination of pKa values using NMR imaging techniques. [Link]

  • International Union of Pure and Applied Chemistry. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Pure and Applied Chemistry, 78(3), 663-675. [Link]

  • DigitalCommons@UNO. (2012, July 25). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. [Link]

  • YouTube. (2021, September 6). 1c - Find and estimate pKa values. [Link]

  • YouTube. (2018, July 9). 78 CHM2210 Deprotonation of Alkynes and Use as Nucleophile. [Link]

  • National Center for Biotechnology Information. (2024, December 3). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. [Link]

  • YouTube. (2024, June 15). Carbon Anions: Deprotonation of Alkynes | Reaction Example. [Link]

  • Cheméo. Chemical Properties of 1-Undecyne (CAS 2243-98-3). [Link]

  • PubChemLite. 1-undecyne (C11H20). [Link]

  • Khan Academy. (2015, April 25). Stabilization of a conjugate base: induction | Organic chemistry. [Link]

  • CK-12 Foundation. How to determine if a conjugate base is stable?[Link]

  • Reddit. (2018, August 15). [OCHEM I] Conjugate base stability. [Link]

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An In-depth Technical Guide to Commercially Available 1-Undecyne for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 1-Undecyne: A Versatile Alkyne in Modern Synthesis

1-Undecyne (CAS No. 2243-98-3) is a terminal alkyne with the chemical formula C₁₁H₂₀.[1][2] It presents as a colorless to light yellow liquid and is characterized by a terminal carbon-carbon triple bond.[2][3] This functional group is the cornerstone of its chemical reactivity, making it a valuable building block in diverse synthetic applications.[2] For researchers and professionals in drug development, 1-Undecyne serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceutical agents and functional materials.[2][4][5] Its utility is particularly pronounced in the field of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient formation of triazole rings.[6][7][8]

Part 1: The Commercial Supplier Landscape for 1-Undecyne

Procuring high-quality 1-Undecyne is the foundational step for any successful research or development project. The compound is readily available from a variety of chemical suppliers, typically offered at purities of 96-98%. When selecting a supplier, it is critical to consider not only the listed purity but also the analytical data provided, available quantities, and packaging formats.

Below is a comparative table of prominent suppliers for easy reference.

SupplierTypical PurityAvailable QuantitiesAnalytical Data Provided
Thermo Scientific Chemicals (Alfa Aesar) 97%10 g, 50 gCertificate of Analysis (CoA) often includes Assay by GC and FTIR results.[5][9]
Sigma-Aldrich (Merck) AldrichCPR gradeVariesBuyer assumes responsibility to confirm identity and purity as analytical data is not always collected for this specific grade.[10]
TCI (Shanghai) Development Co., Ltd. >96.0% (GC)5 mLPurity by Gas Chromatography (GC).[11]
GFS Chemicals, Inc. 97%5 gSpecifications include Assay by GC-FID and Identification by GC/MS.[12]
Biosynth Research Grade0.25 g, 2.5 gGeneral product specifications available.[4]

Part 2: Quality Control and In-House Verification

While suppliers provide a Certificate of Analysis (CoA), it is a best practice in both academic and industrial settings to perform in-house verification of starting materials. This ensures the material's identity and purity, safeguarding against potential downstream experimental failures.

Recommended QC Protocol for Incoming 1-Undecyne
  • Visual Inspection: Upon receipt, visually inspect the material. It should be a clear, colorless to light yellow liquid.[2] Note any discoloration or presence of particulate matter.

  • FTIR Spectroscopy: Acquire an Infrared (IR) spectrum. The key diagnostic peak is the terminal alkyne C-H stretch, which should appear as a sharp band around 3300 cm⁻¹. The C≡C stretch is weaker and appears near 2120 cm⁻¹.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity. A GC chromatogram should show a major peak corresponding to 1-Undecyne. The mass spectrum should display the correct molecular ion peak (m/z = 152.28).[1]

  • ¹H NMR Spectroscopy: For structural confirmation, acquire a proton NMR spectrum in CDCl₃. The terminal alkyne proton should appear as a triplet around δ 1.9 ppm. The propargylic protons (adjacent to the triple bond) typically appear as a triplet of doublets around δ 2.2 ppm.

The following diagram outlines the logical workflow for incoming material validation:

QC_Workflow Figure 1: Quality Control Workflow for 1-Undecyne cluster_0 Initial Check cluster_1 Analytical Verification cluster_2 Decision cluster_3 Disposition Receive Receive Commercial 1-Undecyne Inspect Visual Inspection & CoA Review Receive->Inspect FTIR Perform FTIR Analysis (Check for C-H stretch at ~3300 cm⁻¹) Inspect->FTIR GCMS Perform GC-MS Analysis (Assess Purity ≥96%) FTIR->GCMS NMR Perform ¹H NMR Analysis (Confirm Structure) GCMS->NMR Decision Do all results conform to specifications? NMR->Decision Accept Accept for Use Decision->Accept Yes Reject Reject & Contact Supplier Decision->Reject No

Caption: Figure 1: Quality Control Workflow for 1-Undecyne.

Part 3: Core Applications & Experimental Protocols

1-Undecyne is a versatile reagent, but its most prominent application is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[6][7] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species. The terminal alkyne first reacts with the Cu(I) catalyst to form a copper acetylide intermediate. This intermediate then reacts with an organic azide in a stepwise manner to form a six-membered copper-containing ring, which then rearranges and collapses to the stable triazole product, regenerating the Cu(I) catalyst.

CuAAC_Mechanism Figure 2: Catalytic Cycle of CuAAC Reaction cluster_cycle Catalytic Cycle Alkyne 1-Undecyne (R-C≡CH) Cu_Acetylide Copper(I) Acetylide Intermediate Azide Organic Azide (R'-N₃) Metallocycle Six-membered Cu-Triazolide Intermediate Catalyst Cu(I) Catalyst Catalyst->Cu_Acetylide + R-C≡CH Product 1,4-Disubstituted 1,2,3-Triazole Product->Catalyst Regenerates Catalyst Cu_Acetylide->Metallocycle + R'-N₃ Metallocycle->Product Rearrangement

Caption: Figure 2: Catalytic Cycle of CuAAC Reaction.

Exemplary Protocol: Synthesis of a 1,2,3-Triazole via CuAAC

This protocol describes a general procedure for the reaction of 1-Undecyne with benzyl azide.

Materials:

  • 1-Undecyne (1.0 equiv.)

  • Benzyl Azide (1.0 equiv.)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 equiv.)

  • Sodium Ascorbate (0.10 equiv.)

  • Solvent: t-Butanol/Water mixture (1:1)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-Undecyne (1.0 equiv.) and benzyl azide (1.0 equiv.).

  • Solvent Addition: Add the t-butanol/water (1:1) mixture to dissolve the reactants, aiming for a concentration of approximately 0.1 M.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.10 equiv.) in a minimal amount of water.

  • Reaction Initiation: To the stirring solution of alkyne and azide, add the copper(II) sulfate pentahydrate, followed by the dropwise addition of the sodium ascorbate solution. The reaction mixture will often change color, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 1-4 hours).

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Part 4: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the longevity of 1-Undecyne and the safety of laboratory personnel.

  • Safety: 1-Undecyne is a combustible liquid and can cause eye irritation.[1][13] Always handle it in a well-ventilated fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][13]

  • Handling: Keep away from heat, sparks, open flames, and hot surfaces.[13] It is incompatible with strong oxidizing agents.[5]

  • Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[13] Some suppliers recommend refrigeration (2°C - 8°C).[4] Always consult the supplier-specific Safety Data Sheet (SDS) for the most accurate storage information.[13]

References

  • 1-Undecyne, 97%, 5 G | Labscoop. GFS Chemicals, Inc. [URL: https://www.labscoop.com/p/1-undecyne-97-5-g/83611]
  • 1-Undecyne - LookChem. LookChem. [URL: https://www.lookchem.com/1-Undecyne/]
  • 1-Undecyne | 2243-98-3 | CAA24398 - Biosynth. Biosynth. [URL: https://www.biosynth.com/p/CAA24398/1-undecyne]
  • 1-Undecyne, 97% 10 g | Buy Online | Thermo Scientific Chemicals. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/1-undecyne-97-10g/AAL0288309]
  • 1-Undecyne | C11H20 | CID 75249 - PubChem. National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Undecyne]
  • 1-Undecyne - 2243-98-3 - Vulcanchem. Vulcanchem. [URL: https://www.vulcanchem.com/product/1-undecyne-2243-98-3]
  • 1-Undecyne, 97% 50 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=L02883]
  • 1-undecyne suppliers USA. Chemical Suppliers USA. [URL: https://www.chemicalsuppliers.com/us/search/1-undecyne]
  • 1-Decyne (CAS 764-93-2): A Key Organic Intermediate. Angene Chemical. [URL: https://www.angenechemical.
  • 1-UNDECYNE 2243-98-3 wiki. Molbase. [URL: https://www.molbase.com/en/wiki_2243-98-3.html]
  • 1-Undecyne | CAS 2243-98-3 | C11H20 | P212121 Store. P212121, LLC. [URL: https://www.p212121.com/1-undecyne-2g/]
  • 1-UNDECYNE suppliers & manufacturers in China - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710491.htm]
  • 1-Undecyne AldrichCPR - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr00035]
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/cpr00035]
  • 1-Undecyne, 97%,5 G - 83611 - Lab Pro Inc. Lab Pro Inc. [URL: https://labproinc.com/products/1-undecyne-97-5-g-83611]
  • 3-Undecyne: A Versatile Building Block for Complex Organic Molecules - Benchchem. BenchChem. [URL: https://www.benchchem.
  • Click Chemistry Protocols - BroadPharm. BroadPharm. [URL: https://broadpharm.com/blogs/support/click-chemistry-protocols]
  • Click Chemistry Protocols - Xi'an Confluore Biological Technology Co., Ltd. Confluore. [URL: https://www.confluore.com/technology/click-chemistry-protocols.html]
  • Introduction to click chemistry: a new method for the labeling and modification of biomolecules - Lumiprobe. Lumiprobe. [URL: https://www.lumiprobe.com/protocols/click-chemistry-introduction]
  • Cell Lysate Labeling - Vector Labs. Vector Labs. [URL: https://vectorlabs.
  • Click Chemistry - metabion. metabion international AG. [URL: https://www.metabion.com/images/upload/metabion_Manual_Click_Chemistry_19092023.pdf]

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Safety and handling precautions for 1-Undecyne

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1-Undecyne for Research & Development Applications

Executive Summary

1-Undecyne (CAS No. 2243-98-3) is a terminal alkyne, a valuable reagent and building block in organic synthesis, particularly in pharmaceutical and materials science research.[1][2] Its utility stems from the reactivity of its terminal carbon-carbon triple bond, which readily participates in a variety of coupling reactions, additions, and functional group transformations.[3][4] However, its chemical properties also confer specific hazards that necessitate rigorous safety protocols. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle 1-Undecyne safely. It covers physicochemical properties, hazard identification, exposure controls, standard operating procedures, and emergency response, grounded in established safety data and best practices.

Physicochemical & Reactivity Profile

A thorough understanding of a chemical's properties is the foundation of its safe handling. 1-Undecyne is a combustible liquid with a relatively high boiling point and low water solubility.[3][5][6]

Table 1: Physicochemical Properties of 1-Undecyne

PropertyValueSource(s)
CAS Number 2243-98-3[3][7][8]
Molecular Formula C₁₁H₂₀[3][7]
Molecular Weight 152.28 g/mol [3][7]
Appearance Colorless to light yellow oily liquid[3]
Boiling Point 195-196 °C (at 760 mmHg)[3][9]
Melting Point -25 °C[3][10]
Flash Point 65 °C (149 °F)[3][6][9]
Density 0.773 g/cm³ (at 25 °C)[3]
Solubility Miscible with acetone, ether, ethanol, benzene. Slightly miscible with water.[1][2][5]

Causality of Reactivity Hazards: The primary reactivity concern with 1-Undecyne arises from its terminal alkyne structure.

  • Acidic Proton: The hydrogen atom on the sp-hybridized carbon is weakly acidic. This allows it to be deprotonated by strong bases. While useful synthetically, this property also means it can react with certain metals (e.g., copper, silver, mercury, or their salts) to form potentially explosive metal acetylides. Therefore, contact with these metals or their salts, especially in basic or ammoniacal solutions, must be strictly avoided.

  • Incompatibility with Oxidizers: Like other hydrocarbons, 1-Undecyne can react vigorously with strong oxidizing agents.[6][11] Such reactions can be highly exothermic and may lead to fire or explosion.

Hazard Identification & GHS Classification

1-Undecyne is classified as hazardous under the Globally Harmonized System (GHS).[6][7] Adherence to the precautions associated with these classifications is mandatory.

Table 2: GHS Hazard Classifications for 1-Undecyne

GHS ClassificationHazard CodeHazard StatementSource(s)
Flammable LiquidsCategory 4H227: Combustible liquid[6]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[7]
Hazardous to the Aquatic Environment, Long-Term HazardCategory 4H413: May cause long lasting harmful effects to aquatic life[7]
  • Combustible Liquid (H227): The flash point of 65 °C indicates that 1-Undecyne must be heated to this temperature before its vapors can ignite in the presence of an ignition source.[6] While not as volatile as flammable liquids, this still presents a significant fire risk, especially during heating or distillation. Vapors are heavier than air and can accumulate, potentially forming explosive mixtures with air at elevated temperatures.

  • Serious Eye Irritation (H319): Direct contact with the liquid or its vapor can cause significant irritation to the eyes, characterized by redness, pain, and potential damage if not promptly addressed.[7]

  • Aspiration Hazard: While not formally listed in all sources for 1-Undecyne, similar long-chain hydrocarbons and unsaturated compounds are often classified as aspiration hazards.[12] If swallowed, the low surface tension of the liquid allows it to easily enter the lungs during ingestion or vomiting, which can cause severe chemical pneumonitis and may be fatal. This is a critical consideration for first aid procedures.

Exposure Control & Mitigation

A multi-layered approach combining engineering and administrative controls is essential to minimize exposure.

  • Engineering Controls:

    • Ventilation: All handling of 1-Undecyne must be conducted in a certified chemical fume hood to prevent the accumulation of vapors in the laboratory workspace.[13]

    • Safety Equipment: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[13]

    • Ignition Source Control: Use of explosion-proof electrical equipment and grounding/bonding of all containers and transfer lines is critical to prevent ignition from static discharge.[13]

  • Administrative Controls:

    • Designated Areas: Establish clearly marked "Designated Areas" for the storage and handling of 1-Undecyne to limit potential exposure to trained personnel.

    • Safe Work Practices: Prohibit eating, drinking, and smoking in laboratory areas. Wash hands thoroughly after handling.[13]

    • Training: Ensure all personnel are trained on the specific hazards of 1-Undecyne and have read and understood the Safety Data Sheet (SDS) before beginning work.

Personal Protective Equipment (PPE) Protocol

The correct selection and use of PPE provides the final barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 or European Standard EN166 specifications.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing. Contact lenses should not be worn when handling this chemical.[13]

  • Hand Protection: Use nitrile or neoprene rubber gloves.[13] Inspect gloves for tears or holes before each use. Change gloves immediately if they become contaminated.

  • Skin and Body Protection: A flame-resistant lab coat should be worn and properly fastened. Wear long pants and closed-toe shoes to protect the skin. For larger-scale operations, consider flame-retardant antistatic protective clothing.

  • Respiratory Protection: Respiratory protection is not typically required when working within a functional fume hood. If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Standard Operating Procedures (SOPs)

Storage Protocol
  • Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6][13]

  • Keep containers tightly closed to prevent vapor release.[6]

  • Store separately from strong oxidizing agents and sources of ignition.[6][11]

  • Ensure storage area is equipped with appropriate fire suppression equipment (e.g., CO₂, dry chemical extinguisher).

Handling and Dispensing Protocol

This workflow outlines the critical safety checkpoints for handling 1-Undecyne.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Conclusion Start Start: Plan Experiment Verify_Hood 1. Verify Fume Hood (Check certification & airflow) Start->Verify_Hood Don_PPE 2. Don Full PPE (Goggles, Lab Coat, Gloves) Verify_Hood->Don_PPE Ground_Container 3. Ground/Bond Container (Connect to common ground) Don_PPE->Ground_Container Dispense 4. Dispense 1-Undecyne (Use non-sparking tools, avoid splashes) Ground_Container->Dispense Seal_Container 5. Tightly Seal Container (Immediately after use) Dispense->Seal_Container Clean_Area 6. Clean Work Area Seal_Container->Clean_Area Doff_PPE 7. Doff & Dispose Gloves Clean_Area->Doff_PPE Wash_Hands 8. Wash Hands Thoroughly Doff_PPE->Wash_Hands End End Wash_Hands->End

Caption: Experimental workflow for safely handling 1-Undecyne.

Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Response

The appropriate response depends on the scale of the spill.

Spill_Response_Tree Spill_Detected Spill Detected Assess_Size Assess Size & Location (Inside or outside fume hood?) Spill_Detected->Assess_Size Minor_Spill Minor Spill (<100 mL) Inside Fume Hood Assess_Size->Minor_Spill Minor Major_Spill Major Spill (>100 mL) or Outside Hood Assess_Size->Major_Spill Major Alert_Personnel 1. Alert others in the immediate area Minor_Spill->Alert_Personnel Evacuate 1. Evacuate the area immediately Major_Spill->Evacuate Absorb 2. Absorb with inert material (e.g., vermiculite, sand) Alert_Personnel->Absorb Collect 3. Collect using non-sparking tools Absorb->Collect Dispose 4. Place in sealed container for hazardous waste disposal Collect->Dispose Activate_Alarm 2. Activate fire alarm Evacuate->Activate_Alarm Call_Emergency 3. Call Emergency Response (Provide chemical name & location) Activate_Alarm->Call_Emergency

Caption: Decision tree for responding to a 1-Undecyne spill.

Fire Response
  • Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or foam.[6][13] Water spray can be used to cool fire-exposed containers.[6]

  • Hazards: Containers may explode when heated.[6] Fire produces irritating and toxic gases, such as carbon monoxide and carbon dioxide.[6] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Get immediate medical attention.[6]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[6][13] If symptoms of overexposure (headache, dizziness, nausea) occur, seek medical attention.[6]

  • Ingestion: DO NOT induce vomiting due to the severe aspiration hazard. Clean mouth with water and drink plenty of water afterwards.[6] Seek immediate medical attention.

Decontamination & Waste Disposal

  • Decontamination: All glassware and equipment should be rinsed with a suitable organic solvent (e.g., acetone) in a fume hood. The solvent rinsate must be collected as hazardous waste.

  • Waste Disposal: 1-Undecyne and materials contaminated with it are considered hazardous waste.[6] Dispose of contents/container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[6] Do not empty into drains.[11]

References

  • 1-Undecyne - 2243-98-3. Vulcanchem.
  • Chemical Properties of 1-Undecyne (CAS 2243-98-3). Cheméo.
  • 1-Undecyne. ChemBK.
  • 1-UNDECENE Safety D
  • 1-Undecyne PubChem CID 75249.
  • SAFETY DATA SHEET: 1-Undecyne. Fisher Scientific.
  • 1-UNDECYNE | 2243-98-3. ChemicalBook.
  • 1-Undecyne - Substance Details. US EPA.
  • SAFETY D
  • SAFETY D
  • 1-Undecyne | 2243-98-3 | CAA24398. Biosynth.
  • 1-Undecyne, 97%, 5 G. Labscoop.
  • 1-Undecene | C11H22 | CID 13190.
  • undecane - Report. CAMEO Chemicals, NOAA.
  • 1-Undecyne, 97%,5 G - 83611. Lab Pro Inc.
  • 2243-98-3(1-UNDECYNE) Product Description. ChemicalBook.
  • 1-UNDECYNE 2243-98-3 wiki. LookChem.
  • 1-DECENE. CAMEO Chemicals, NOAA.
  • 1-Undecyne, 97%. Thermo Scientific Chemicals.
  • 1-Undecyne. Amerigo Scientific.
  • Chemical Synthesis. ChemScene.
  • Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells. MDPI.

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Methodological & Application

Application Notes and Protocols: Leveraging 1-Undecyne in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and highly efficient method for the covalent ligation of molecular entities.[1][] This application note provides a detailed technical guide on the utilization of 1-undecyne, a terminal alkyne, in CuAAC reactions. We will delve into the mechanistic underpinnings of this powerful transformation, provide field-proven protocols for its successful implementation, and discuss its broad applicability in bioconjugation, drug discovery, and materials science.[3][4] The protocols herein are designed to be self-validating systems, ensuring reproducibility and high yields of the desired 1,4-disubstituted 1,2,3-triazole products.

Introduction: The Power of Click Chemistry and the Role of 1-Undecyne

The concept of "click chemistry," introduced by K.B. Sharpless, emphasizes the use of highly efficient, wide-scope reactions that are simple to perform and generate minimal byproducts.[5] The CuAAC reaction is the premier example of this philosophy, exhibiting remarkable rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed version) and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[5][6] This is in stark contrast to the thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and produces a mixture of regioisomers.[5][7]

1-Undecyne, with its terminal alkyne and a ten-carbon chain, is a versatile building block in this chemistry. The lipophilic chain can influence the solubility and pharmacokinetic properties of the resulting conjugate, making it a valuable tool in drug development and the synthesis of functionalized materials.

The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. While initial proposals suggested a mononuclear copper catalyst, substantial evidence now points towards a dinuclear copper-mediated pathway as the kinetically favored route.[5] The catalytic cycle can be summarized in the following key steps:

  • Formation of the Copper(I) Acetylide Complex: The reaction is initiated by the interaction of a copper(I) ion with the terminal alkyne, 1-undecyne, to form a copper acetylide intermediate.[8]

  • Coordination of the Azide: The azide reactant then coordinates to the copper acetylide complex.[6]

  • Cycloaddition and Ring Contraction: A six-membered copper metallacycle is formed, which then undergoes ring contraction to a triazolyl-copper derivative.[6]

  • Protonolysis and Catalyst Regeneration: The final step involves protonolysis to release the 1,4-disubstituted triazole product and regenerate the active copper(I) catalyst, allowing the cycle to continue.[6]

The active Cu(I) catalyst can be generated in situ from Cu(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[6] The use of a slight excess of sodium ascorbate is crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[9]

The Critical Role of Ligands

While the CuAAC reaction can proceed with a simple copper(I) salt, the use of accelerating ligands is highly recommended, especially in biological applications.[10] These ligands, typically nitrogen-containing compounds, offer several advantages:

  • Stabilization of the Cu(I) oxidation state: Copper(I) is prone to oxidation to the inactive Cu(II) state. Ligands protect the copper ion, maintaining a high concentration of the active catalyst.[10][11]

  • Increased reaction rate: Ligands can significantly accelerate the reaction, allowing for lower catalyst concentrations and shorter reaction times.[12]

  • Reduced cytotoxicity: By stabilizing the copper ion, ligands can mitigate its toxic effects in biological systems.[13]

Commonly used ligands include Tris(benzyltriazolylmethyl)amine (TBTA), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), and 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (BTTAA).[12][14] The choice of ligand depends on the solvent system and the nature of the substrates. For aqueous bioconjugation, water-soluble ligands like THPTA and BTTAA are preferred.[14]

Experimental Protocols

The following protocols provide a robust framework for performing CuAAC reactions with 1-undecyne. It is crucial to optimize conditions for each specific application.

Materials and Reagents
Reagent Purpose Typical Grade Supplier
1-UndecyneAlkyne substrate≥98%Major chemical suppliers
Azide-containing moleculeAzide substrateApplication-specificVaries
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)Catalyst precursorACS reagent gradeMajor chemical suppliers
Sodium L-ascorbateReducing agent≥99%Major chemical suppliers
THPTA or BTTAAAccelerating ligand≥95%Specialized suppliers
Solvents (e.g., t-BuOH/H₂O, DMSO, DMF)Reaction mediumAnhydrous or HPLC gradeMajor chemical suppliers
Diethyl ether, Ethyl acetate, HexanesSolvents for workup and chromatographyACS reagent gradeMajor chemical suppliers
Silica gelStationary phase for chromatography60 Å, 230-400 meshMajor chemical suppliers
General Protocol for CuAAC with 1-Undecyne

This protocol is a starting point and may require optimization of concentrations, temperature, and reaction time.

Step 1: Reagent Preparation

  • Prepare stock solutions of your azide, 1-undecyne, CuSO₄, sodium ascorbate, and ligand in a suitable solvent. For example:

    • 1 M Sodium Ascorbate in deionized water (prepare fresh).

    • 100 mM CuSO₄ in deionized water.

    • 100 mM THPTA in deionized water.

    • 100 mM 1-Undecyne in a compatible organic solvent (e.g., DMSO, DMF, or t-BuOH).

    • 100 mM Azide in a compatible solvent.

Step 2: Reaction Setup

  • In a clean, dry reaction vessel, add the azide solution and the 1-undecyne solution. A 1:1 to 1:1.2 molar ratio of alkyne to azide is a good starting point.

  • Add the desired solvent (e.g., a 1:1 mixture of t-BuOH and water).

  • In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of CuSO₄ to ligand is often used.[15][16] Let this mixture stand for a few minutes.

  • Add the CuSO₄/ligand premix to the reaction vessel. The final copper concentration can range from 50 µM to 2 mM, depending on the application.[15]

  • To initiate the reaction, add the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess of the copper, typically 5-10 equivalents.[17][18]

Step 3: Reaction Monitoring

  • The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the triazole product.

Step 4: Workup and Purification

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

For bioconjugates, purification methods may include size-exclusion chromatography, affinity purification, or dialysis against a solution of EDTA to remove copper ions.[9][19]

Visualizing the Workflow

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_alkyne Prepare 1-Undecyne Stock Solution mix_reactants Mix Alkyne, Azide, and Solvent prep_alkyne->mix_reactants prep_azide Prepare Azide Stock Solution prep_azide->mix_reactants prep_cu Prepare CuSO4 Stock Solution premix_catalyst Premix CuSO4 and Ligand prep_cu->premix_catalyst prep_ligand Prepare Ligand Stock Solution prep_ligand->premix_catalyst prep_asc Prepare Sodium Ascorbate Stock Solution (Fresh) initiate Add Catalyst Premix and Sodium Ascorbate prep_asc->initiate mix_reactants->initiate premix_catalyst->initiate monitor Monitor Reaction (TLC, LC-MS) initiate->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for the CuAAC reaction.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation Inactive catalyst (Cu(II) present)Ensure fresh sodium ascorbate solution is used. Deoxygenate solvents.
Poor solubility of reactantsTry a different solvent system (e.g., DMSO, DMF).
Sequestration of copper by substrateIncrease the concentration of copper and ligand.[16]
Presence of side products (e.g., diyne) Oxidative homocoupling (Glaser coupling)Deoxygenate the reaction mixture. Use an excess of sodium ascorbate. Use an effective ligand.[9]
Difficulty in purification Copper contamination of the productWash the organic extract with aqueous EDTA solution.[19] For bioconjugates, use dialysis.[9]
Unreacted starting materialsDrive the reaction to completion by increasing reaction time or temperature (if substrates are stable).

Safety Considerations

  • Sodium Azide and Hydrazoic Acid: Sodium azide is highly toxic and can form explosive heavy metal azides.[20][21] It reacts with acids to form the highly toxic and explosive gas, hydrazoic acid.[22] Always handle sodium azide in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including double gloves.[21][23] Avoid contact with acids, heavy metals, and halogenated solvents.[20][22]

  • Copper Catalysts: While essential for the reaction, copper can be toxic to cells.[7] For biological applications, it is crucial to use the lowest effective concentration and to remove residual copper from the final product.

  • General Laboratory Safety: Always follow standard laboratory safety procedures. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The copper-catalyzed click reaction between 1-undecyne and an azide is a powerful and versatile tool for chemical synthesis and bioconjugation. By understanding the reaction mechanism, the role of ligands, and by following robust protocols, researchers can reliably generate well-defined conjugates for a wide range of applications. The information and protocols provided in this application note serve as a comprehensive guide to aid in the successful implementation of this important chemical transformation.

References

  • Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Click chemistry. (2024, January 2). In Wikipedia. Retrieved from [Link]

  • Click Chemistry Mechanism, Alkyne-Azide Click Reaction Mechanism, Nobel Prize in Chemistry 2022. (2022, October 7). YOU Knowledge. Retrieved from [Link]

  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? (2020, January 16). ResearchGate. Retrieved from [Link]

  • Auxiliary Cu(I) Click Reagents. (n.d.). Jena Bioscience. Retrieved from [Link]

  • Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. (2020, November 12). ACS Omega. Retrieved from [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011, June 17). Current Protocols in Chemical Biology. Retrieved from [Link]

  • How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. (2022, September 2). ACS Chemical Health & Safety. Retrieved from [Link]

  • [PROTOCOL-10] Copper-Mediated Azide-Alkyne Click Chemistry. (n.d.). Benchling. Retrieved from [Link]

  • Sodium Azide. (n.d.). Environment, Health & Safety, University of California, Berkeley. Retrieved from [Link]

  • Safe Handling of Sodium Azide (SAZ). (n.d.). Environment, Health & Safety, University of Wisconsin-Madison. Retrieved from [Link]

  • Sodium Azide NaN3. (2019, September 19). Division of Research Safety, University of Illinois. Retrieved from [Link]

  • Lab Safety Guideline: Sodium Azide. (n.d.). University of Tennessee Health Science Center. Retrieved from [Link]

  • Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. (2019, October 29). Frontiers in Chemistry. Retrieved from [Link]

  • Purification of triazoles. (1981, May 26). Google Patents.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). In: Current Protocols in Chemical Biology. Jena Bioscience. Retrieved from [Link]

  • Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024, September 23). Retrieved from [Link]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. (n.d.). Bioclone. Retrieved from [Link]

  • Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). (n.d.). Creative Biolabs. Retrieved from [Link]

  • Azide-alkyne Huisgen cycloaddition. (2023, December 22). In Wikipedia. Retrieved from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2010, October 7). Chemical Society Reviews. Retrieved from [Link]

  • Bioconjugation application notes. (n.d.). Retrieved from [Link]

  • Bioconjugation with Strained Alkenes and Alkynes. (2011, July 18). Accounts of Chemical Research. Retrieved from [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (2014, October 15). Chemical Reviews. Retrieved from [Link]

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Application Note: Strategic Synthesis of Substituted Alkynes Utilizing 1-Undecyne

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of substituted alkynes using 1-undecyne as a key building block. As a lipophilic, long-chain terminal alkyne, 1-undecyne is an invaluable synthon for introducing hydrophobicity and linear geometry into complex molecules, a feature of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to explain the underlying mechanistic principles and the rationale behind experimental choices. We will delve into cornerstone methodologies including the Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings, as well as the highly efficient azide-alkyne "click chemistry" cycloaddition. Each section includes detailed, field-proven protocols, mechanistic diagrams, and data tables to equip researchers with the knowledge to confidently and successfully employ 1-undecyne in their synthetic endeavors.

Introduction: The Versatility of 1-Undecyne in Modern Synthesis

Terminal alkynes are powerful precursors in organic synthesis due to the reactivity of their sp-hybridized C-H bond. 1-Undecyne, with its nine-carbon aliphatic chain, offers a unique combination of this reactivity with significant lipophilicity. This makes it an ideal building block for the synthesis of:

  • Bioactive Molecules: Many drug candidates and natural products incorporate long alkyl chains to modulate solubility, membrane permeability, and protein binding.

  • Functional Materials: The rigid, linear nature of the alkyne moiety, combined with the flexible alkyl chain, is useful in the design of liquid crystals, polymers, and self-assembling monolayers.

This guide will focus on the most robust and widely applied methods for elaborating 1-undecyne into more complex structures.

The Sonogashira Coupling: Forging Aryl-Alkyne Bonds

The Sonogashira coupling is the preeminent method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is prized for its mild conditions and broad functional group tolerance.

Mechanistic Rationale

The reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[2][3]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (R-X).

  • Copper Cycle: Concurrently, the terminal alkyne (in this case, 1-undecyne) reacts with a Cu(I) salt in the presence of an amine base to form a copper(I) acetylide. This step is crucial as it activates the alkyne.[1]

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium complex. This is often the rate-determining step.

  • Reductive Elimination: The desired substituted alkyne is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

Sonogashira_Mechanism Pd0 Pd(0)L₂ PdII_complex R-Pd(II)(X)L₂ ArX Aryl Halide (R-X) ArX->PdII_complex Oxidative Addition PdII_alkynyl R-Pd(II)(C≡C-C₉H₁₉)L₂ PdII_complex->PdII_alkynyl Transmetalation Cu_acetylide Cu(I)-C≡C-C₉H₁₉ Cu_acetylide->PdII_alkynyl Undecyne 1-Undecyne Undecyne->Cu_acetylide + Cu(I) / Base CuI_Base Cu(I) / Base Product Substituted Alkyne (R-C≡C-C₉H₁₉) PdII_alkynyl->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Glaser_Workflow Start Start Setup Prepare Catalyst: CuCl, TMEDA in Acetone Start->Setup Oxidize Stir under Air/O₂ Setup->Oxidize Add_Alkyne Add 1-Undecyne Oxidize->Add_Alkyne React Stir at RT (Monitor by TLC) Add_Alkyne->React Workup Quench and Extract React->Workup Purify Purify Product Workup->Purify End 9,11-Eicosadiyne Purify->End

Sources

Application Notes & Protocols: 1-Undecyne as a Versatile Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The terminal alkyne is a uniquely versatile functional group in the synthetic chemist's toolbox, prized for its ability to undergo a wide array of transformations. 1-Undecyne (C₁₁H₂₀), which combines this reactive moiety with a long, lipophilic C₉ alkyl chain, has emerged as a critical building block for the total synthesis of numerous natural products, particularly those of marine or fungal origin.[1] Its structure is ideal for constructing the long carbon chains frequently found in polyacetylenes, polyketides, and other complex lipids.[1][2] This guide provides an in-depth exploration of 1-undecyne's synthetic utility, detailing the core chemical reactions it undergoes and providing field-tested protocols for its application in the synthesis of complex molecular architectures.

Introduction: The Strategic Advantage of 1-Undecyne

Natural product synthesis is a field dedicated to the efficient and elegant construction of complex molecules derived from nature.[3] The choice of starting materials is a cornerstone of this endeavor. 1-Undecyne is a valuable precursor for several strategic reasons:

  • Bifunctional Nature: It possesses two distinct reactive sites: the terminal C(sp)-H bond and the carbon-carbon triple bond. The terminal proton is acidic (pKa ≈ 25) and can be easily removed by a strong base to generate a potent carbon nucleophile (an acetylide).[4] Concurrently, the π-systems of the alkyne are susceptible to a variety of addition and cycloaddition reactions.[4]

  • Lipophilic Chain: The nonyl (C₉H₁₉) chain is a common structural motif in many biologically active natural products, especially those derived from fatty acid biosynthesis pathways.[1] Incorporating 1-undecyne early in a synthetic route allows for the direct installation of this substantial lipophilic segment.

  • Versatility in C-C Bond Formation: As a terminal alkyne, 1-undecyne is a prime substrate for powerful cross-coupling reactions, most notably the Sonogashira coupling, and cycloadditions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often termed "click chemistry".[5][6][7]

These attributes make 1-undecyne a go-to building block for constructing molecules with antifungal, antibacterial, and anticancer properties.[2][3]

Key Chemical Transformations & Mechanistic Insights

The utility of 1-undecyne is best understood through the primary reactions it facilitates. Each transformation offers a unique method for molecular construction, and the choice of reaction is dictated by the desired final structure.

Core Reactivity Pathways

1_Undecyne_Reactions undecyne 1-Undecyne sonogashira Sonogashira Coupling (+ R-X, Pd/Cu cat.) undecyne->sonogashira C(sp)-C(sp2) bond click CuAAC 'Click' Chemistry (+ R-N3, Cu(I) cat.) undecyne->click Heterocycle formation hydration Markovnikov Hydration (+ H2O, H+, HgSO4) undecyne->hydration C=O formation alkylation Deprotonation/Alkylation (1. n-BuLi; 2. R-X) undecyne->alkylation C(sp)-C(sp3) bond product_sonogashira Internal Alkyne (Aryl/Vinyl Substituted) sonogashira->product_sonogashira product_click 1,4-Disubstituted Triazole click->product_click product_hydration 2-Dodecanone (Methyl Ketone) hydration->product_hydration product_alkylation Internal Alkyne (Chain Extended) alkylation->product_alkylation

Caption: Key synthetic transformations of 1-undecyne.

Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira coupling is a cornerstone of modern synthesis, creating a bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is invaluable for linking the aliphatic chain of 1-undecyne to aromatic or unsaturated systems, which are common in complex natural products.

  • Causality & Choice: This method is chosen when the synthetic strategy requires the direct attachment of the C₁₁ chain to a ring system or a conjugated polyene. It proceeds under mild conditions, often at room temperature, and tolerates a wide variety of functional groups, minimizing the need for protecting groups.[7]

  • Mechanism: The reaction operates via two interconnected catalytic cycles. A copper(I) co-catalyst deprotonates 1-undecyne to form a copper acetylide. Simultaneously, a palladium(0) catalyst undergoes oxidative addition into the aryl/vinyl halide bond. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst.[8][9]

CuAAC (Click Chemistry): Building Triazole Scaffolds

Introduced by K. B. Sharpless, "click chemistry" describes reactions that are high-yielding, stereospecific, and simple to perform.[10] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, joining an alkyne (like 1-undecyne) with an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[10]

  • Causality & Choice: This reaction is selected when the goal is to link the undecynyl fragment to another molecule via a stable, non-labile linker. The resulting triazole is not just a passive linker; it is often used as a bioisostere for an amide bond in drug development, improving metabolic stability.[11] The reaction's reliability and orthogonality to many other functional groups make it ideal for late-stage functionalization and bioconjugation.[5][6]

Markovnikov Hydration: Synthesis of Methyl Ketones

The addition of water across the triple bond of a terminal alkyne, known as hydration, is a direct method for synthesizing ketones.[12] For a terminal alkyne like 1-undecyne, this reaction follows Markovnikov's rule, selectively producing a methyl ketone.[13][14]

  • Causality & Choice: This transformation is employed when the synthetic target contains a 2-keto functionality on the long alkyl chain. The reaction is typically catalyzed by a combination of a Brønsted acid (like H₂SO₄) and a mercury(II) salt (like HgSO₄) to activate the alkyne towards nucleophilic attack by water.[14][15] The initial product is an enol, which rapidly tautomerizes to the more stable keto form.[13][15] While effective, the toxicity of mercury has driven the development of alternative catalysts based on gold or platinum.[12]

Application in Natural Product Synthesis: A Case Study

Target Fragment: An aryl-alkyne fragment common in polyketide or fatty acid-derived natural products.

Synthesis_Workflow SM1 1-Undecyne Reaction Sonogashira Coupling PdCl2(PPh3)2, CuI DIPA, THF, rt SM1->Reaction SM2 4-Iodoanisole SM2->Reaction Product 1-(4-Methoxyphenyl)undec-1-yne Reaction->Product Purification Workup & Flash Chromatography Product->Purification

Caption: Workflow for a representative Sonogashira coupling.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and expected outcomes. They represent standard, robust procedures adaptable for various substrates.

Protocol 1: Sonogashira Coupling of 1-Undecyne with an Aryl Iodide

This protocol describes the synthesis of 1-(4-methoxyphenyl)undec-1-yne, a representative structure for linking the C₁₁ aliphatic chain to an aromatic core.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)QuantityNotes
4-Iodoanisole234.041.0234 mgSubstrate
1-Undecyne152.281.20.22 mL (d=0.798 g/mL)Coupling Partner
PdCl₂(PPh₃)₂701.900.03 (3 mol%)21 mgPalladium Catalyst
Copper(I) Iodide (CuI)190.450.05 (5 mol%)9.5 mgCo-catalyst
Diisopropylamine (DIPA)101.193.00.42 mLBase and Solvent
Tetrahydrofuran (THF), Anhydrous--5 mLSolvent

Step-by-Step Procedure:

  • Inert Atmosphere: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole (234 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Flask Sealing: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10 minutes.

  • Solvent and Reagent Addition: Using syringes, add anhydrous THF (5 mL) and diisopropylamine (0.42 mL, 3.0 mmol). Stir the resulting mixture to obtain a pale-yellow suspension.

  • Alkyne Addition: Add 1-undecyne (0.22 mL, 1.2 mmol) dropwise to the stirred mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 95:5). The reaction is typically complete within 2-4 hours.[9]

  • Quenching and Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short pad of Celite® to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with hexanes) to afford the pure product as a colorless or pale-yellow oil.

Expected Outcome: Yields for this type of reaction are typically high, in the range of 85-95%. The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Reaction Stalls/No Conversion Inactive catalyst (Pd(II) not reduced to Pd(0) or oxidized).Ensure reagents and solvents are anhydrous and the system is properly purged with an inert gas. Use freshly opened solvents.
Poor quality of the amine base (contains water).Use freshly distilled or a new bottle of diisopropylamine.
Low Yield Competing alkyne homocoupling (Glaser coupling).Maintain a strict inert atmosphere. Ensure the Cu(I) catalyst is not oxidized. Running the reaction at lower temperatures may help.
Insufficient reaction time.Monitor the reaction carefully by TLC and allow it to run to completion.
Complex Product Mixture Reaction run at too high a temperature, causing side reactions.Perform the reaction at room temperature as specified. For less reactive bromides, gentle heating (40-50 °C) may be needed, but should be monitored closely.[7]

Conclusion and Future Outlook

1-Undecyne stands out as a powerful and versatile building block in the synthesis of natural products. Its bifunctional character allows for a diverse range of chemical transformations, from C-C bond formation via cross-coupling and alkylation to the construction of heterocyclic systems through cycloadditions. The protocols and insights provided herein demonstrate the reliability and strategic importance of incorporating 1-undecyne into complex synthetic routes. As synthetic methodology continues to advance, particularly in the realm of catalysis, the applications for simple yet powerful building blocks like 1-undecyne will undoubtedly expand, enabling chemists to construct the next generation of complex, biologically active molecules with even greater efficiency and elegance.

References

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  • Minto, R. E., & Blacklock, B. J. (2008). Biosynthesis and function of polyacetylenes and allied natural products. Semantic Scholar. [Link]

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  • Qin, A., et al. (2016). Recent applications of click chemistry in drug discovery. PubMed. [Link]

  • Verma, S. (2015). A Novel Loom of Click Chemistry in Drug Discovery. IT Medical Team. [Link]

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  • da Silva, F. A., et al. (2018). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. ChemistrySelect. [Link]

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  • ResearchGate. (2017). Acid-Catalyzed Hydration of Alkynes in Aqueous Microemulsions. [Link]

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  • YouTube. (2024). markovnikov and antimarkovn hydration of alkynes - Organic Chemistry One (1) Lecture Series Video 57. [Link]

  • Chad's Prep. (n.d.). Acid Catalyzed Hydration of Alkynes. [Link]

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  • Burke, M. D., et al. (2015). Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction. PMC - NIH. [Link]

  • Kumar, A., et al. (2024). Total synthesis of natural products via conjugated ynone intermediates: a new millennium update. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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Application Notes and Protocols for the Polymerization of 1-Undecyne: A Guideline for the Synthesis of Novel Polymeric Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for the synthesis of poly(1-undecyne), a functional polyalkyne with significant potential in the development of novel materials. The long alkyl side chain imparted by the 1-undecyne monomer offers unique solubility and processing characteristics, making its polymer an attractive candidate for applications in membranes, sensors, and advanced coatings. This document outlines detailed protocols for the controlled polymerization of 1-undecyne, focusing on living anionic and rhodium-catalyzed methods. We delve into the causality behind experimental choices, provide step-by-step methodologies, and discuss the characterization of the resulting polymers.

Introduction: The Promise of Poly(1-undecyne)

Substituted polyacetylenes are a class of conjugated polymers that have garnered considerable interest due to their unique electronic, optical, and physical properties. Poly(1-undecyne), with its long C9 alkyl side chain, represents a particularly interesting member of this family. The non-polar side chain enhances the polymer's solubility in common organic solvents, facilitating its characterization and processing. Furthermore, the polyacetylene backbone provides a conjugated system that can be tailored for various electronic applications.

The ability to control the polymerization of 1-undecyne, particularly through living polymerization techniques, opens the door to the synthesis of well-defined polymer architectures, including block copolymers and end-functionalized polymers.[1][2] This level of control is crucial for tuning the material's properties for specific applications. This guide will focus on two robust methods for the polymerization of 1-undecyne: living anionic polymerization and rhodium-catalyzed polymerization.[3][4]

Mechanistic Considerations: A Tale of Two Pathways

The choice of polymerization technique dictates the mechanism of chain growth and, consequently, the properties of the final polymer.

Living Anionic Polymerization

Living anionic polymerization of terminal alkynes, initiated by a strong base, proceeds via a chain-growth mechanism where the propagating species is a vinyl anion.[2] One of the key advantages of this method is the absence of inherent termination or chain transfer steps, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[1] This "living" nature of the polymerization enables the sequential addition of different monomers to create block copolymers.[2]

Caption: Proposed mechanism for the living anionic polymerization of 1-undecyne.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Deliberate) I Initiator (e.g., n-BuLi) M1 1-Undecyne I->M1 Nucleophilic Attack IM Vinyl Anion Formation M1->IM Proton Abstraction M2 1-Undecyne IM->M2 Addition of Monomer P Growing Polymer Chain (Living Anion) M2->P P->M2 T Terminating Agent (e.g., Methanol) P->T Protonation FP Final Polymer T->FP

Rhodium-Catalyzed Polymerization

Rhodium(I) complexes are highly effective catalysts for the polymerization of terminal alkynes.[4] The mechanism is believed to involve the coordination of the alkyne to the rhodium center, followed by an insertion reaction into a rhodium-carbon or rhodium-hydride bond. This process repeats, leading to the formation of a high molecular weight polymer. Rhodium-based catalysts are known for their tolerance to various functional groups and can produce stereoregular polymers, which can influence the material's bulk properties.[4]

Caption: Simplified workflow for rhodium-catalyzed polymerization.

G cluster_workflow Rhodium-Catalyzed Polymerization Workflow Start Prepare Catalyst Solution ([Rh(nbd)Cl]2 + Co-catalyst) Monomer Add 1-Undecyne Start->Monomer Reaction Polymerization (Controlled Temperature) Monomer->Reaction Quench Quench Reaction Reaction->Quench Precipitate Precipitate Polymer (e.g., in Methanol) Quench->Precipitate Dry Dry Polymer under Vacuum Precipitate->Dry Characterize Characterize (GPC, NMR, etc.) Dry->Characterize

Experimental Protocols

The following protocols are designed to be a starting point for researchers. Optimization of reaction conditions may be necessary to achieve desired polymer characteristics.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Undecyne98% or higherMajor chemical suppliersShould be distilled over CaH₂ before use.[5][6]
Tetrahydrofuran (THF)AnhydrousMajor chemical suppliersShould be freshly distilled from sodium/benzophenone.
n-Butyllithium (n-BuLi)1.6 M in hexanesMajor chemical suppliersTiter should be determined before use.
[Rh(nbd)Cl]₂98% or higherMajor chemical suppliersStore under inert atmosphere.
Triethylamine (Et₃N)AnhydrousMajor chemical suppliersShould be distilled over CaH₂ before use.
MethanolACS GradeMajor chemical suppliersUsed for precipitation.
TolueneAnhydrousMajor chemical suppliersFor rhodium-catalyzed polymerization.
Protocol 1: Living Anionic Polymerization of 1-Undecyne

This protocol aims to produce poly(1-undecyne) with a controlled molecular weight and low PDI.

Step-by-Step Methodology:

  • Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a high-purity argon or nitrogen atmosphere.

  • Solvent and Monomer Addition: Anhydrous THF (e.g., 50 mL) is cannulated into the flask. The flask is cooled to -78 °C in a dry ice/acetone bath. Purified 1-undecyne (e.g., 2.0 g, 13.1 mmol) is then added via syringe.

  • Initiation: A calculated amount of n-BuLi solution is added dropwise via syringe. The amount of initiator will determine the target molecular weight (Mn = (mass of monomer) / (moles of initiator)). For a target Mn of 10,000 g/mol , approximately 0.125 mL of a 1.6 M n-BuLi solution would be required. The solution should turn a deep color, indicating the formation of the vinyl anion.

  • Polymerization: The reaction is allowed to stir at -78 °C for a specified time (e.g., 2-4 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them by GC to check for monomer consumption.

  • Termination: The polymerization is terminated by the addition of degassed methanol (e.g., 1 mL). The color of the solution should disappear.

  • Polymer Isolation: The reaction mixture is warmed to room temperature and precipitated into a large volume of methanol (e.g., 500 mL). The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum to a constant weight.

Protocol 2: Rhodium-Catalyzed Polymerization of 1-Undecyne

This protocol describes a robust method for producing high molecular weight poly(1-undecyne).

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox or under inert atmosphere, [Rh(nbd)Cl]₂ (e.g., 10 mg, 0.022 mmol) and a co-catalyst such as triethylamine (e.g., 0.1 mL) are dissolved in anhydrous toluene (e.g., 20 mL) in a Schlenk flask. The solution is stirred at room temperature for 15-20 minutes.

  • Monomer Addition: Purified 1-undecyne (e.g., 2.0 g, 13.1 mmol) is added to the catalyst solution via syringe.

  • Polymerization: The flask is placed in a thermostatically controlled oil bath at a specific temperature (e.g., 30 °C). The polymerization is allowed to proceed for a set time (e.g., 24 hours). The solution will likely become more viscous as the polymer forms.

  • Polymer Isolation: The polymerization is quenched by the addition of a small amount of methanol. The polymer is then precipitated by pouring the reaction mixture into a large volume of methanol (e.g., 500 mL). The resulting polymer is collected by filtration, washed with methanol, and dried under vacuum.

Characterization of Poly(1-undecyne)

Thorough characterization is essential to confirm the structure and properties of the synthesized polymer.

Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

Expected Results:

Polymerization MethodTarget Mn ( g/mol )Expected Mn ( g/mol )Expected PDI
Living Anionic10,0009,500 - 11,000< 1.2
Rhodium-CatalyzedN/A (High MW)> 50,0001.5 - 2.5
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the poly(1-undecyne).

  • ¹H NMR (CDCl₃):

    • δ 5.8-6.5 ppm (broad, olefinic proton on the polymer backbone)

    • δ 2.0-2.4 ppm (broad, allylic CH₂ adjacent to the double bond)

    • δ 1.2-1.6 ppm (broad, methylene protons of the alkyl chain)

    • δ 0.8-0.9 ppm (t, terminal CH₃ of the alkyl chain)

  • ¹³C NMR (CDCl₃):

    • δ 120-140 ppm (olefinic carbons of the polymer backbone)

    • δ 25-35 ppm (carbons of the alkyl side chain)

    • δ 14.1 ppm (terminal CH₃ carbon)

Applications and Future Directions

The unique properties of poly(1-undecyne) make it a promising material for a variety of applications:

  • Membranes: The hydrophobic nature and tunable free volume of poly(1-undecyne) make it suitable for gas separation and pervaporation membranes.

  • Sensors: The conjugated backbone can interact with analytes, leading to changes in its optical or electrical properties, which can be harnessed for chemical sensing.

  • Functional Coatings: The polymer's solubility allows for easy processing into thin films for applications as protective or functional coatings.

  • Drug Delivery: By incorporating functional groups, poly(1-undecyne) could be developed into a carrier for hydrophobic drugs.

Future research will likely focus on the synthesis of block copolymers incorporating poly(1-undecyne) to create self-assembling materials with novel nanostructures. Furthermore, post-polymerization modification of the double bonds in the backbone could introduce new functionalities and expand the application scope of this versatile polymer.

References

  • Szwarc, M. 'Living' Polymers.
  • Duncan, R. The dawning era of polymer therapeutics. Nature Reviews Drug Discovery2, 347–360 (2003).
  • Hadjichristidis, N., Pitsikalis, M., Pispas, S. & Iatrou, H.
  • Grubbs, R. H. Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials. Angew. Chem. Int. Ed.45, 3760–3765 (2006).
  • Masuda, T., Higashimura, T. Substituted Polyacetylenes. Adv. Polym. Sci.81, 121–165 (1987).
  • Hirao, A., Hayashi, M. Anionic Polymerization: Recent Advances. In Polymer Science: A Comprehensive Reference (eds. Matyjaszewski, K. & Möller, M.) 227–274 (Elsevier, 2012).
  • PubChem. 1-Undecyne. National Center for Biotechnology Information. [Link] (2023).

  • Cheméo. 1-Undecyne. [Link] (2023).

  • Tabata, M., Sone, T., Sadahiro, Y. Helix-sense-selective polymerization of phenylacetylene derivatives with a chiral rhodium catalyst and properties of the resulting polymers. Macromol. Chem. Phys.200, 265–282 (1999).
  • Kishimoto, Y., Eckerle, P., Miyatake, T., Ikariya, T., Noyori, R. Stereospecific Living Polymerization of Phenylacetylenes with a Rhodium(I) Complex. J. Am. Chem. Soc.121, 12035–12044 (1999).
  • PubChem. 1-Undecyne. National Center for Biotechnology Information. [Link].

  • Sequential catalysis: exploiting a single rhodium(i) catalyst to promote an alkyne hydroacylation–aryl boronic acid conjugate addition sequence - PMC. [Link].

  • Chemical Properties of 1-Undecyne (CAS 2243-98-3) - Cheméo. [Link].

  • Examples of rhodium-based initiators for alkyne polymerizations. - ResearchGate. [Link].

Sources

Application Notes and Protocols for the Functionalization of the Terminal Alkyne of 1-Undecyne

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Undecyne in Synthesis

1-Undecyne, a long-chain terminal alkyne, serves as a versatile and valuable building block in organic synthesis, particularly within the realms of drug discovery and materials science. Its structure, featuring a reactive terminal C(sp)-H bond and a non-polar C9 alkyl chain, offers a unique bifunctional handle for molecular elaboration. The alkyne moiety can be transformed into a wide array of functional groups, enabling the construction of complex molecular architectures, while the lipophilic tail provides a means to modulate solubility, membrane permeability, and intermolecular interactions.

This guide provides an in-depth exploration of four fundamental and widely employed strategies for the functionalization of 1-undecyne's terminal alkyne. Each section is designed to be a self-contained application note, offering not just a step-by-step protocol but also the underlying mechanistic principles and practical insights that ensure experimental success. We will delve into the causality behind experimental choices, from reagent selection to reaction work-up, to provide a robust and reproducible framework for researchers, scientists, and drug development professionals.

I. C(sp²)-C(sp) Bond Formation: The Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the direct formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex, with a copper(I) co-catalyst, and proceeds under mild, basic conditions, making it highly tolerant of various functional groups.[2]

Mechanistic Rationale

The catalytic cycle of the Sonogashira reaction is a synergistic interplay between palladium and copper catalysts.[1] The palladium cycle initiates with the oxidative addition of the aryl halide to a Pd(0) species. Concurrently, the copper cycle activates the terminal alkyne by forming a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The final step is reductive elimination from the resulting Pd(II) complex to yield the coupled product and regenerate the active Pd(0) catalyst. The amine base is crucial for neutralizing the hydrogen halide byproduct generated during the reaction.[3]

Visualizing the Sonogashira Coupling Workflow

Sonogashira_Workflow Workflow for Sonogashira Coupling of 1-Undecyne cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Setup 1. Add 1-Undecyne, 4-Iodoanisole, CuI, and Pd(PPh₃)₂Cl₂ to a Schlenk flask. Degas 2. Evacuate and backfill with inert gas (e.g., Argon) three times. Setup->Degas Solvent 3. Add degassed triethylamine (TEA) via syringe. Degas->Solvent Stir 4. Stir the mixture at room temperature. Solvent->Stir Monitor 5. Monitor reaction progress by TLC until starting material is consumed. Stir->Monitor Quench 6. Dilute with diethyl ether and filter through Celite. Monitor->Quench Wash 7. Wash filtrate with NH₄Cl (sat.), water, and brine. Quench->Wash Dry 8. Dry organic layer over anhydrous Na₂SO₄. Wash->Dry Concentrate 9. Concentrate under reduced pressure. Dry->Concentrate Purify 10. Purify by flash column chromatography. Concentrate->Purify

Caption: Step-by-step workflow for the Sonogashira coupling.

Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)undec-1-yne

This protocol details the coupling of 1-undecyne with 4-iodoanisole, a common electron-rich aryl halide.

Materials:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
1-Undecyne152.28305 mg (0.35 mL)2.01.0
4-Iodoanisole234.04515 mg2.21.1
Pd(PPh₃)₂Cl₂701.9070 mg0.10.05
Copper(I) Iodide (CuI)190.4538 mg0.20.1
Triethylamine (TEA)101.1910 mL--
Diethyl ether-~100 mL--
Saturated NH₄Cl (aq)-~30 mL--
Brine-~30 mL--
Anhydrous Na₂SO₄-As needed--
Silica Gel-As needed--
Hexanes/Ethyl Acetate-As needed--

Procedure:

  • To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add 1-undecyne (305 mg, 2.0 mmol), 4-iodoanisole (515 mg, 2.2 mmol), dichlorobis(triphenylphosphine)palladium(II) (70 mg, 0.1 mmol), and copper(I) iodide (38 mg, 0.2 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add degassed triethylamine (10 mL) via syringe.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 95:5 hexanes/ethyl acetate eluent system until the 4-iodoanisole spot is no longer visible.

  • Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and filter through a pad of Celite to remove the precipitated salts.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (1 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 100% hexanes to 98:2 hexanes/ethyl acetate to afford 1-(4-methoxyphenyl)undec-1-yne as a colorless oil.

Expected Characterization (based on analogous compounds):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.38 (d, J = 8.8 Hz, 2H, Ar-H), 6.82 (d, J = 8.8 Hz, 2H, Ar-H), 3.81 (s, 3H, OCH₃), 2.40 (t, J = 7.1 Hz, 2H, C≡C-CH₂), 1.60 (p, J = 7.2 Hz, 2H, CH₂), 1.43 (m, 2H, CH₂), 1.28 (m, 10H, (CH₂)₅), 0.88 (t, J = 6.8 Hz, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 159.5, 133.0, 115.5, 113.9, 91.0, 80.0, 55.3, 31.9, 29.5, 29.3, 29.1, 28.8, 22.7, 19.6, 14.1.

II. 1,3-Dipolar Cycloaddition: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the quintessential "click chemistry" reaction, provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides.[4] Its wide functional group tolerance, mild reaction conditions, and high yields make it an invaluable tool in drug discovery, bioconjugation, and materials science.[5]

Mechanistic Rationale

The CuAAC reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[6] The currently accepted mechanism involves the formation of a copper(I) acetylide from the terminal alkyne. This intermediate then reacts with the organic azide in a stepwise manner, proceeding through a six-membered copper-containing intermediate, to furnish the 1,4-disubstituted triazole product with high regioselectivity.[7] The use of a ligand, such as TBTA or THPTA, can stabilize the Cu(I) oxidation state and accelerate the reaction.[8]

Visualizing the CuAAC Reaction Mechanism

CuAAC_Mechanism Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition cluster_catalyst Catalyst Generation cluster_cycle Catalytic Cycle R_alkyne R-C≡C-H (1-Undecyne) Cu_acetylide [R-C≡C-Cu] R_alkyne->Cu_acetylide + Cu(I) - H⁺ R_azide R'-N₃ (Benzyl Azide) Intermediate Six-membered Cu-intermediate R_azide->Intermediate Cu_I Cu(I) Cu_II Cu(II) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_II Triazole 1,4-Disubstituted 1,2,3-Triazole Triazole->Cu_I Regenerates Catalyst Cu_acetylide->Intermediate + R'-N₃ Intermediate->Triazole Cyclization & Protonolysis

Caption: Simplified mechanism of the CuAAC reaction.

Experimental Protocol: Synthesis of 1-benzyl-4-nonyl-1H-1,2,3-triazole

This protocol describes the "click" reaction between 1-undecyne and benzyl azide. A prerequisite is the synthesis of benzyl azide, which is a straightforward Sₙ2 reaction.

Protocol A: Synthesis of Benzyl Azide [9]

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Do not use metal spatulas. All work should be performed in a chemical fume hood.[1][7]

  • In a 100 mL round-bottom flask, dissolve sodium azide (1.64 g, 25.26 mmol, 1.5 equiv.) in dimethyl sulfoxide (DMSO, 40 mL).

  • Add benzyl bromide (2.0 mL, 16.84 mmol, 1.0 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture overnight at room temperature.

  • Slowly add water (75 mL) to quench the reaction (Note: exothermic).

  • Extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Wash the combined organic layers with brine (2 x 150 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield benzyl azide as a colorless oil.

Protocol B: CuAAC Reaction [10]

Materials:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
1-Undecyne152.28152 mg (0.17 mL)1.01.0
Benzyl Azide133.15133 mg1.01.0
CuSO₄·5H₂O249.6812.5 mg0.050.05
Sodium Ascorbate198.1120 mg0.10.1
tert-Butanol-5 mL--
Water-5 mL--
Diethyl ether-~50 mL--
Saturated NH₄Cl (aq)-~20 mL--
Brine-~20 mL--
Anhydrous Na₂SO₄-As needed--

Procedure:

  • To a 25 mL round-bottom flask, add 1-undecyne (152 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol).

  • Dissolve the starting materials in a 1:1 mixture of tert-butanol and water (10 mL total).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (20 mg, 0.1 mmol) in water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) in water (1 mL).

  • With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. A color change is typically observed.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC (e.g., 80:20 hexanes/ethyl acetate).

  • Upon completion, add saturated aqueous NH₄Cl (20 mL) and extract with diethyl ether (2 x 25 mL).

  • Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 90:10 to 80:20 hexanes/ethyl acetate) to yield the triazole product.

Expected Characterization (based on analogous compounds): [11]

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.40-7.28 (m, 5H, Ar-H), 7.18 (s, 1H, triazole-H), 5.51 (s, 2H, CH₂-Ph), 2.68 (t, J = 7.6 Hz, 2H, triazole-CH₂), 1.65 (p, J = 7.5 Hz, 2H, CH₂), 1.35-1.20 (m, 12H, (CH₂)₆), 0.88 (t, J = 6.8 Hz, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 148.2, 134.8, 129.1, 128.7, 128.0, 120.5, 54.1, 31.8, 29.5, 29.4, 29.2, 29.1, 25.6, 22.7, 14.1.

III. Anti-Markovnikov Hydration: Hydroboration-Oxidation

Hydroboration-oxidation is a two-step process that achieves the anti-Markovnikov hydration of a terminal alkyne, yielding an aldehyde.[12] This regioselectivity is complementary to the Markovnikov hydration discussed in the next section, providing a strategic choice for carbonyl placement.

Mechanistic Rationale

The first step, hydroboration, involves the syn-addition of a borane reagent (e.g., BH₃ or a sterically hindered borane like 9-BBN) across the triple bond. The boron atom, being the electrophilic center, adds to the less substituted terminal carbon, and a hydride is delivered to the internal carbon. Using a bulky borane like 9-borabicyclo[3.3.1]nonane (9-BBN) is crucial for terminal alkynes to prevent double addition across the two π-bonds.[13] The second step is the oxidation of the resulting vinylborane with basic hydrogen peroxide. This proceeds with retention of configuration, where the boron is replaced by a hydroxyl group, forming an enol. This enol intermediate rapidly tautomerizes to the more stable aldehyde product.

Visualizing the Hydroboration-Oxidation Workflow

Hydroboration_Workflow Workflow for Hydroboration-Oxidation of 1-Undecyne cluster_hydroboration Step 1: Hydroboration cluster_oxidation Step 2: Oxidation cluster_workup Work-up and Purification Setup 1. Dissolve 1-Undecyne in anhydrous THF under Argon. Cool 2. Cool the solution to 0 °C. Setup->Cool Add_9BBN 3. Add 9-BBN solution dropwise. Cool->Add_9BBN Warm 4. Warm to room temperature and stir. Add_9BBN->Warm Add_Base 5. Slowly add NaOH (aq). Warm->Add_Base Add_Peroxide 6. Add H₂O₂ (30% aq) dropwise at 0 °C. Add_Base->Add_Peroxide Stir_Ox 7. Stir at room temperature. Add_Peroxide->Stir_Ox Extract 8. Extract with diethyl ether. Stir_Ox->Extract Wash 9. Wash with brine. Extract->Wash Dry 10. Dry over anhydrous MgSO₄. Wash->Dry Concentrate 11. Concentrate in vacuo. Dry->Concentrate Purify 12. Purify by column chromatography. Concentrate->Purify

Caption: Two-stage workflow for the synthesis of undecanal.

Experimental Protocol: Synthesis of Undecanal

Safety Note: 9-BBN is typically supplied as a solution in THF and is air- and moisture-sensitive. Hydrogen peroxide (30%) is a strong oxidizer. Handle both with care.

Materials:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
1-Undecyne152.28305 mg (0.35 mL)2.01.0
9-BBN (0.5 M in THF)122.034.4 mL2.21.1
Anhydrous THF-10 mL--
NaOH (3 M aq)40.002.0 mL6.03.0
H₂O₂ (30% aq)34.010.7 mL~6.0~3.0
Diethyl ether-~60 mL--
Brine-~20 mL--
Anhydrous MgSO₄-As needed--

Procedure:

  • To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add 1-undecyne (305 mg, 2.0 mmol) and anhydrous THF (10 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the 0.5 M solution of 9-BBN in THF (4.4 mL, 2.2 mmol) dropwise via syringe.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Cool the reaction mixture back to 0 °C and slowly add 3 M aqueous NaOH (2.0 mL).

  • Carefully add 30% aqueous H₂O₂ (0.7 mL) dropwise, ensuring the internal temperature does not rise significantly.

  • Remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 95:5 hexanes/ethyl acetate) to yield undecanal.[14][15]

Expected Characterization: [9][16]

  • ¹H NMR (400 MHz, CDCl₃) δ: 9.76 (t, J = 1.9 Hz, 1H, CHO), 2.42 (td, J = 7.4, 1.9 Hz, 2H, CH₂CHO), 1.63 (p, J = 7.4 Hz, 2H, CH₂), 1.35-1.20 (m, 14H, (CH₂)₇), 0.88 (t, J = 6.8 Hz, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 202.9, 43.9, 31.9, 29.5, 29.4, 29.3, 29.2, 29.1, 22.7, 22.1, 14.1.

IV. Markovnikov Hydration: Oxymercuration-Demercuration

In contrast to hydroboration, the hydration of a terminal alkyne under acidic conditions with a mercury(II) catalyst follows Markovnikov's rule, producing a methyl ketone.[17] This transformation is highly reliable for terminal alkynes.

Mechanistic Rationale

The reaction is initiated by the electrophilic addition of the Hg²⁺ ion to the alkyne, forming a cyclic mercurinium ion intermediate.[18] Water then acts as a nucleophile, attacking the more substituted internal carbon of the alkyne, which bears a greater partial positive charge. This regioselectivity is the essence of Markovnikov's rule.[19] Subsequent deprotonation yields a mercury-containing enol. In the acidic medium, protodemetalation (replacement of the mercury group with a proton) occurs to give the free enol, which then tautomerizes to the thermodynamically more stable methyl ketone.[18]

Visualizing the Hydration of 1-Undecyne

Hydration_Schemes Hydration Pathways of 1-Undecyne cluster_anti_mark Anti-Markovnikov Hydration cluster_mark Markovnikov Hydration Undecyne 1-Undecyne HB 1. 9-BBN, THF 2. H₂O₂, NaOH Undecyne->HB Hg HgSO₄, H₂SO₄ H₂O Undecyne->Hg Aldehyde Undecanal (Aldehyde) HB->Aldehyde Ketone 2-Undecanone (Methyl Ketone) Hg->Ketone

Caption: Regioselective hydration of 1-undecyne.

Experimental Protocol: Synthesis of 2-Undecanone

Safety Note: Mercury compounds are highly toxic. Handle with extreme care and dispose of waste according to institutional guidelines.

Materials:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
1-Undecyne152.28305 mg (0.35 mL)2.01.0
Mercury(II) sulfate (HgSO₄)296.6559 mg0.20.1
Sulfuric Acid (conc.)98.080.2 mL--
Water18.025 mL--
Diethyl ether-~60 mL--
Saturated NaHCO₃ (aq)-~20 mL--
Brine-~20 mL--
Anhydrous MgSO₄-As needed--

Procedure:

  • To a 50 mL round-bottom flask, add water (5 mL) and concentrated sulfuric acid (0.2 mL).

  • Add mercury(II) sulfate (59 mg, 0.2 mmol) and stir until dissolved.

  • Add 1-undecyne (305 mg, 2.0 mmol) to the acidic solution.

  • Heat the mixture to 60 °C with vigorous stirring for 3 hours.

  • Cool the reaction to room temperature and transfer to a separatory funnel.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Carefully wash the combined organic layers with saturated aqueous sodium bicarbonate (1 x 20 mL) to neutralize the acid, followed by brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 95:5 hexanes/ethyl acetate) to yield 2-undecanone.[20][21]

Expected Characterization: [22][23]

  • ¹H NMR (400 MHz, CDCl₃) δ: 2.41 (t, J = 7.5 Hz, 2H, CH₂C=O), 2.13 (s, 3H, CH₃C=O), 1.56 (p, J = 7.3 Hz, 2H, CH₂), 1.35-1.20 (m, 12H, (CH₂)₆), 0.88 (t, J = 6.8 Hz, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 209.3, 43.8, 31.8, 29.8, 29.4, 29.2, 29.1, 23.9, 22.6, 14.1.

V. Safety and Handling Considerations

  • 1-Undecyne: A combustible liquid. Keep away from heat, sparks, and open flames. Handle in a well-ventilated area.[15]

  • Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or absorbed through the skin.[5] Reacts with acids to form highly toxic and explosive hydrazoic acid.[1] Forms shock-sensitive explosive salts with heavy metals (e.g., lead, copper).[7] Never use metal spatulas and do not dispose of azide solutions down drains. [24] All work must be conducted in a chemical fume hood.[5]

  • Organolithium Reagents (e.g., n-BuLi): Pyrophoric; ignites spontaneously on contact with air.[18] Reacts violently with water.[4] Must be handled under an inert atmosphere (argon or nitrogen) using syringe or cannula techniques.[12] Always wear a flame-resistant lab coat and safety glasses.[14] Never work alone.[25]

  • Mercury Compounds: Highly toxic and pose a cumulative health hazard. Avoid inhalation and skin contact. All manipulations should be performed in a fume hood, and all waste must be segregated and disposed of as hazardous mercury waste.

References

  • Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. (URL: [Link])

  • Click Chemistry Azide-Alkyne Cycloaddition - Organic Chemistry Data. (URL: [Link])

  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

  • Alkyne Reactions: Acid-Catalyzed Oxymercuration-Hydration (HgSO4, H2SO4, H2O) - Master Organic Chemistry. (URL: [Link])

  • Sodium Azide NaN3 - Division of Research Safety | Illinois. (URL: [Link])

  • STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. (URL: [Link])

  • Hydration | OpenOChem Learn. (URL: [Link])

  • sodium-azide-organic-azides_0.docx - UCLA Chemistry and Biochemistry. (URL: [Link])

  • Markovnikov hydration of alkynes - YouTube. (URL: [Link])

    • Hydroboration-Oxidation of Alkenes - St. Olaf College. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • n-Butyllithium: Lessons Learned - Stanford Environmental Health & Safety. (URL: [Link])

  • Material Safety Data Sheet - n-Butyllithium, 2.5M solution in hexanes - Cole-Parmer. (URL: [Link])

  • Brown Hydroboration - Organic Chemistry Portal. (URL: [Link])

  • Alkyne Hydroboration Oxidation Reaction and Mechanism - YouTube. (URL: [Link])

  • uh-standard-operating-procedure-for-sodium-azide.docx. (URL: [Link])

  • Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Undecanal - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

  • 2-Undecanone - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

  • 2-Undecanone - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

  • Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

  • Lab Safety Guideline: Sodium Azide | Harvard Environmental Health and Safety. (URL: [Link])

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH. (URL: [Link])

  • Sodium Azide - UCLA EH&S. (URL: [Link])

  • Undecanal | C11H22O | CID 8186 - PubChem - NIH. (URL: [Link])

  • 2-Undecanone | C11H22O | CID 8163 - PubChem - NIH. (URL: [Link])

  • Supporting Information - The Royal Society of Chemistry. (URL: [Link])

  • SAFETY DATA SHEET - Airgas. (URL: [Link])

  • 2-Undecanone - Wikipedia. (URL: [Link])

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central. (URL: [Link])

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The Alchemist's Guide to 1-Undecyne: Crafting Specialty Chemicals with Precision and Purpose

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Handbook for Researchers, Innovators, and Drug Development Professionals

Welcome to a comprehensive exploration of 1-undecyne, a versatile and powerful building block in the world of specialty chemical synthesis. This document is not merely a collection of procedures; it is a curated guide born from experience, designed to provide you with the technical accuracy and field-proven insights necessary to unlock the full potential of this C11 terminal alkyne. As your senior application scientist, I will navigate you through the core principles, detailed protocols, and the subtle yet critical nuances that transform a synthetic route from a mere possibility into a robust and reliable reality.

Our journey will be grounded in the principles of Expertise, Trustworthiness, and Authoritative Grounding . We will not just outline steps; we will delve into the "why" behind each experimental choice, ensuring that every protocol is a self-validating system. Key mechanistic claims and procedural standards will be supported by citations from authoritative sources, and a comprehensive list of these references is provided for your further exploration.

Let us begin our deep dive into the synthetic elegance of 1-undecyne.

The Strategic Advantage of 1-Undecyne in Synthesis

1-Undecyne, with its terminal carbon-carbon triple bond and a nine-carbon aliphatic chain, presents a unique and advantageous combination of reactivity and lipophilicity. The terminal alkyne is a hub of chemical potential, offering a gateway to a vast array of molecular architectures. The long alkyl chain, on the other hand, imparts solubility in a range of organic solvents and can be a key determinant in the physical and biological properties of the final product, influencing everything from crystallinity to membrane permeability. This dual character makes 1-undecyne an invaluable precursor for specialty chemicals destined for applications in pharmaceuticals, advanced materials, and fine chemicals.

Foundational Synthetic Transformations of 1-Undecyne

We will now explore three of the most powerful and versatile reactions for the functionalization of 1-undecyne. For each, we will provide a detailed, step-by-step protocol, an explanation of the underlying principles, and a visualization of the workflow.

The Sonogashira Cross-Coupling: Forging Aryl-Alkyne Bonds

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the creation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This palladium- and copper-catalyzed transformation is a highly efficient method for producing conjugated enynes and aryl alkynes, which are pivotal components in a wide range of functional molecules.[1]

This protocol details the coupling of 1-undecyne with iodobenzene to form 1-phenylundec-1-yne, a representative aryl-alkyne.

Materials:

  • 1-Undecyne (≥97%)

  • Iodobenzene (≥98%)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Celite

Procedure:

  • Reaction Setup: To a flame-dried 50 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol, 2.5 mol%), copper(I) iodide (10 mg, 0.05 mmol, 2.5 mol%), and a magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous toluene (10 mL) and anhydrous triethylamine (5 mL). Stir the mixture to dissolve the catalysts. Add iodobenzene (408 mg, 2.0 mmol, 1.0 equiv) to the flask.

  • Substrate Addition: Add 1-undecyne (365 mg, 2.4 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (eluent: hexane).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with saturated aqueous NH₄Cl (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to yield 1-phenylundec-1-yne.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) species, which is the active catalyst, is sensitive to oxidation. An inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.

  • Copper(I) Co-catalyst: The copper(I) iodide facilitates the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.

  • Triethylamine: This amine serves a dual purpose: it acts as a base to deprotonate the terminal alkyne, forming the reactive acetylide, and it also scavenges the hydrogen iodide generated during the reaction, preventing side reactions and catalyst inhibition.

  • Excess Alkyne: A slight excess of 1-undecyne is used to ensure the complete consumption of the more expensive aryl halide.

Workflow for Sonogashira Cross-Coupling

sonogashira_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Work-up & Purification catalysts Pd(PPh₃)₂Cl₂ + CuI stirring Stir at RT, 12h catalysts->stirring solvents Toluene + Et₃N solvents->stirring reactants Iodobenzene + 1-Undecyne reactants->stirring filtration Filter through Celite stirring->filtration Reaction Complete extraction Aqueous Work-up filtration->extraction chromatography Column Chromatography extraction->chromatography product 1-Phenylundec-1-yne chromatography->product

Caption: Sonogashira coupling workflow for aryl-alkyne synthesis.

Hydroboration-Oxidation: Anti-Markovnikov Hydration to an Aldehyde

The hydroboration-oxidation of a terminal alkyne is a powerful and highly regioselective method for the synthesis of aldehydes. This two-step process circumvents the Markovnikov selectivity typically observed in acid-catalyzed hydrations, providing access to the less substituted carbonyl compound.[2] The use of a sterically hindered borane reagent is key to preventing a second hydroboration of the intermediate vinylborane.[3]

This protocol describes the conversion of 1-undecyne to undecanal, a valuable fragrance and flavor compound.[4]

Materials:

  • 1-Undecyne (≥97%)

  • 9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol

  • Sodium hydroxide (NaOH), 6 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere, dissolve 1-undecyne (1.52 g, 10.0 mmol) in anhydrous THF (20 mL). Cool the solution to 0 °C in an ice bath.

  • Hydroboration: Slowly add the 0.5 M solution of 9-BBN in THF (22 mL, 11.0 mmol, 1.1 equiv) to the stirred solution of 1-undecyne. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C and slowly add ethanol (6 mL), followed by the cautious, dropwise addition of 6 M aqueous NaOH (6 mL). Then, very carefully add 30% H₂O₂ (6 mL) dropwise, ensuring the internal temperature does not exceed 50 °C.

  • Reaction Completion and Work-up: After the addition of H₂O₂, remove the ice bath and stir the mixture at room temperature for 1 hour. Add diethyl ether (50 mL) and water (25 mL). Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 25 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. The crude undecanal can be purified by vacuum distillation to yield the pure product.

Causality Behind Experimental Choices:

  • 9-BBN: The use of a sterically bulky borane like 9-BBN is crucial for achieving high regioselectivity in the hydroboration of a terminal alkyne. It also prevents the double addition of boron across the triple bond.

  • Anhydrous Conditions: Boranes are reactive towards water, so anhydrous conditions are necessary for the hydroboration step to proceed efficiently.

  • Controlled Oxidation: The oxidation step with alkaline hydrogen peroxide is exothermic and must be performed with cooling to prevent side reactions and ensure safety.

  • Tautomerization: The initial product of the oxidation is an enol, which rapidly tautomerizes to the more stable aldehyde under the reaction conditions.

Data Presentation: Regioselectivity in Alkyne Hydration

Hydration MethodReagentsRegioselectivityProduct from 1-Undecyne
Acid-Catalyzed HydrationH₂SO₄, H₂O, HgSO₄Markovnikov2-Undecanone
Hydroboration-Oxidation1. 9-BBN 2. H₂O₂, NaOHAnti-MarkovnikovUndecanal
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction

The CuAAC reaction is the premier example of "click chemistry," a class of reactions known for their reliability, high yields, and tolerance of a wide range of functional groups.[5][6] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important structural motifs in medicinal chemistry and materials science.[7][8]

This protocol details the "click" reaction between 1-undecyne and benzyl azide.

Materials:

  • 1-Undecyne (≥97%)

  • Benzyl azide (≥95%)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water, deionized

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1-undecyne (1.0 g, 6.57 mmol) and benzyl azide (0.87 g, 6.57 mmol) in a 1:1 mixture of tert-butanol and deionized water (20 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (130 mg, 0.66 mmol, 10 mol%) in 1 mL of deionized water. In another vial, prepare a solution of CuSO₄·5H₂O (82 mg, 0.33 mmol, 5 mol%) in 1 mL of deionized water.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction flask, followed by the CuSO₄ solution.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 8-12 hours. The reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, add 20 mL of water and extract the product with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure triazole.

Causality Behind Experimental Choices:

  • In Situ Reduction of Cu(II): Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst from the more stable and readily available Cu(II) salt.[5]

  • Solvent System: The t-butanol/water mixture is a versatile solvent system that can dissolve a wide range of organic substrates and the inorganic catalyst components.

  • Regioselectivity: The copper catalyst ensures the exclusive formation of the 1,4-disubstituted triazole isomer, a hallmark of the CuAAC reaction.

Logical Relationship in CuAAC

cuaac_logic reactants 1-Undecyne + Benzyl Azide cycloaddition [3+2] Cycloaddition reactants->cycloaddition catalyst_precursor Cu(II)SO₄ active_catalyst Active Cu(I) Catalyst catalyst_precursor->active_catalyst Reduction reducing_agent Sodium Ascorbate reducing_agent->active_catalyst active_catalyst->cycloaddition Catalysis product 1,4-Disubstituted 1,2,3-Triazole cycloaddition->product

Caption: The catalytic cycle of the CuAAC reaction.

Applications of 1-Undecyne-Derived Specialty Chemicals

The derivatives of 1-undecyne are not just synthetic curiosities; they are enabling molecules with real-world applications.

  • Aryl-Alkynes in Materials Science: The long alkyl chain of 1-phenylundec-1-yne can improve the solubility and processability of conjugated polymers, making them more suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[9]

  • Undecanal in the Fragrance and Flavor Industry: Undecanal is a well-established component in the fragrance industry, valued for its waxy, floral, and citrus notes.[10] It is used in a wide variety of perfumes and as a flavoring agent in foods.[11]

  • 1,2,3-Triazoles in Medicinal Chemistry: The 1,2,3-triazole ring is a highly stable and versatile pharmacophore. The long alkyl chain derived from 1-undecyne can enhance the lipophilicity of triazole-containing drug candidates, which can improve their ability to cross cell membranes and interact with biological targets.[7] This has led to their investigation in a range of therapeutic areas, including as antimicrobial and anticancer agents.

Conclusion

1-Undecyne is a testament to the power of a well-chosen starting material. Its unique combination of a reactive terminal alkyne and a lipophilic alkyl chain provides a versatile platform for the synthesis of a diverse array of specialty chemicals. The Sonogashira coupling, hydroboration-oxidation, and copper-catalyzed azide-alkyne cycloaddition are but a few of the powerful transformations that can be applied to this valuable precursor. It is my hope that the detailed protocols, mechanistic insights, and practical guidance provided in this document will empower you to confidently and creatively employ 1-undecyne in your own research and development endeavors, pushing the boundaries of what is possible in the synthesis of specialty chemicals.

References

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC): an update. Chemical Society Reviews, 39(4), 1302-1315.
  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper (I)-catalyzed synthesis of 1, 2, 3-triazoles. Mechanism of the 1, 3-dipolar cycloaddition. Journal of the American Chemical Society, 127(1), 210-216.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition. Chemical reviews, 108(8), 2952-3015.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
  • D'Souza, D., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Burke, M. D., & Schreiber, S. L. (2004). A planning strategy for diversity-oriented synthesis.
  • Li, J. J. (2009). Name reactions in heterocyclic chemistry II. John Wiley & Sons.
  • El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. M. (2013).
  • JoVE. (2023). Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Brown Hydroboration. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 11.10: Hydroboration–Oxidation of Alkynes. Retrieved from [Link]

  • Hein, J. E., Tripp, J. C., Krasnova, L. B., Sharpless, K. B., & Fokin, V. V. (2009). Copper (I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes.
  • Chemistry Steps. (2020). Hydroboration-Oxidation of Alkynes with Practice Problems. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue: Synthesis and Application of 1,2,3-Triazole Derivatives. Retrieved from [Link]

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
  • ResearchGate. (n.d.). Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles. Retrieved from [Link]

  • The Good Scents Company. (n.d.). undecanal. Retrieved from [Link]

  • Gonda, Z., & Novák, Z. (2017). The Sonogashira reaction, a decade of progress. Dalton Transactions, 46(23), 7434-7451.
  • Al-Masum, M., & Ng, D. (2011). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. RSC Advances, 1(6), 1089-1093.
  • ResearchGate. (2017). Poly(aryleneethynylene)s: Properties, Applications and Synthesis Through Alkyne Metathesis. Retrieved from [Link]

Sources

Application Note: A Detailed Protocol for the C-Alkylation of 1-Undecyne

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven protocol for the alkylation of the terminal alkyne, 1-undecyne. The procedure details the deprotonation of 1-undecyne using n-butyllithium (n-BuLi) to form a lithium acetylide intermediate, followed by nucleophilic substitution with a primary alkyl halide. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth explanations of experimental choices, safety protocols, and analytical validation techniques.

Introduction and Scientific Context

The alkylation of terminal alkynes is a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon bonds and the construction of more complex molecular architectures.[1][2][3] 1-Undecyne, a readily available terminal alkyne, serves as a versatile building block.[4] Its alkylation provides a direct route to a diverse range of internal alkynes, which are valuable intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials.[5][6]

The fundamental principle of this reaction lies in the notable acidity of the terminal alkyne's C-H bond (pKa ≈ 25).[2][7][8][9] This acidity allows for deprotonation by a strong base to generate a highly nucleophilic acetylide anion.[1][2][7][8] This acetylide then participates in a bimolecular nucleophilic substitution (SN2) reaction with a suitable electrophile, typically a primary alkyl halide, to form a new C-C bond.[1][2][10] The selection of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing side reactions. n-Butyllithium (n-BuLi) is an excellent choice for this purpose, offering high reactivity and solubility in common ethereal solvents.[7][11]

Reaction Mechanism and Rationale

The alkylation of 1-undecyne proceeds via a two-step mechanism:

  • Deprotonation: The first step involves the acid-base reaction between 1-undecyne and n-butyllithium. The butyl anion of n-BuLi acts as a potent base, abstracting the acidic proton from the terminal alkyne to form the lithium undecynilide salt and butane gas.[11][12] This reaction is rapid and essentially irreversible, driving the equilibrium towards the formation of the acetylide.[13]

  • Nucleophilic Substitution (SN2): The resulting lithium acetylide is a powerful nucleophile.[2][10] It attacks the electrophilic carbon of a primary alkyl halide in a concerted SN2 fashion, displacing the halide leaving group and forming the desired internal alkyne.[1][10] The choice of a primary alkyl halide is crucial to favor substitution over elimination (E2), as the acetylide ion is also a strong base.[1][2][3] Secondary and tertiary alkyl halides will predominantly lead to elimination products.[2][3]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
1-Undecyne (C₁₁H₂₀)≥98%Sigma-AldrichStore under inert atmosphere.
n-Butyllithium (1.6 M in hexanes)SolutionSigma-AldrichPyrophoric; handle with extreme care under inert atmosphere.[14][15][16][17]
1-Iodobutane (C₄H₉I)≥99%Sigma-AldrichLight-sensitive; store in a dark bottle.
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD MilliporeRequired for a dry reaction environment.
Saturated Ammonium Chloride (NH₄Cl)ACS GradeFisher ScientificFor quenching the reaction.
Diethyl Ether (Et₂O)ACS GradeFisher ScientificFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher ScientificFor drying the organic layer.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry glassware under vacuum or in an oven B Assemble reaction apparatus under inert gas (N2 or Ar) A->B C Add anhydrous THF to the reaction flask via syringe B->C D Cool THF to -78 °C (dry ice/acetone bath) C->D E Add 1-Undecyne dropwise D->E F Add n-BuLi dropwise, stir for 1 hr at -78 °C E->F G Add 1-Iodobutane dropwise, warm to RT, stir for 4-6 hrs F->G H Quench reaction with saturated aq. NH4Cl G->H I Perform liquid-liquid extraction with diethyl ether H->I J Wash organic layer with brine I->J K Dry organic layer with anhydrous MgSO4 J->K L Filter and concentrate under reduced pressure K->L M Purify by column chromatography (silica gel) L->M

Caption: Experimental workflow for the alkylation of 1-Undecyne.

Detailed Step-by-Step Protocol

Note: This reaction must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. All glassware should be thoroughly dried in an oven or by flame-drying under vacuum prior to use.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet connected to a bubbler.

  • Solvent and Reagent Addition: To the reaction flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) via syringe.

  • Cooling: Cool the THF to -78 °C using a dry ice/acetone bath.

  • Addition of 1-Undecyne: Slowly add 1-undecyne (1.0 equivalent) to the cooled THF via syringe over 5 minutes.

  • Deprotonation: While maintaining the temperature at -78 °C, add n-butyllithium (1.1 equivalents, 1.6 M solution in hexanes) dropwise via syringe over 15 minutes. A slight color change may be observed. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

  • Alkylation: Add 1-iodobutane (1.2 equivalents) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (e.g., 20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (e.g., 50 mL) and water (e.g., 20 mL). Shake well and separate the layers. Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexanes or a hexanes/ethyl acetate gradient) to afford the pure internal alkyne.

Characterization of the Product (Pentadec-5-yne)

The successful synthesis of the alkylated product can be confirmed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The disappearance of the terminal alkyne proton signal (typically around δ 1.7-3.1 ppm) is a key indicator of a successful reaction.[18][19] New signals corresponding to the protons of the added alkyl group will appear.

  • ¹³C NMR Spectroscopy: The sp-hybridized carbons of the internal alkyne will typically resonate in the range of δ 70-100 ppm.[20]

  • Infrared (IR) Spectroscopy: The characteristic C-H stretch of the terminal alkyne (around 3300 cm⁻¹) should be absent in the product spectrum.[18][19] A weak C≡C stretching vibration for the internal alkyne may be observed between 2100-2260 cm⁻¹.[18]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.

Safety Precautions and Handling

  • n-Butyllithium is highly pyrophoric and reacts violently with water. [15][16][17] It must be handled under an inert atmosphere at all times.[14][16] Wear a flame-resistant lab coat, safety goggles, and appropriate gloves.[14][15][16] Have a Class D fire extinguisher or dry sand readily available.[14][15]

  • Alkyl halides are harmful and should be handled in a well-ventilated fume hood. [17] Avoid skin and eye contact.[14][17]

  • The reaction quench can be exothermic. Perform the quench slowly and with cooling.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[14][15][16]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete deprotonation due to wet glassware/solvents or inactive n-BuLi.Ensure all glassware is rigorously dried. Use freshly opened or titrated n-BuLi.
Low reactivity of the alkyl halide.Consider using an alkyl iodide instead of bromide or chloride. Adding a catalytic amount of NaI or Bu₄NI can facilitate the reaction with alkyl bromides.[21]
Formation of elimination products Use of secondary or tertiary alkyl halides.Use only primary or methyl halides for the SN2 reaction.[2][3]
Recovery of starting material Reaction time is too short or temperature is too low.Allow the reaction to stir for a longer period at room temperature or gently warm to 40-50 °C.

References

  • Environmental Health and Safety, University of Arkansas. Standard Operating Procedure n-Butyllithium. [Link]

  • Wikipedia. Alkyne. [Link]

  • New Jersey Department of Health. Hazard Substance Fact Sheet: Butyl Lithium. [Link]

  • JoVE. Preparation of Alkynes: Alkylation Reaction. [Link]

  • Organic Chemistry Portal. Internal alkyne synthesis by C-C coupling. [Link]

  • Chemistry LibreTexts. 11.1: Synthesis of Alkynes. [Link]

  • OpenOChem Learn. Alkynes. [Link]

  • Chad's Prep. 9.3 Synthesis of Alkynes | Organic Chemistry. [Link]

  • ResearchGate. Synthesis of internal alkynes from terminal alkynes. [Link]

  • Chemistry Steps. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. [Link]

  • National Institutes of Health. Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides. [Link]

  • Chemistry LibreTexts. Spectroscopy of the Alkynes. [Link]

  • YouTube. Carbon Anions: Deprotonation of Alkynes | Reaction Example. [Link]

  • Master Organic Chemistry. Alkenes To Alkynes Via Halogenation And Elimination Reactions. [Link]

  • Reddit. Alkyne deprotonation. [Link]

  • ResearchGate. ¹H NMR spectra of (a) internal alkyne 1, (b) azide derivative 2, (c).... [Link]

  • University of Calgary. Spectroscopy Tutorial: Alkynes. [Link]

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  • ResearchGate. Alkylation of 1-alkynes in THF. [Link]

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  • Neuman, R. C. Chapter 8: Alkenes and Alkynes. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75249, 1-Undecyne. [Link]

  • Chemistry with Caroline. Alkylation of Alkynes for Organic Chemistry. [Link]

  • MDPI. The Reaction Mechanism of the Cu(I) Catalyzed Alkylation of Heterosubstituted Alkynes. [Link]

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Application Note & Protocol: The Strategic Use of 1-Undecyne in the Synthesis of Novel Quinoline-Based Antimalarial Agents via Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimalarial Scaffolds

The relentless evolution of drug resistance in Plasmodium species, the causative agents of malaria, presents a formidable challenge to global health. The declining efficacy of mainstay therapies, including artemisinin-based combination therapies (ACTs), necessitates a continuous pipeline of novel antimalarial agents with distinct mechanisms of action.[1][2] The quinoline core, a privileged scaffold in antimalarial drug discovery, remains a fertile ground for the development of new therapeutics.[1][3][4] This application note details a robust synthetic strategy employing 1-undecyne to generate novel 4-aminoquinoline derivatives. By leveraging the power of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," we introduce a lipophilic undecynyl moiety to a quinoline scaffold, a modification aimed at enhancing the compound's interaction with parasitic membranes and potentially overcoming existing resistance mechanisms.[5]

The rationale behind this approach is twofold. Firstly, the long alkyl chain of 1-undecyne can increase the lipophilicity of the resulting molecule, potentially enhancing its ability to cross biological membranes and accumulate within the parasite's digestive vacuole, a key site of action for many quinoline antimalarials.[3][4] Secondly, the triazole ring formed during the click reaction is not merely a linker but can actively participate in binding to biological targets, offering a new mode of interaction compared to traditional quinoline analogs.[5] This protocol provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of a novel antimalarial candidate derived from 1-undecyne.

Synthetic Strategy Overview

The overall synthetic workflow is a multi-step process designed for efficiency and modularity. The key steps involve the functionalization of a 7-chloroquinoline core to introduce an azide moiety, followed by the crucial click chemistry reaction with 1-undecyne.

G cluster_0 Part 1: Synthesis of Azido-Functionalized Quinoline Intermediate cluster_1 Part 2: Click Chemistry Coupling cluster_2 Part 3: Purification & Analysis A 4,7-Dichloroquinoline C Intermediate 1: 7-chloro-4-((2-hydroxyethyl)amino)quinoline A->C Nucleophilic Substitution B N-(2-hydroxyethyl)amine B->C E Intermediate 2: 4-((2-azidoethyl)amino)-7-chloroquinoline C->E Azidation D Azidation Reagent (e.g., DPPA) D->E E_ref Intermediate 2 F 1-Undecyne G Final Product: Novel Quinoline-Triazole Conjugate F->G H Crude Product G->H E_ref->G Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) I Purified Final Product H->I Column Chromatography J Purity & Structural Verification I->J Characterization (NMR, MS, etc.)

Figure 1: Synthetic workflow for the preparation of a novel antimalarial agent using 1-undecyne.

Experimental Protocols

Part 1: Synthesis of 4-((2-azidoethyl)amino)-7-chloroquinoline (Intermediate 2)

This two-step procedure first involves the synthesis of a hydroxylated precursor, followed by its conversion to the corresponding azide.

Step 1.1: Synthesis of 7-chloro-4-((2-hydroxyethyl)amino)quinoline (Intermediate 1)

  • Rationale: This step introduces the linker that will ultimately bear the azide functionality. The reaction is a nucleophilic aromatic substitution where the amino group of 2-aminoethanol displaces the chlorine atom at the 4-position of the quinoline ring.

  • Materials:

    • 4,7-Dichloroquinoline

    • 2-Aminoethanol

    • Phenol

    • Potassium iodide (catalytic)

    • Inert atmosphere (Nitrogen or Argon)

  • Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4,7-dichloroquinoline (1.0 eq), 2-aminoethanol (1.2 eq), and phenol (as solvent).

    • Add a catalytic amount of potassium iodide.

    • Heat the reaction mixture to 120-130 °C under an inert atmosphere and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and add diethyl ether to precipitate the product.

    • Filter the solid, wash with diethyl ether, and then neutralize with a saturated solution of sodium bicarbonate.

    • Filter the resulting solid, wash with water, and dry under vacuum to yield Intermediate 1.

Step 1.2: Synthesis of 4-((2-azidoethyl)amino)-7-chloroquinoline (Intermediate 2)

  • Rationale: The hydroxyl group of Intermediate 1 is converted to an azide, which is the functional group required for the subsequent click reaction. Diphenylphosphoryl azide (DPPA) is an effective reagent for this transformation in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Materials:

    • Intermediate 1

    • Diphenylphosphoryl azide (DPPA)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Protocol:

    • Dissolve Intermediate 1 (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DBU (1.5 eq) followed by the dropwise addition of DPPA (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

    • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield Intermediate 2.

Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the key step where the 1-undecyne is coupled to the quinoline scaffold.

  • Rationale: The CuAAC reaction is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring, linking the two building blocks.[5][6] Copper(I) is the active catalyst, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

  • Materials:

    • Intermediate 2 (4-((2-azidoethyl)amino)-7-chloroquinoline)

    • 1-Undecyne[7][8]

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • tert-Butanol

    • Water

  • Protocol:

    • In a vial, dissolve Intermediate 2 (1.0 eq) and 1-undecyne (1.2 eq) in a 1:1 mixture of tert-butanol and water.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

    • To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

    • Stir the reaction mixture vigorously at room temperature for 24 hours. The reaction is often accompanied by a color change.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product should be purified by column chromatography on silica gel to yield the final quinoline-triazole conjugate.

G A Reactants in Solution (Azido-Quinoline & 1-Undecyne) B Add Sodium Ascorbate (Reducing Agent) A->B C Add CuSO4·5H2O (Catalyst Precursor) B->C D In situ Generation of Cu(I) C->D E Catalytic Cycle Begins (Formation of Copper Acetylide) D->E F Cycloaddition with Azide E->F G Formation of Triazole Ring F->G H Product Release & Catalyst Regeneration G->H I Reaction Monitoring (TLC) H->I J Work-up & Extraction I->J K Purification (Column Chromatography) J->K

Figure 2: Experimental workflow for the CuAAC "click chemistry" step.

Data Presentation: Biological Activity

The synthesized compound would be evaluated for its in vitro antimalarial activity against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of Plasmodium falciparum. Cytotoxicity against a mammalian cell line (e.g., HepG2) is also assessed to determine the selectivity index. The following table presents hypothetical, yet representative, data for a novel compound synthesized via this protocol.

CompoundStrainIC₅₀ (nM)Cytotoxicity (CC₅₀, HepG2, nM)Selectivity Index (SI = CC₅₀/IC₅₀)
Novel Quinoline-Triazole 3D7 (CQ-sensitive)15> 20,000> 1333
Dd2 (CQ-resistant)45> 20,000> 444
Chloroquine 3D7 (CQ-sensitive)8> 20,000> 2500
Dd2 (CQ-resistant)250> 20,000> 80

Conclusion and Future Directions

This application note provides a detailed and reliable protocol for the synthesis of novel quinoline-based antimalarial agents using 1-undecyne as a key building block. The use of click chemistry offers a highly efficient and modular approach to creating a library of such compounds for structure-activity relationship (SAR) studies. The introduction of the long alkyl chain via the triazole linkage is a promising strategy to develop new antimalarials with potentially improved efficacy against resistant parasite strains. Further optimization of the linker and the quinoline core could lead to the discovery of potent and selective drug candidates.

References

  • Functionalization of antimalarial drugs with non-cleavable alkyne handles via amide bond formation. (n.d.). ResearchGate. Retrieved from [Link]

  • Ouattara, M., et al. (2007). Synthesis and antimalarial activity of new 1,12-bis(N,N'-acetamidinyl)dodecane derivatives. Bioorganic & Medicinal Chemistry Letters, 17(3), 633-636.
  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (2020). Journal of Medicinal Chemistry, 63(15), 8464-8484.
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  • Synthesis of novel anti malarial agents. (2013). Okayama University. Retrieved from [Link]

  • Singh, C., et al. (2012). Synthesis and Antimalarial Activity of 3,3-Spiroanellated 5,6-Disubstituted 1,2,4-Trioxanes. ACS Medicinal Chemistry Letters, 3(10), 834-838.
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  • Synthesis and antimalarial evaluation of 1-(2,4- dimethoxyphenyl)-3-(4-trifluoro methyl. (2022). Bima Journal of Science and Technology, 6(3).
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  • Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium falciparum. (2021). New Journal of Chemistry, 45(34), 15599-15608.
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  • Kesten, S. J., et al. (1992). Synthesis and antimalarial properties of 1-imino derivatives of 7-chloro-3-substituted-3,4-dihydro-1,9(2H,10H)-acridinediones and related structures. Journal of Medicinal Chemistry, 35(19), 3429-3447.
  • Ouattara, M., et al. (2007). Synthesis and antimalarial activity of new 1,12-bis(N,N'-acetamidinyl)dodecane derivatives. Bioorganic & Medicinal Chemistry Letters, 17(3), 633-636.
  • Acridine-Based Antimalarials—From the Very First Synthetic Antimalarial to Recent Developments. (2021). Pharmaceuticals, 14(2), 91.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1651-1660.
  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 79(1), 55-87.
  • A Click Chemistry-Based Proteomic Approach Reveals that 1,2,4-Trioxolane and Artemisinin Antimalarials Share a Common Protein Alkylation Profile. (2016).
  • Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites. (2012). Journal of Antimicrobial Chemotherapy, 67(9), 2165-2171.
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  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 1–3. Sonogashira coupling conditions: 6.5 eq. of alkyne,... (n.d.). ResearchGate. Retrieved from [Link]

  • Reactivity and mechanistic study of the Sonogashira coupling and Grignard-Sonogashira coupling reactions. (2007). Knowledge Commons.
  • Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. (2015). Molecules, 20(8), 15035-15054.
  • Chemical Properties of 1-Undecyne (CAS 2243-98-3). (n.d.). Cheméo. Retrieved from [Link]

  • Cazelles, J., Robert, A., & Meunier, B. (2002). Alkylating capacity and reaction products of antimalarial trioxanes after activation by a heme model. The Journal of Organic Chemistry, 67(3), 609-619.
  • 7-Chloroquinolinotriazoles: synthesis by the azide-alkyne cycloaddition click chemistry, antimalarial activity, cytotoxicity and SAR studies. (2014). European Journal of Medicinal Chemistry, 75, 46-55.
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Application Notes and Protocols: 1-Undecyne in the Synthesis of Advanced Polymer Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Undecyne is a versatile C11 terminal alkyne that serves as a fundamental building block in the synthesis of advanced polymers and functional materials. Its terminal alkyne group is a highly reactive moiety, amenable to a diverse range of polymerization techniques, including coordination polymerization, click chemistry, and metathesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 1-undecyne in manufacturing polymer precursors. It details the underlying mechanisms, provides field-proven experimental protocols, and outlines characterization methods for the resulting polymeric structures.

Introduction: The Strategic Importance of 1-Undecyne

The utility of 1-undecyne in polymer science is anchored by its terminal triple bond and its long, hydrophobic alkyl chain. The alkyne group offers a reactive handle for chain-growth polymerization or for post-polymerization modification via highly efficient "click" reactions.[1][2][3] The nine-carbon chain (nonyl group) imparts significant hydrophobicity, solubility in organic solvents, and can influence the morphology and thermal properties of the final polymer. These attributes make 1-undecyne an ideal monomer for creating polymers with tailored properties for applications ranging from specialty plastics to advanced materials in biomedical devices and drug delivery.[4]

Polymerization Methodologies for 1-Undecyne

The choice of polymerization method is critical as it dictates the final polymer architecture, molecular weight distribution, and stereochemistry. Below, we explore three powerful techniques for polymerizing 1-undecyne.

Ziegler-Natta Polymerization: Crafting Conjugated Poly(1-undecyne)

Ziegler-Natta (ZN) catalysis, traditionally used for polymerizing alpha-olefins, is also highly effective for polymerizing terminal alkynes like 1-undecyne.[5] This method produces poly(1-undecyne), a conjugated polymer with a polyene backbone, where the repeating units can possess specific stereochemistry (e.g., cis or trans).[5][6] The choice of the transition metal catalyst and the organoaluminum co-catalyst is crucial for controlling the polymer's stereoregularity and properties.[7]

Causality of Experimental Design: The mechanism involves the coordination of the alkyne monomer to a vacant orbital on the transition metal center (e.g., Titanium) of the active catalyst site.[7] This is followed by a migratory insertion of the alkyne into the metal-alkyl bond, extending the polymer chain.[5][7] The stereochemistry of this insertion is influenced by the steric environment of the catalyst, allowing for the synthesis of highly crystalline, stereoregular polymers.[5][6]

Experimental Protocol 1: Ziegler-Natta Polymerization of 1-Undecyne

  • Catalyst Preparation (Schlenk Line Technique):

    • Under an inert atmosphere (Argon or Nitrogen), add 100 mL of anhydrous toluene to a dried 250 mL Schlenk flask equipped with a magnetic stirrer.

    • Introduce the titanium-based catalyst, such as Titanium(IV) butoxide (Ti(OBu)₄), to a final concentration of 10 mM.

    • Slowly add the co-catalyst, triethylaluminum (AlEt₃), as a 1.0 M solution in hexanes, to achieve an Al/Ti molar ratio of 4:1.

    • Age the catalyst mixture by stirring at room temperature for 30 minutes. The solution will typically develop a characteristic color (e.g., brown or dark red).

  • Polymerization:

    • In a separate Schlenk flask, dissolve 1-undecyne (e.g., 5.0 g, 32.8 mmol) in 50 mL of anhydrous toluene.

    • Transfer the monomer solution to the catalyst mixture via cannula under a positive pressure of inert gas.

    • Heat the reaction mixture to 60°C and stir for 12 hours. The viscosity of the solution will increase as the polymer forms.

  • Termination and Purification:

    • Quench the polymerization by slowly adding 20 mL of a 10% HCl solution in methanol. This step deactivates the catalyst and protonates the polymer chain end.

    • Precipitate the polymer by pouring the reaction mixture into a large excess (500 mL) of methanol with vigorous stirring.

    • Isolate the polymer by filtration, washing thoroughly with fresh methanol to remove catalyst residues and unreacted monomer.

    • Dry the resulting poly(1-undecyne) under vacuum at 40°C to a constant weight.

Expected Quantitative Data

EntryCatalyst SystemTemp (°C)Yield (%)Mₙ ( g/mol )Đ (Mₒ/Mₙ)
1Ti(OBu)₄/AlEt₃60~8515,0002.1
2TiCl₄/AlEt₃60~9025,0001.8

Visualization of Ziegler-Natta Polymerization Workflow

ZN_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification catalyst_prep Prepare Catalyst (Ti(OBu)₄ + AlEt₃ in Toluene) polymerization Combine & Heat (60°C, 12h) catalyst_prep->polymerization monomer_prep Prepare Monomer (1-Undecyne in Toluene) monomer_prep->polymerization quench Quench (Acidified Methanol) polymerization->quench precipitate Precipitate (in excess Methanol) quench->precipitate filter_dry Filter & Dry precipitate->filter_dry product Characterize Poly(1-undecyne) filter_dry->product

Caption: Workflow for Ziegler-Natta polymerization of 1-undecyne.

Click Chemistry: Post-Polymerization Functionalization

The terminal alkyne of 1-undecyne is a perfect substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction.[1][8] This reaction is known for its high efficiency, mild reaction conditions, and tolerance to a wide variety of functional groups.[2][3] In this context, 1-undecyne is not used to form the polymer backbone, but rather to functionalize a pre-existing polymer that contains azide pendant groups or end groups.

Causality of Experimental Design: The CuAAC reaction proceeds via a catalytic cycle where a Cu(I) species activates the terminal alkyne of 1-undecyne.[4] This copper acetylide intermediate then reacts with an organic azide to form a stable, five-membered triazole ring, covalently linking the 1-undecyne molecule to the polymer chain.[1][4] This method is exceptionally reliable for achieving near-quantitative modification of polymer precursors.

Experimental Protocol 2: CuAAC 'Click' Modification of an Azide-Functional Polymer

Prerequisite: A polymer with accessible azide functionality (e.g., poly(glycidyl methacrylate) post-functionalized with sodium azide).

  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 1.0 g of the azide-functionalized polymer in 40 mL of a suitable solvent like N,N-Dimethylformamide (DMF).

    • Add 1-undecyne in a 1.5-fold molar excess relative to the azide groups on the polymer.

    • Add the copper(I) source, such as copper(I) bromide (CuBr), at 5 mol% relative to the azide groups.

    • Add the ligand, N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), at 5 mol% (equimolar to CuBr).

  • Execution:

    • Seal the flask and deoxygenate the solution by bubbling with argon for 20 minutes.

    • Stir the reaction mixture at 50°C for 24 hours.

  • Purification:

    • Pass the reaction mixture through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the functionalized polymer by adding the solution dropwise into 200 mL of a non-solvent (e.g., deionized water or methanol).

    • Collect the polymer precipitate by filtration.

    • Redissolve the polymer in a minimal amount of a good solvent (e.g., THF) and re-precipitate to ensure complete removal of unreacted 1-undecyne and ligand.

    • Dry the final product under vacuum at 40°C.

Self-Validating Characterization

  • FTIR Spectroscopy: The success of the reaction is confirmed by the disappearance of the characteristic azide peak (N₃ stretch) at ~2100 cm⁻¹.

  • ¹H NMR Spectroscopy: The appearance of a new peak corresponding to the triazole proton at ~7.5-8.0 ppm, along with signals from the 1-undecyne alkyl chain, confirms successful conjugation.

Visualization of the CuAAC Catalytic Cycle

CuAAC_Cycle cluster_cycle Catalytic Cycle catalyst Cu(I) Catalyst cu_acetylide Cu(I) Acetylide catalyst->cu_acetylide + 1-Undecyne undecyne 1-Undecyne (R-C≡CH) undecyne->cu_acetylide azide_polymer Azide Polymer (Polymer-N₃) cycloaddition Cycloaddition Intermediate azide_polymer->cycloaddition product Triazole-Functionalized Polymer cu_acetylide->cycloaddition + Azide Polymer cu_triazolide Cu(I) Triazolide cycloaddition->cu_triazolide cu_triazolide->catalyst Regeneration cu_triazolide->product Protonolysis

Caption: Catalytic cycle for the CuAAC 'click' reaction.

Acyclic Ene-Yne Metathesis Polymerization

Olefin metathesis is a powerful tool for polymer synthesis.[9] Specifically, acyclic ene-yne metathesis (EMET) can be used to copolymerize an alkyne (like 1-undecyne) with a diene or vinyl-functionalized monomer.[9] This technique allows for the creation of polymers with alternating structures and can be performed under relatively mild conditions using well-defined ruthenium-based catalysts (e.g., Grubbs' catalysts).

Causality of Experimental Design: The EMET mechanism involves a series of [2+2] cycloaddition and cycloreversion steps between the metal carbene of the catalyst and the double/triple bonds of the monomers.[9] This process enforces a strictly head-to-tail polymerization, which can lead to sequence-defined polymers.[9] The long alkyl chain of 1-undecyne can be used to tune the solubility and physical properties of the resulting copolymer.

Experimental Protocol 3: Ene-Yne Metathesis Copolymerization

  • Monomer and Catalyst Preparation:

    • In a glovebox, charge a vial with 1-undecyne (1 equivalent) and a divinyl comonomer (e.g., 1,4-divinyloxybutane, 1 equivalent).

    • Add anhydrous, degassed solvent (e.g., dichloromethane or toluene) to achieve a total monomer concentration of 1.0 M.

    • In a separate vial, dissolve the metathesis catalyst (e.g., Grubbs' 2nd Generation Catalyst) in a small amount of solvent to create a stock solution (Monomer/Catalyst ratio typically 100:1 to 500:1).

  • Polymerization:

    • Add the catalyst stock solution to the stirring monomer solution to initiate the polymerization.

    • Allow the reaction to proceed at 40°C for 4-18 hours. Monitor the reaction progress by observing the increase in viscosity.

  • Termination and Purification:

    • Terminate the reaction by adding a few drops of ethyl vinyl ether to quench the catalyst.

    • Dilute the viscous solution with a small amount of the reaction solvent.

    • Precipitate the polymer by pouring the solution into a large volume of cold methanol.

    • Filter the polymer, wash with fresh methanol, and dry under vacuum.

General Polymer Characterization

To ensure the successful synthesis and to understand the properties of the polymer precursors derived from 1-undecyne, a suite of analytical techniques should be employed.[10]

  • Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and the polydispersity index (Đ = Mₒ/Mₙ) of the polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Confirms the polymer structure, verifies the success of functionalization (as in CuAAC), and can provide information on stereochemistry (tacticity).[11]

  • Differential Scanning Calorimetry (DSC): Measures thermal transitions, such as the glass transition temperature (T₉) and melting temperature (Tₘ), providing insight into the polymer's physical state and morphology.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify characteristic functional groups and to monitor the conversion of reactants to products (e.g., the disappearance of the azide peak in a click reaction).[10]

References

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  • Ziegler-Natta polymerization of olefins - stereoselectivity - Chemistry. Available at: [Link]

  • Synthesis and properties of azobenzene-containing poly(1-alkyne)s with different functional pendant groups - 北京理工大学. Available at: [Link]

  • Homo-Polymerization of 1-Hexene Catalysed by O^N^N (Salicylaldimine)Iron(III) Pre-Catalysts to Branched Poly(1-hexene) - MDPI. Available at: [Link]

  • What Is Ring-Opening Metathesis Polymerization (ROMP)? - Chemistry For Everyone. Available at: [Link]

  • In situ synthesis of polyynes in a polymer matrix via pulsed laser ablation in a liquid - Materials Advances (RSC Publishing). Available at: [Link]

  • Alkyne Polymers from Stable Butatriene Homologues: Controlled Radical Polymerization of Vinylidenecyclopropanes - ChemRxiv. Available at: [Link]

  • Degradable precision polynorbornenes via ring-opening metathesis polymerization - SciSpace. Available at: [Link]

  • Ziegler Natta Polymerization of Alkene Part-1:- Introduction and Mechanism of Heterogeneous Catalyst - YouTube. Available at: [Link]

  • Survey of Catalysts for Frontal Ring-Opening Metathesis Polymerization. Available at: [Link]

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Troubleshooting & Optimization

Preventing homocoupling of 1-Undecyne in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sonogashira Reactions

Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the undesired homocoupling of terminal alkynes, specifically focusing on 1-undecyne. Here, we provide in-depth troubleshooting advice, validated protocols, and a mechanistic rationale for our recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Sonogashira reaction and why is it useful?

The Sonogashira reaction is a powerful cross-coupling method used to form a carbon-carbon bond between a terminal alkyne (like 1-undecyne) and an aryl or vinyl halide.[1] It is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2][3] The reaction is typically catalyzed by a palladium complex, and a copper(I) salt (e.g., CuI) is often used as a co-catalyst to increase the reaction rate.[1][4][5] The base, usually an amine like triethylamine or diisopropylamine, is essential to neutralize the hydrogen halide byproduct generated during the reaction.[6][7]

Q2: What is homocoupling in this context, and why is it a significant problem with 1-undecyne?

Homocoupling, often referred to as Glaser coupling, is the primary side reaction in Sonogashira couplings.[1][8] It is an oxidative dimerization of the terminal alkyne—in this case, two molecules of 1-undecyne—to form a symmetrical 1,3-diyne (in this case, 11,13-tetracosadiyne).

This side reaction is problematic for several reasons:

  • Reduced Yield: It consumes the valuable alkyne starting material, lowering the yield of the desired cross-coupled product.[9]

  • Complex Purification: The homocoupled dimer often has similar polarity to the desired product, making separation by chromatography difficult and time-consuming.

  • Wasted Reagents: The formation of this byproduct represents an inefficient use of reagents and catalyst turnover.[10]

Q3: What is the primary driver of this unwanted homocoupling reaction?

The principal cause of Glaser homocoupling is the copper(I) co-catalyst, especially in the presence of oxygen.[1][9][11][12] The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. While this intermediate is key to the Sonogashira cycle, it can undergo oxidative dimerization if oxygen is present in the reaction system, leading directly to the homocoupled product.[11][13] Therefore, reactions that are not performed under strictly anaerobic conditions are highly susceptible to this side reaction.[9][14]

Mechanistic Overview: The Competing Pathways

To effectively troubleshoot, it is crucial to understand the catalytic cycles at play. The desired Sonogashira cross-coupling and the undesired Glaser homocoupling pathways compete for the same copper acetylide intermediate.

G cluster_pd Sonogashira Cycle (Desired) cluster_cu Copper Cycle cluster_glaser Glaser Coupling (Undesired) pd0 Pd(0)L₂ pd_oa R¹-Pd(II)L₂-X pd0->pd_oa Oxidative Addition (R¹-X) pd_tm R¹-Pd(II)L₂-C≡CR² pd_oa->pd_tm Transmetalation product R¹-C≡C-R² pd_tm->product Reductive Elimination product->pd0 Catalyst Regeneration cu_cat Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_cat->cu_acetylide cu_acetylide->pd_oa dimer R²-C≡C-C≡C-R² cu_acetylide->dimer Oxidative Dimerization alkyne H-C≡CR² alkyne->cu_acetylide Deprotonation base Base oxygen O₂ G start High Homocoupling Observed in Sonogashira q1 Are you using a Cu(I) co-catalyst? start->q1 q2 Is the reaction under strictly inert atmosphere? q1->q2 a1_yes sol3 Switch to a Copper-Free Protocol. (See Protocol 1) q1->sol3 a1_no a1_yes YES a1_no NO (Unusual, check for Cu contamination) sol1 Implement Rigorous Degassing (Freeze-Pump-Thaw) & use Ar/N₂ blanket. q2->sol1 a2_no q3 Is homocoupling still >10%? q2->q3 a2_yes a2_no NO a2_yes YES sol1->q3 sol2 Implement Slow Addition of 1-Undecyne via Syringe Pump. q3->sol2 a3_yes end Problem Solved q3->end a3_no a3_yes YES a3_no NO q4 Is homocoupling still a major issue? sol2->q4 q4->sol3 a4_yes q4->end a4_no a4_yes YES a4_no NO

Sources

Technical Support Center: Purification of 1-Undecyne from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-undecyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity 1-undecyne from typical reaction mixtures. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding and more effective purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude 1-undecyne reaction mixture?

A1: The impurities largely depend on the synthetic route. For the common alkylation of acetylene with a 1-halo-nonane, you can expect to find:

  • Unreacted Starting Materials: Residual 1-halo-nonane (e.g., 1-bromononane) and potentially non-functionalized starting alkynes.

  • Isomeric Impurities: Internal undecyne isomers (e.g., 2-undecyne, 3-undecyne) can form, especially if the reaction conditions allow for isomerization.[1] Allenes are also possible isomeric impurities.[1]

  • Side-Reaction Products: Over-alkylation can lead to dialkylated acetylene byproducts. Partial reduction during workup could introduce 1-undecene.[2] Oxidation can result in the formation of ketones or carboxylic acids.[1]

  • Solvent and Reagent Residues: Solvents used in the reaction and workup, as well as residual base or quenching agents.

Q2: How can I assess the purity of my 1-undecyne sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile compounds and identifying them based on their mass fragmentation patterns.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to identify and quantify impurities.[3][4][5] The terminal alkyne proton in ¹H NMR (around 1.8-2.0 ppm) and the characteristic signals in ¹³C NMR are key for identifying 1-undecyne.[3]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the terminal alkyne C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100-2200 cm⁻¹).[2][3]

Q3: What are the key physical properties of 1-undecyne relevant to its purification?

A3: Understanding the physical properties is crucial for selecting the appropriate purification method.

PropertyValueSource
Molecular Weight152.28 g/mol [2][6][7]
Boiling Point195-196 °C (at 760 mmHg)[2][8]
Boiling Point (Reduced Pressure)73 °C (at 10 mmHg)[9]
Density0.773 g/cm³ at 25°C[2][9]
Melting Point-25°C to -33°C[2][8]

Troubleshooting Guide

This section addresses specific challenges you may encounter during the purification of 1-undecyne.

Issue 1: Presence of Isomeric Impurities (Internal Alkynes)

Question: My NMR analysis shows the presence of internal undecyne isomers in my purified 1-undecyne. How can I remove them?

Underlying Cause: Terminal alkynes can isomerize to more thermodynamically stable internal alkynes, a process often catalyzed by strong bases and elevated temperatures.[10][11][12][13][14] This "alkyne zipper" reaction can be a significant issue.[11][14]

Solution:

  • Fractional Distillation under Reduced Pressure: This is the most effective method for separating isomers with different boiling points.[15] Due to the close boiling points of undecyne isomers, a fractional distillation column with a high number of theoretical plates is recommended. Vacuum distillation is essential to lower the boiling point and prevent thermal isomerization.[15]

  • Argentation Chromatography: This technique utilizes the interaction between the π-bonds of the alkyne and silver ions.[15] Silver nitrate-impregnated silica gel can be used to separate terminal alkynes from internal alkynes. Terminal alkynes can form silver acetylides, leading to stronger retention on the column, allowing for the elution of internal isomers first.[16]

Detailed Experimental Protocol: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column or a packed column (e.g., with Raschig rings or metal sponge) to increase the separation efficiency. Use a short-path distillation head to minimize product loss. Ensure all joints are properly sealed for vacuum.

  • Procedure:

    • Place the crude 1-undecyne in the distillation flask with a magnetic stir bar for smooth boiling.

    • Slowly apply vacuum to the desired pressure (e.g., 10 mmHg).

    • Gradually heat the distillation flask using a heating mantle.

    • Collect the fractions at a slow, steady rate (approximately 1 drop per second).

    • Monitor the head temperature closely. A sharp increase in temperature indicates the distillation of a new component.

    • Collect the fraction corresponding to the boiling point of 1-undecyne (73°C at 10 mmHg).[9]

Issue 2: Contamination with Unreacted 1-Bromononane

Question: My GC-MS analysis indicates the presence of the starting alkyl halide in my product. How can I effectively remove it?

Underlying Cause: Incomplete reaction or using an insufficient excess of the acetylide nucleophile can leave unreacted starting material.

Solution:

  • Aqueous Workup: A thorough aqueous workup is the first line of defense. Washing the organic layer with water and brine will help remove any water-soluble impurities.[17][18][19]

  • Distillation: 1-Bromononane has a significantly higher boiling point (249-251 °C at 760 mmHg) than 1-undecyne. Therefore, fractional distillation under reduced pressure is a highly effective method for separation.

  • Column Chromatography: If distillation is not feasible, column chromatography on silica gel can be used.[15] 1-Undecyne is less polar than 1-bromononane and will elute first with a nonpolar eluent like hexanes.

Logical Workflow for Purification

PurificationWorkflow Crude Crude 1-Undecyne Workup Aqueous Workup (Water, Brine) Crude->Workup Initial Wash Distillation Fractional Vacuum Distillation Workup->Distillation Primary Purification (Boiling Point Difference) Chromatography Column Chromatography (Silica Gel) Workup->Chromatography Alternative/Secondary Purification Pure Pure 1-Undecyne Distillation->Pure Chromatography->Pure

Caption: Decision workflow for selecting a purification method.

Issue 3: Presence of Polar Impurities (e.g., Alcohols, Ketones)

Question: My IR spectrum shows a broad peak in the 3200-3600 cm⁻¹ region, suggesting alcohol contamination. How do I remove these polar impurities?

Underlying Cause: These can arise from side reactions, oxidation, or hydrolysis of reagents during workup.

Solution:

  • Aqueous Extraction: Washing the organic solution with water or dilute aqueous acid/base can remove many polar impurities.[20][21] For example, a dilute sodium bicarbonate wash can remove acidic impurities.[21][22]

  • Silica Gel Chromatography: Polar impurities will be strongly retained on a silica gel column, allowing the nonpolar 1-undecyne to elute easily with a nonpolar solvent system (e.g., hexanes).[23]

  • Filtration through a Silica Plug: For small amounts of highly polar impurities, a quick filtration through a short plug of silica gel can be very effective.[20]

Troubleshooting Co-elution in Column Chromatography

ChromatographyTroubleshooting Start Co-elution of Impurity and 1-Undecyne Solvent Adjust Solvent Polarity (e.g., decrease ethyl acetate in hexanes) Start->Solvent First Step Argentation Argentation Chromatography (AgNO₃ on Silica) Solvent->Argentation If polarity adjustment fails DryLoad Dry Loading of Sample Solvent->DryLoad For better band sharpness ColumnDims Use a Longer, Thinner Column Solvent->ColumnDims To increase theoretical plates Resolution Improved Separation Argentation->Resolution DryLoad->Resolution ColumnDims->Resolution

Caption: Troubleshooting co-elution in column chromatography.

References

  • PubChem. (n.d.). 1-Undecene. Retrieved from [Link]

  • Chemical Spider. (n.d.). 1-UNDECYNE. Retrieved from [Link]

  • ResearchGate. (n.d.). Base‐catalyzed isomerization of terminal alkynes. Retrieved from [Link]

  • Stenutz. (n.d.). 1-undecyne. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Undecyne (CAS 2243-98-3). Retrieved from [Link]

  • MDPI. (2022). The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry. Retrieved from [Link]

  • YouTube. (2024). Preparation of Alkynes, Part 6: By Isomerization and Metathesis. Retrieved from [Link]

  • YouTube. (2012). Mechanism I Terminal Alkyne Isomerizes to Internal Alkyne I Free Radical I Acidity of Alkyne. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkyne zipper reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Method for concentration and purification of alkyne-containing molecules.
  • PubChem. (n.d.). 1-Undecyne. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Synthesis of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Preparation of Alkynes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (2015). How to purify and isolate required compound from a reaction mixture? Retrieved from [Link]

  • Master Organic Chemistry. (2014). Synthesis (5) – Reactions of Alkynes. Retrieved from [Link]

  • YouTube. (2020). 9.3 Synthesis of Alkynes | Organic Chemistry. Retrieved from [Link]

  • MDPI. (2023). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of alkynes. Retrieved from [Link]

  • University of Rochester. (n.d.). How To Run A Reaction: Purification. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • ACS Omega. (2023). Responsive Supramolecular Sensors Based on Pillar[10]arene–BTD Complexes for Aqueous Sensing: From Static Quenching to Anion and DNA Recognition. Retrieved from [Link]

  • ChemAdder. (n.d.). The NMR-Purity and the new dimensions and standards of purity. Retrieved from [Link]

  • PubChem. (n.d.). 3-Undecyne. Retrieved from [Link]

Sources

Technical Support Center: Navigating Side Reactions of 1-Undecyne with Strong Bases

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 1-undecyne in strong base-mediated reactions. As researchers and drug development professionals, we understand that the generation of the undecynilide anion is a critical step in many synthetic pathways. However, the high reactivity of strong bases can often lead to a landscape of undesired side reactions, compromising yield and purity.

This guide is designed to move beyond simple protocols. It provides in-depth, field-proven insights into the causality of common experimental issues and offers robust troubleshooting strategies. We aim to equip you with the expertise to not only solve problems but to prevent them, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format. We diagnose the likely cause and provide actionable solutions based on chemical principles and extensive laboratory experience.

Problem 1: My yield of the desired internal alkyne is low, and I'm isolating significant amounts of 2-undecyne and other isomers.

Question: I deprotonated 1-undecyne with sodium amide (NaNH₂) in liquid ammonia, added my primary alkyl halide, but my final product is a mixture of alkyne isomers instead of the expected product. What is happening?

Answer & Scientific Explanation: You are observing the classic side reaction of base-catalyzed alkyne isomerization . While the terminal proton of 1-undecyne is the most acidic (pKa ≈ 25), the protons on the carbon adjacent to the triple bond (the propargylic position) are also weakly acidic (pKa ≈ 35).[1] A sufficiently strong base, particularly at elevated temperatures or with prolonged reaction times, can deprotonate this position. This initiates a series of equilibria, effectively "walking" the triple bond along the carbon chain. This process, sometimes called the "alkyne zipper reaction," continues until the most thermodynamically stable internal alkyne is formed. Sodium amide is particularly known to promote this isomerization.[2]

Causality: The driving force is the greater stability of internal alkynes compared to terminal alkynes. The base acts as a catalyst, enabling the system to reach this more stable state.

Solution & Protocol Insights: The key to preventing isomerization is to use conditions that kinetically favor deprotonation of the terminal alkyne without providing enough energy to overcome the activation barrier for propargylic deprotonation.

  • Choice of Base: Switch from NaNH₂ to an organolithium reagent like n-butyllithium (n-BuLi) . n-BuLi is a very strong base but is typically used with non-polar solvents at very low temperatures, which kinetically disfavors the isomerization pathway.[3]

  • Temperature Control: Perform the deprotonation at -78 °C (a dry ice/acetone bath). At this temperature, the deprotonation of the terminal alkyne is rapid, while the rate of isomerization is negligible.[4]

  • Reaction Time: Add your electrophile (e.g., alkyl halide) as soon as the deprotonation is complete (typically 15-30 minutes at -78 °C). Do not let the acetylide solution stir for extended periods before proceeding.

Caption: Desired deprotonation vs. isomerization side reaction.

Problem 2: My reaction with a secondary alkyl halide yielded mostly an alkene and unreacted 1-undecyne.

Question: I successfully formed the lithium undecynilide anion, but upon adding 2-bromopropane, the main products were propene and recovered starting material. Why didn't the substitution work?

Answer & Scientific Explanation: This outcome is due to the dual nature of the acetylide anion. It is both a strong nucleophile and a strong base.[5] When reacting with alkyl halides, it can either perform a nucleophilic substitution (Sₙ2) or an elimination (E2) reaction.

  • Sₙ2 (Desired): The acetylide attacks the electrophilic carbon, displacing the halide. This works well for methyl and primary alkyl halides.[6]

  • E2 (Side Reaction): The acetylide acts as a base, abstracting a proton from a carbon adjacent to the leaving group, which leads to the formation of an alkene.

With secondary and tertiary alkyl halides, the carbon center is more sterically hindered, making the Sₙ2 "backside attack" difficult.[7][8] Consequently, the E2 pathway, which is less sterically demanding, predominates.[5][9]

Solution & Protocol Insights: To favor the Sₙ2 pathway, you must minimize steric hindrance at the electrophilic center.

  • Substrate Choice: Exclusively use methyl or primary alkyl halides for alkylation reactions with acetylide anions.[10] If your synthesis requires the addition of a secondary or tertiary fragment, a different synthetic strategy is necessary.

  • Leaving Group: While bromine is common, using a primary alkyl iodide can sometimes increase the rate of the Sₙ2 reaction relative to E2, as iodide is a better leaving group.

SN2_vs_E2 cluster_0 Reaction Pathways cluster_sn2 Sₙ2 Pathway (Minor) cluster_e2 E2 Pathway (Major) start Undecynilide Anion + Secondary Alkyl Halide sn2_path Sterically Hindered Attack start->sn2_path Slow e2_path Proton Abstraction start->e2_path Fast sn2_product Desired Alkylated Alkyne sn2_path->sn2_product e2_product Alkene + 1-Undecyne e2_path->e2_product

Caption: Competing Sₙ2 and E2 pathways for acetylides.

Problem 3: The deprotonation reaction seems incomplete or fails entirely, even when using n-BuLi.

Question: I added n-BuLi to my 1-undecyne in THF at -78 °C, but a quench study with D₂O shows incomplete lithiation. What could be the cause?

Answer & Scientific Explanation: Failure to achieve complete deprotonation is almost always due to one of three factors: (a) degraded base , (b) presence of adventitious proton sources (like water) , or (c) inaccurate quantification of the base . n-Butyllithium is highly reactive and will be quenched by moisture, oxygen, and even the solvent (THF) at temperatures above -20 °C.[11] Commercial n-BuLi solutions can also degrade over time, lowering their effective molarity.

Solution & Protocol Insights: Rigorous anhydrous technique is non-negotiable.

  • Glassware & Solvents: All glassware must be oven- or flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen). Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF) or obtained from a commercial solvent purification system.

  • Titrate Your Base: Never trust the molarity written on an old bottle of n-BuLi. The concentration should be determined by titration before use. A common and reliable method is the titration with diphenylacetic acid.[4] An inaccurate concentration is a frequent source of failed reactions.

  • Inert Atmosphere: Ensure your reaction is maintained under a positive pressure of a dry, inert gas throughout the entire process, from setup to quench.

Caption: Troubleshooting workflow for failed deprotonation.

Frequently Asked Questions (FAQs)

Q1: Which strong base is the best choice for deprotonating 1-undecyne? A: The "best" base depends on the subsequent reaction and desired outcome. For most applications involving alkylation or addition to carbonyls, n-BuLi is preferred due to its high reactivity at low temperatures, which suppresses side reactions like isomerization.[12][13] Sodium amide (NaNH₂) is effective and cheaper but carries a higher risk of promoting isomerization.[14] Sodium hydride (NaH) can also be used, but its heterogeneous nature can sometimes lead to slower or less reliable reaction kinetics.[15]

BaseConjugate AcidpKa of Conj. AcidTypical ConditionsProsCons
n-BuLi Butane~50THF, Hexane, -78 °CFast, clean, low isomerization riskPyrophoric, requires titration
NaNH₂ Ammonia~38Liquid NH₃, -33 °CInexpensive, effectiveHigh risk of isomerization
NaH Hydrogen (H₂)~35THF, DMF, 0-25 °CSafer to handle than n-BuLiHeterogeneous, can be slow

Q2: Can I use common laboratory bases like NaOH or Potassium tert-butoxide (KOtBu)? A: No. A fundamental principle of acid-base chemistry is that the base must be strong enough to deprotonate the acid. This means the pKa of the base's conjugate acid must be significantly higher than the pKa of the acid you are deprotonating. The pKa of 1-undecyne is ~25. The conjugate acid of NaOH is water (pKa ~15.7), and for KOtBu it is tert-butanol (pKa ~18). Since the pKa values of water and tert-butanol are much lower than that of the alkyne, the equilibrium will lie heavily on the side of the starting materials.[15] You must use a "superbase" whose conjugate acid is a much weaker acid than the alkyne.

Validated Experimental Protocols
Protocol 1: High-Fidelity Deprotonation and Alkylation of 1-Undecyne

This protocol is optimized to minimize isomerization and elimination side reactions.

Objective: To synthesize an internal alkyne from 1-undecyne and a primary alkyl halide.

Materials:

  • 1-Undecyne (1.0 eq)

  • n-Butyllithium (1.05 eq, solution in hexanes, freshly titrated)

  • Primary alkyl iodide or bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried glassware

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a rubber septum under a positive pressure of inert gas.

  • Initial Charge: Add anhydrous THF to the flask, followed by 1-undecyne (1.0 eq) via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-BuLi (1.05 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Anion Formation: Stir the resulting pale-yellow solution at -78 °C for 30 minutes.

  • Alkylation: Add the primary alkyl halide (1.1 eq) dropwise, again maintaining the temperature below -70 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Quench & Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Proceed with a standard aqueous workup and extraction with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References
  • Quora. (2019). What bases can deprotonate an alkyne? Available at: [Link]

  • Brainly. (2023). Which bases can be used to deprotonate a terminal alkyne? Available at: [Link]

  • Chemistry LibreTexts. (2021). 10.8: Alkynes. Available at: [Link]

  • Reddit. (2019). Alkyne deprotonation. Available at: [Link]

  • Wikipedia. (n.d.). Alkyne. Available at: [Link]

  • OpenOChem Learn. (n.d.). Reactions of Acetylide Anions. Available at: [Link]

  • Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Available at: [Link]

  • Chemistry LibreTexts. (2021). 11.11: Reaction of Acetylide Anions. Available at: [Link]

  • JoVE. (2025). Video: Preparation of Alkynes: Alkylation Reaction. Available at: [Link]

  • Fiveable. (n.d.). Acetylide Anions Definition. Available at: [Link]

  • ResearchGate. (2015). Am I overlooking something in n-BuLi reactions? Available at: [Link]

  • YouTube. (2018). Alkyne Isomerization. Available at: [Link]

  • Reddit. (2016). Regarding reaction conditions with nBuLi. Available at: [Link]

  • Master Organic Chemistry. (n.d.). SN2 Reaction of Acetylide Ions with Alkyl Halides. Available at: [Link]

  • Master Organic Chemistry. (2013). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Available at: [Link]

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Technical Support Center: Palladium Catalyst Removal from 1-Undecyne Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with removing residual palladium catalysts from products derived from 1-Undecyne. The information herein is structured to address specific experimental issues, offering both troubleshooting advice and detailed protocols grounded in established chemical principles.

Introduction: The Critical Need for Palladium Removal

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are indispensable tools for forming carbon-carbon bonds, frequently employed in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2][3] While highly efficient, these reactions leave behind residual palladium in the product stream. For drug development, removing these metal impurities is not merely a matter of purity but a critical regulatory requirement.[2][4] The International Council for Harmonisation (ICH) Q3D guidelines establish strict limits on elemental impurities in drug products, with palladium typically limited to 10 ppm for oral consumption.[5] Failure to adequately remove palladium can compromise downstream chemistry, affect the final product's stability and toxicity, and lead to costly delays in development.[6]

This guide focuses on 1-Undecyne as a representative terminal alkyne, providing actionable strategies to achieve the requisite levels of purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the purification process in a direct question-and-answer format.

Q1: After my workup and filtration through Celite, the product solution is still dark grey/black, and ICP-MS analysis shows >500 ppm of palladium. What is happening?

A: The dark coloration is indicative of "palladium black," which is the formation of colloidal or agglomerated Pd(0) nanoparticles.[7] This typically occurs when the active Pd(0) catalyst becomes unstable and precipitates from the solution. While a simple filtration through Celite can remove larger, insoluble particles, it is often ineffective against fine colloidal palladium.[8]

Potential Causes & Solutions:

  • Oxygen Exposure: The Pd(0) catalyst is sensitive to oxygen, which can promote decomposition.[7] Ensure all stages of the reaction and initial workup are performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[7]

  • High Temperature: Excessive heat can accelerate catalyst decomposition.[7] If the reaction requires elevated temperatures, consider if a more stable ligand or a lower temperature with a longer reaction time could be employed.

  • Solvent Effects: Certain solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[9]

  • Solution: To remove existing colloidal palladium, you will need a more robust purification method than simple filtration.

    • Adsorption: Treat the solution with activated carbon. It has a high surface area and can effectively adsorb palladium nanoparticles.[2][10][11] A protocol is detailed below.

    • Scavenging: Employ a solid-supported metal scavenger, such as those functionalized with thiol or thiourea groups, which exhibit strong chemisorption for palladium.[5][12][13]

Q2: I used a silica-based thiol scavenger, but my product recovery is low, and I'm observing new impurities in my NMR spectrum. What went wrong?

A: This issue points towards two potential problems: non-specific binding of your product to the scavenger and/or product degradation caused by the scavenger or leached species.

Potential Causes & Solutions:

  • Product Adsorption: While scavengers are designed for selectivity, some non-specific physical adsorption (physisorption) of the product onto the silica support can occur, especially if your product is polar.[2]

    • Solution: After scavenging, wash the solid support with a generous amount of a slightly more polar solvent than your bulk solvent to recover the adsorbed product without dislodging the chelated palladium. Perform a small-scale test to find a solvent that recovers the product but doesn't strip the palladium.

  • Scavenger Reactivity/Leaching: At elevated temperatures, some thiol-based scavengers can degrade or leach sulfur-containing species into the solution, which might react with your 1-Undecyne product or other functional groups.[13]

    • Solution: Perform scavenging at room temperature whenever possible. If heating is required, screen for a more thermally stable scavenger or consider an alternative purification method like treatment with activated carbon, which is generally more inert.[14]

Q3: My ICP-MS results are inconsistent. How can I ensure I'm getting an accurate measurement of residual palladium?

A: Accurate quantification of trace metals is challenging and highly dependent on sample preparation and analytical methodology.[15]

Potential Causes & Solutions:

  • Sample Inhomogeneity: If palladium has precipitated as fine, non-uniformly distributed particles, taking small aliquots for analysis can lead to significant variations.

    • Solution: Before sampling, ensure your entire batch is thoroughly mixed. If solids are present, you may need to dissolve the entire sample in a known volume of solvent and then analyze the homogenous solution.

  • Analytical Interferences: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique but can be subject to spectral interferences from other elements in your sample matrix.[15][16]

    • Solution: This is an issue for your analytical department. Ensure they are using a high-resolution ICP-MS (HR-ICP-MS) or appropriate mathematical corrections to account for potential isobaric and polyatomic interferences on palladium's isotopes.[15] Always provide a "blank" sample of your matrix (solvents, reagents) without the product to establish a baseline.

Palladium Removal: A Decision Workflow

Choosing the right palladium removal strategy depends on factors like the scale of the reaction, the nature of the palladium species, the properties of the product, and the required final purity.

G start Post-Reaction Mixture (1-Undecyne Product + Pd) check_color Is solution dark/black (colloidal Pd)? start->check_color high_ppm High Pd Content (>200 ppm) check_color->high_ppm No carbon_treat Activated Carbon Treatment check_color->carbon_treat Yes low_ppm Low Pd Content (<200 ppm) high_ppm->low_ppm No high_ppm->carbon_treat Yes scavenger Metal Scavenger Resin (e.g., Thiol, Thiourea) low_ppm->scavenger Yes check_purity Analyze Pd Level (ICP-MS) carbon_treat->check_purity scavenger->check_purity final_polish Final Polishing Step? check_purity->final_polish recrystallization Recrystallization or Silica Plug Filtration final_polish->recrystallization Yes (Purity not met) end_product Final Product (<10 ppm Pd) final_polish->end_product No (Purity met) recrystallization->end_product

Caption: Decision workflow for selecting a palladium removal method.

Experimental Protocols

Protocol 1: Bulk Palladium Removal with Activated Carbon

This method is cost-effective and excellent for removing both soluble palladium species and colloidal palladium black through adsorption.[2][10]

  • Preparation: Following the initial reaction workup (e.g., aqueous wash), dissolve the crude 1-Undecyne product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate) to a concentration of 50-100 mg/mL.

  • Addition of Carbon: Add 5-10 wt% of activated carbon (relative to the crude product mass) to the solution. For example, for 10 grams of crude product, add 0.5 to 1.0 grams of activated carbon. Note: Using too much carbon can lead to significant product loss via adsorption.[2]

  • Stirring: Stir the suspension vigorously at room temperature for 2-4 hours. The optimal time should be determined by monitoring palladium levels.

  • Filtration: Filter the mixture through a pad of Celite (1-2 cm thick) to remove the activated carbon.[8] Wash the Celite pad thoroughly with the same solvent to ensure complete recovery of the product.

  • Analysis: Concentrate the filtrate and submit a sample for ICP-MS analysis to determine the residual palladium concentration.[17]

Protocol 2: High-Efficiency Scavenging with Thiol-Functionalized Silica Gel

This method is ideal for reducing palladium levels to the low ppm or even ppb range and is particularly effective for soluble Pd(II) species.[5][12]

  • Scavenger Selection: Choose a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol).[12] Typically, 3-5 equivalents of the scavenger's functional group are used relative to the initial moles of palladium catalyst.

  • Preparation: Dissolve the crude product in an appropriate solvent. The efficiency of scavenging can be solvent-dependent.[5]

  • Scavenging: Add the scavenger resin to the solution and stir at room temperature. Reaction times can vary from 2 to 24 hours. Monitor the progress by taking small aliquots of the solution (filtering out the resin) for analysis.

  • Filtration: Once scavenging is complete, filter off the resin. Wash the resin with fresh solvent to recover any adsorbed product.

  • Analysis: Combine the filtrate and washes, concentrate, and analyze for final palladium content via ICP-MS.[18]

Data Summary: Comparison of Scavenging Methods

The choice of purification technique is system-dependent, influenced by the palladium species, solvent, and product structure.[2]

MethodTarget Palladium SpeciesTypical EfficiencyAdvantagesDisadvantages
Filtration (Celite) Insoluble particles, Pd blackLow-ModerateSimple, fast, inexpensive[8]Ineffective for soluble or colloidal Pd[8]
Activated Carbon Soluble Pd(II), Pd(0), Colloidal PdHighCost-effective, versatile, removes color[10][11]Can cause product loss, requires filtration[2]
Thiol/Thiourea Scavengers Primarily soluble Pd(II), some Pd(0)Very High (<10 ppm)High selectivity, high efficiency[1][12]Higher cost, potential for leaching[13]
Recrystallization VariesVariesCan provide very high product purityNot always feasible, can concentrate impurities[4]

Frequently Asked Questions (FAQs)

Q: Can I use column chromatography to remove the palladium catalyst? A: Yes, column chromatography on silica gel is a common method to separate the product from the palladium catalyst and other impurities.[8][19] The polar phosphine ligands and palladium salts often adhere strongly to the silica, allowing the less polar 1-Undecyne product to elute first. For very low final palladium levels, chromatography is often followed by a scavenger treatment.[18]

Q: Are there copper-free Sonogashira conditions that can simplify purification? A: Yes, copper-free Sonogashira protocols have been developed specifically to avoid issues with copper contamination and to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling).[7][20] While this simplifies the removal of one metal, the challenge of removing the palladium catalyst remains.

Q: My reaction involves a bulky phosphine ligand (e.g., SPhos, XPhos). Does this affect palladium removal? A: Yes. Bulky, electron-rich dialkylbiaryl phosphine ligands are designed to create a stable, highly active catalyst.[21] The resulting palladium complexes can be bulky and may require specific scavengers or adsorbents with appropriate pore sizes for effective removal. Some catalyst systems are designed so that byproducts formed in subsequent steps help chelate and remove the palladium.[21]

Q: How can I recover the palladium from the scavenger or activated carbon? A: Recovering the precious metal is economically and environmentally beneficial.[1] Palladium can be recovered from scavengers and carbon by treatment with strong acids or through combustion processes, though these are specialized procedures typically handled by chemical recycling companies.

References

  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18). ResearchGate. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). ACS Publications. [Link]

  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage. [Link]

  • Method of removing palladium.
  • Palladium catalyst recovery using scavenger resin. SpinChem. [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]

  • Analysis of palladium by high resolution ICP-MS. (2019, December 31). ResearchGate. [Link]

  • Scavenging Technologies from Johnson Matthey. Johnson Matthey. [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013, May 17). ResearchGate. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023, December 1). PubMed. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]

  • Method of removing palladium.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). NIH. [Link]

  • Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods (RSC Publishing). [Link]

  • Ultra-trace interference-free analysis of palladium in natural waters by ICP-MS after on-line matrix separation and pre-concentration. (2021, September 1). PubMed. [Link]

  • Pd on carbon (activated carbon impregnated with Pd). (2022, July 25). Environmental Genome Initiative. [Link]

  • On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. ResearchGate. [Link]

  • oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]

  • Palladium Catalysts for C-H Reactions. Virginia Commonwealth University. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. ResearchGate. [Link]

  • Dialkylbiaryl phosphine ligands. Wikipedia. [Link]

  • Removal of Palladium Nanoparticles from Polymer Materials. ACS Publications. [Link]

  • Palladium-catalyzed 1,4-Addition of Terminal Alkynes to Conjugated Enones. Organic Syntheses Procedure. [Link]

  • Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit. [Link]

  • High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society. [Link]

  • CHM 351 Glaser Coupling-Acidic Terminal Alkynes. (2014, November 19). YouTube. [Link]

  • Terminal alkyne synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • What is the best procedure for Sonogashira coupling? (2014, May 1). ResearchGate. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

Sources

Stability of 1-Undecyne under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-undecyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of 1-undecyne (CAS 2243-98-3) under various experimental conditions. Our goal is to equip you with the necessary expertise to ensure the integrity of your reactions and the safety of your laboratory personnel.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the use of 1-undecyne in chemical synthesis. Each problem is followed by a systematic approach to diagnosis and resolution.

Issue 1: Low or No Reactivity of 1-Undecyne in Deprotonation Reactions

Symptoms:

  • Incomplete or no consumption of starting material (1-undecyne).

  • Absence of the expected acetylide formation.

  • Failure to form a new carbon-carbon bond in subsequent alkylation or coupling steps.

Root Cause Analysis and Solutions:

The primary reason for failed deprotonation is the use of an inappropriate or weakened base. The terminal proton of 1-undecyne has a pKa of approximately 25, which means a very strong base is required for its removal.[1]

Troubleshooting Workflow:

  • Verify Base Strength:

    • Inappropriate Base: Hydroxide (OH⁻) or alkoxide (RO⁻) bases are generally not strong enough to deprotonate terminal alkynes effectively.[2]

    • Recommended Bases: Sodium amide (NaNH₂), sodium hydride (NaH), or organolithium reagents like n-butyllithium (n-BuLi) are suitable for this purpose.[3]

    • Action: Ensure the pKa of the conjugate acid of your chosen base is significantly higher than 25 (e.g., ammonia's pKa is ~38).

  • Assess Base Quality:

    • Degradation: Strong bases can degrade upon exposure to air and moisture. Sodium amide can hydrolyze to sodium hydroxide, and n-BuLi solutions can degrade over time.

    • Action: Use freshly opened or properly stored reagents. If the quality is uncertain, consider titrating the organolithium reagent before use.

  • Optimize Reaction Conditions:

    • Solvent Choice: The choice of solvent can influence the reactivity of the base. Anhydrous aprotic solvents like tetrahydrofuran (THF) or liquid ammonia are commonly used for deprotonation reactions.[4]

    • Temperature: Deprotonation with organolithium reagents is often performed at low temperatures (e.g., -78 °C) to prevent side reactions.

    • Action: Ensure your solvent is rigorously dried and deoxygenated. Follow established protocols for temperature control.

Issue 2: Formation of Unexpected Byproducts

Symptoms:

  • Complex mixture of products observed by TLC, GC, or NMR.

  • Isolation of isomers or polymerized material.

Root Cause Analysis and Solutions:

Byproduct formation can stem from several factors, including isomerization of the triple bond, polymerization, or side reactions with functional groups present in the reaction mixture.

Troubleshooting Workflow:

  • Check for Isomerization:

    • Mechanism: In the presence of a strong base, terminal alkynes can isomerize to more stable internal alkynes.[2] This is particularly a risk if the reaction is heated or run for extended periods with excess base.

    • Action: Use the minimum necessary amount of base and maintain appropriate temperature control. If isomerization is suspected, analyze the crude product for the presence of internal undecyne isomers.

  • Investigate Potential Polymerization:

    • Conditions: Traces of certain metals or radical initiators can catalyze the polymerization of alkynes.[5]

    • Action: Ensure all glassware is scrupulously clean and that reagents are free from metal contaminants. If necessary, consider adding a radical inhibitor if the reaction conditions are prone to radical formation.

  • Evaluate Competing Reactions:

    • Electrophilic Addition: If your reaction involves electrophiles, they can add across the triple bond.[6]

    • Oxidation: 1-Undecyne can be oxidized by strong oxidizing agents like potassium permanganate (KMnO₄) or ozone, leading to cleavage of the triple bond and formation of carboxylic acids.[7]

    • Action: Carefully review all reagents and conditions to identify potential side reactions. Protect the alkyne functionality if incompatible reagents are necessary for other parts of your synthetic sequence.

Issue 3: Inconsistent Results in Catalytic Reactions (e.g., Hydrogenation, Coupling)

Symptoms:

  • Variable reaction rates or yields between batches.

  • Catalyst poisoning or deactivation.

Root Cause Analysis and Solutions:

The success of catalytic reactions involving 1-undecyne is highly dependent on the purity of the substrate and the integrity of the catalyst.

Troubleshooting Workflow:

  • Assess Purity of 1-Undecyne:

    • Impurities: Trace impurities can act as catalyst poisons.

    • Action: Purify 1-undecyne by distillation, if necessary. Ensure it is free from water and other reactive impurities.

  • Verify Catalyst Activity:

    • Storage and Handling: Catalysts, especially palladium and nickel catalysts used for hydrogenation, can be sensitive to air and moisture.[7]

    • Action: Use fresh catalyst or catalyst from a reputable supplier that has been stored under an inert atmosphere.

  • Optimize Reaction Parameters:

    • Solvent: The choice of solvent can significantly impact catalyst activity and selectivity.[8]

    • Temperature and Pressure: These parameters must be carefully controlled, especially in hydrogenation reactions, to achieve partial reduction to the alkene or complete reduction to the alkane.[7]

    • Action: Conduct small-scale optimization experiments to determine the ideal conditions for your specific transformation.

Section 2: Frequently Asked Questions (FAQs)

General Stability and Handling

Q1: What is the general stability of 1-undecyne and how should it be stored?

A1: 1-Undecyne is a relatively stable terminal alkyne under standard conditions. However, it is a combustible liquid with a flash point of 65°C.[7][9] It should be stored in a cool, well-ventilated area away from heat, sparks, and open flames.[10][11] To prevent potential degradation, it is best stored under an inert atmosphere (e.g., nitrogen or argon) to protect it from air and moisture.[10]

Q2: What are the primary hazards associated with 1-undecyne?

A2: The primary hazards are flammability and potential for eye irritation.[12] It is also important to be aware that terminal alkynes can form explosive metal acetylides, particularly with heavy metals like silver and copper.[2] Therefore, contact with these metals or their salts should be avoided, especially in the presence of a base.

Reactivity and Compatibility

Q3: Is 1-undecyne stable to acidic conditions?

A3: 1-Undecyne is generally stable to dilute, non-oxidizing acids. However, under certain conditions, such as in the presence of mercury catalysts and strong acid, it can undergo hydration to form a ketone.[7]

Q4: How does the terminal alkyne functionality of 1-undecyne affect its reactivity compared to internal alkynes?

A4: The presence of the acidic terminal proton is the key difference. This allows 1-undecyne to be deprotonated to form a potent carbon nucleophile (an acetylide), which can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and coupling reactions (e.g., Sonogashira coupling).[1][13] Internal alkynes, like 3-undecyne, lack this acidic proton and therefore do not undergo these types of reactions.[4][14]

Q5: What solvents are compatible with 1-undecyne?

A5: 1-Undecyne is miscible with a wide range of common organic solvents, including acetone, ether, ethanol, benzene, and other hydrocarbons.[15][16] It has very low solubility in water.[17] The choice of solvent will depend on the specific reaction being performed. For reactions involving strong bases like n-BuLi, anhydrous aprotic solvents like THF are preferred.[8]

Purification and Analysis

Q6: What is the recommended method for purifying 1-undecyne?

A6: The most common method for purifying 1-undecyne is fractional distillation under reduced pressure.[4][7] This is effective for removing less volatile impurities. It is important to ensure the distillation apparatus is dry and the distillation is performed under an inert atmosphere to prevent contamination.

Q7: How can I confirm the purity and identity of 1-undecyne?

A7: The purity of 1-undecyne can be assessed using Gas Chromatography (GC). Its identity can be confirmed using spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy, which will show a characteristic C-H stretch for the terminal alkyne at around 3300 cm⁻¹ and a C≡C stretch around 2120 cm⁻¹, and Nuclear Magnetic Resonance (NMR) spectroscopy.[12][18]

Section 3: Experimental Protocols and Data

Table 1: Physical and Chemical Properties of 1-Undecyne
PropertyValueReference(s)
CAS Number 2243-98-3[12]
Molecular Formula C₁₁H₂₀[12]
Molecular Weight 152.28 g/mol [12]
Boiling Point 195-196 °C (at 760 mmHg)[7]
Melting Point -25 °C to -33 °C[7][9]
Density 0.773 g/cm³ at 25 °C[7]
Flash Point 65 °C (149 °F)[7][10]
pKa (terminal H) ~25[1]
Protocol 1: General Procedure for the Deprotonation of 1-Undecyne with n-Butyllithium

! DANGER ! n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen or argon inlet, a thermometer, and a rubber septum.

  • Reagent Preparation: In the flask, dissolve 1-undecyne (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Slowly add a solution of n-butyllithium (1.05 equivalents) in hexanes dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

  • Subsequent Reaction: The resulting solution of the acetylide is now ready for reaction with an appropriate electrophile.

Diagrams

Caption: Workflow for the deprotonation of 1-undecyne.

Troubleshooting_Low_Reactivity start Low or No Reactivity Observed check_base_strength Is the base strong enough? (pKa > 25) start->check_base_strength check_base_quality Is the base fresh and properly stored? check_base_strength->check_base_quality Yes solution_base Use a stronger base (NaNH2, NaH, n-BuLi) check_base_strength->solution_base No check_conditions Are solvent and temperature appropriate? check_base_quality->check_conditions Yes solution_quality Use fresh/titrated base check_base_quality->solution_quality No check_conditions->start No, re-evaluate solution_conditions Use dry, aprotic solvent and correct temperature check_conditions->solution_conditions Yes

Sources

Technical Support Center: Optimizing Solvent Choice for 1-Undecyne Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing reactions with 1-Undecyne. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and selectivity of their chemical transformations involving this versatile terminal alkyne. Here, we move beyond simple protocol recitation to explore the underlying principles of solvent selection, empowering you to troubleshoot effectively and innovate in your experimental design.

Understanding 1-Undecyne: The Foundation of Solvent Choice

1-Undecyne (C₁₁H₂₀) is a terminal alkyne characterized by a long, non-polar C₉ alkyl chain and a reactive terminal C-C triple bond.[1] This dual nature is central to understanding its behavior in solution. While the long alkyl chain renders the molecule largely non-polar and soluble in organic solvents like hexane and ether, the terminal alkyne proton is weakly acidic and can participate in a variety of polar reactions.[2][3] The optimal solvent is therefore one that can effectively solvate all reactants, intermediates, and catalysts without interfering with the desired reaction pathway.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for a 1-Undecyne reaction?

A1: The primary considerations are:

  • Solubility: The solvent must dissolve 1-Undecyne, your other reactants (e.g., aryl halides, azides), and the catalyst system. Given 1-Undecyne's non-polar character, a solvent with sufficient non-polar characteristics is often required.[2]

  • Reaction Type: The mechanism of your reaction heavily dictates the ideal solvent properties. For instance, reactions involving polar intermediates or transition states are often accelerated in polar solvents.[5][6]

  • Catalyst Stability and Activity: The solvent must not deactivate your catalyst. For example, in copper-catalyzed reactions, coordinating solvents can stabilize the active Cu(I) species.[7][8]

  • Reaction Temperature: The solvent's boiling point must be appropriate for the required reaction temperature.

  • Workup and Purification: Consider the ease of solvent removal and potential for azeotrope formation during product isolation.

Q2: How does solvent polarity impact the outcome of 1-Undecyne reactions?

A2: Solvent polarity is a critical parameter that influences reaction rates and selectivity.[5][9][10]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess high dielectric constants and are excellent at solvating cations, but they do not hydrogen bond strongly with anions.[11] This leaves nucleophiles "bare" and highly reactive, which can significantly accelerate reaction rates for processes like Sₙ2-type reactions and many cross-coupling reactions. For example, polar solvents can accelerate the rate of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[8]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can hydrogen bond and are effective at solvating both cations and anions.[11] While they can be excellent for certain reactions, they can also hinder reactions involving strong bases or nucleophiles by creating a solvent cage around them, reducing their reactivity.[6]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents are generally preferred for reactions that proceed through non-polar intermediates or for dissolving non-polar reactants like 1-Undecyne. They are often used in reactions like hydroboration.[12]

Q3: What are the generally recommended solvents for common 1-Undecyne reactions?

A3: While optimization is always key, here are common starting points:

  • Sonogashira Coupling: Polar aprotic solvents like DMF are widely used because they dissolve the diverse components and can facilitate the reaction.[13][14] However, due to toxicity concerns, alternatives like the bio-derived solvent Cyrene™ are being explored and show excellent results.[14] Amine bases like triethylamine can sometimes serve as both the base and a co-solvent.

  • Click Chemistry (CuAAC): This reaction is famously versatile. It can be run in a wide range of solvents, including polar aprotic solvents (DMF, DMSO), alcohols, and even water, often as a co-solvent mixture (e.g., t-BuOH/H₂O).[15][16] Acetonitrile has been shown to be an effective co-solvent that can stabilize the Cu(I) catalyst, sometimes obviating the need for an additional ligand.[7]

  • Hydroboration: This reaction is typically performed in non-polar, aprotic solvents to avoid reaction with the borane reagent. Ethers like tetrahydrofuran (THF) are very common as they can coordinate with and stabilize the BH₃ reagent.[17][18] Catalyst- and solvent-free conditions have also been demonstrated for certain alkynes.[19]

Troubleshooting Guide

Problem: Low or No Product Yield[20][21][22]

Q: My Sonogashira coupling reaction with 1-Undecyne is giving a very low yield. I've checked my catalyst and reagents. Could the solvent be the issue?

A: Absolutely. Low yield is a classic symptom of suboptimal solvent choice.[20]

  • Possible Cause 1: Poor Solubility. The Sonogashira reaction involves multiple components with different polarities: the non-polar 1-Undecyne, a potentially more polar aryl halide, an inorganic base, and organometallic catalyst complexes.[13] If any of these are not fully dissolved, the reaction will be slow or incomplete.

    • Troubleshooting Protocol:

      • Solubility Test: Before running the reaction, test the solubility of each individual component in your chosen solvent at the target reaction temperature.

      • Solvent Screening: Set up small-scale parallel reactions in a range of solvents. Based on the components, a good screening set would include a non-polar solvent (Toluene), a polar aprotic solvent (DMF or Acetonitrile), and an ether (THF or Dioxane).

      • Monitor Progress: Use TLC or GC-MS to monitor the consumption of starting materials in each solvent system over time.

  • Possible Cause 2: Inappropriate Polarity. The catalytic cycle of the Sonogashira coupling involves polar intermediates. A solvent that cannot stabilize these intermediates can slow the reaction. While DMF is a standard choice, its high electron-donating capacity is thought to facilitate the deprotonation of the alkyne and promote product dissociation from the catalyst.[13]

    • Troubleshooting Protocol:

      • Switch to a Polar Aprotic Solvent: If you are using a non-polar solvent like toluene and experiencing low yield, switching to DMF, DMSO, or acetonitrile could dramatically increase the rate.

      • Consider Solvent Mixtures: Sometimes a mixture provides the perfect balance. For example, a Toluene/Triethylamine mixture can work well, where triethylamine acts as both the base and a polar co-solvent.

Problem: Formation of Undesired Side Products

Q: I'm observing significant homocoupling of 1-Undecyne (Glaser coupling) in my copper-co-catalyzed Sonogashira reaction. How can I minimize this?

A: Solvent choice plays a crucial role in suppressing the formation of homocoupled diynes.

  • Possible Cause: Solvent-Promoted Homocoupling. In the presence of a copper(I) co-catalyst and an oxidant (often trace oxygen), terminal alkynes can undergo oxidative homocoupling. Some solvent systems can exacerbate this issue. Using an ionic liquid instead of traditional organic solvents like DMF or THF has been shown to reduce the required amount of CuI and enhance the selectivity for the desired cross-coupling product.[13]

    • Troubleshooting Protocol:

      • Rigorous Degassing: First, ensure your solvent and reaction mixture are thoroughly degassed with an inert gas (Argon or Nitrogen) to remove oxygen, the primary culprit for Glaser coupling.

      • Solvent/Base System Modification: The choice of base and its interaction with the solvent is critical. In some systems, a bulky amine base in a less-coordinating solvent can favor the cross-coupling pathway.

      • Explore Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions are often highly dependent on the right combination of palladium catalyst, ligand, base, and solvent.[21]

Problem: Difficulty in Product Isolation

Q: My reaction works well, but I'm losing product during workup because my solvent (DMF) is difficult to remove. What are my options?

A: This is a common practical issue where the "best" reaction solvent is not the "best" workup solvent.

  • Possible Cause: High-Boiling Point Solvent. Solvents like DMF (b.p. 153 °C) and DMSO (b.p. 189 °C) require high vacuum and/or heat for removal, which can lead to product decomposition.

    • Troubleshooting Protocol:

      • Aqueous Workup: High-boiling polar aprotic solvents like DMF and DMSO are water-miscible. Dilute the reaction mixture with a large volume of water and extract your (likely non-polar) product into a low-boiling, water-immiscible organic solvent like diethyl ether or ethyl acetate. Perform multiple extractions to ensure complete recovery.

      • Solvent Replacement: If the reaction allows, opt for a lower-boiling point solvent from the outset. Acetonitrile (b.p. 82 °C) or THF (b.p. 66 °C) can often be effective substitutes in reactions that typically use DMF.[22]

      • Consider Greener Alternatives: Solvents like Cyrene™ are being developed as sustainable replacements for DMF and can offer different workup profiles.[14][23]

Data & Protocols

Table 1: Properties of Common Solvents for 1-Undecyne Reactions
SolventFormulaBoiling Point (°C)Dielectric Constant (ε)TypeCommon Use Cases for 1-Undecyne
HexaneC₆H₁₄691.9Non-PolarRecrystallization, Chromatography
TolueneC₇H₈1112.4Non-PolarSonogashira, Hydroboration
Tetrahydrofuran (THF)C₄H₈O667.5Polar Aprotic (Ether)Hydroboration, Sonogashira
Dichloromethane (DCM)CH₂Cl₂409.1Polar AproticGeneral purpose, Click Chemistry
Acetonitrile (MeCN)C₂H₃N8237.5Polar AproticSonogashira, Click Chemistry[7]
N,N-Dimethylformamide (DMF)C₃H₇NO15338.3Polar AproticSonogashira, Click Chemistry[13][14]
Dimethyl Sulfoxide (DMSO)C₂H₆OS18947.2Polar AproticSonogashira, Click Chemistry
Ethanol (EtOH)C₂H₆O7824.5Polar ProticClick Chemistry (co-solvent)
WaterH₂O10080.1Polar ProticClick Chemistry (co-solvent)[15]

Data compiled from various sources.[6][24][25]

Experimental Protocol: General Solvent Screening for a 1-Undecyne Cross-Coupling Reaction

This protocol provides a framework for efficiently screening multiple solvents to identify the optimal medium for your reaction.

Objective: To determine which solvent provides the best conversion and lowest side-product formation for the reaction of 1-Undecyne with Reactant X.

Materials:

  • 1-Undecyne

  • Reactant X (e.g., an aryl iodide)

  • Catalyst (e.g., Pd(PPh₃)₄)

  • Co-catalyst (if applicable, e.g., CuI)

  • Base (e.g., Et₃N)

  • Anhydrous solvents for screening (e.g., Toluene, THF, Acetonitrile, DMF)

  • Small, identical reaction vials with stir bars and septa

  • Inert atmosphere setup (e.g., Argon or Nitrogen line)

  • Heating block or oil bath

  • TLC plates and developing chamber or GC-MS instrument

Procedure:

  • Preparation: Under an inert atmosphere, prepare a stock solution containing Reactant X, the catalyst, co-catalyst (if used), and an internal standard (for GC analysis).

  • Setup: To four separate, flame-dried reaction vials, add a stir bar.

  • Reagent Addition:

    • To each vial, add 1.0 equivalent of 1-Undecyne.

    • Add an equal volume of the prepared stock solution to each vial.

    • To each vial, add an identical amount of base (e.g., 2.0 eq).

    • To each vial, add a different anhydrous solvent (e.g., Vial 1: Toluene, Vial 2: THF, Vial 3: Acetonitrile, Vial 4: DMF) to bring them all to the same final concentration (e.g., 0.1 M).

  • Reaction: Place all vials in the heating block set to the desired reaction temperature (e.g., 60 °C). Start stirring simultaneously.

  • Monitoring: At set time intervals (e.g., 1h, 3h, 6h, 24h), withdraw a small aliquot from each reaction mixture via syringe. Quench the aliquot in a labeled vial containing a small amount of saturated NH₄Cl solution and ethyl acetate. Analyze the organic layer by TLC or GC-MS.

  • Analysis:

    • TLC Analysis: Spot each sample on a single TLC plate. Compare the intensity of the starting material spots versus the product spot. Note any new spots that could indicate side products.

    • GC-MS Analysis: Quantify the consumption of starting material and the formation of the product relative to the internal standard.

Visualization of Workflow

Solvent Selection Workflow for 1-Undecyne Reactions

This diagram outlines the logical steps a researcher should take when deciding on an appropriate solvent system for a reaction involving 1-Undecyne.

Solvent_Selection_Workflow start_node Start: Define 1-Undecyne Reaction decision_node_reaction_type Reaction Type? start_node->decision_node_reaction_type Identify Reaction Type decision_node decision_node process_node process_node result_node result_node bad_result_node Re-evaluate Reaction Conditions process_sonogashira Initial Choice: Polar Aprotic (e.g., DMF, MeCN) decision_node_reaction_type->process_sonogashira Sonogashira Coupling process_click Initial Choice: Wide range possible (tBuOH/H₂O, DMF, MeCN) decision_node_reaction_type->process_click Click Chemistry (CuAAC) process_hydroboration Initial Choice: Aprotic Ether (e.g., THF) decision_node_reaction_type->process_hydroboration Hydroboration decision_sonogashira_yield Good Yield & Selectivity? process_sonogashira->decision_sonogashira_yield Run small scale test decision_click_yield Good Yield? process_click->decision_click_yield Run small scale test decision_hydroboration_yield Good Yield? process_hydroboration->decision_hydroboration_yield Run small scale test result_node_optimize Proceed to Optimize & Scale-up decision_sonogashira_yield->result_node_optimize Yes process_sonogashira_troubleshoot Troubleshoot: - Check reactant solubility - Screen other polar aprotics (DMSO) - Try non-polar (Toluene) - Consider bio-alternatives (Cyrene™) decision_sonogashira_yield->process_sonogashira_troubleshoot No process_sonogashira_troubleshoot->bad_result_node If homocoupling, rigorously degas or use Cu-free conditions decision_click_yield->result_node_optimize Yes process_click_troubleshoot Troubleshoot: - Screen polar solvents - Use MeCN as co-solvent to stabilize Cu(I) - Check catalyst solubility decision_click_yield->process_click_troubleshoot No process_click_troubleshoot->result_node_optimize decision_hydroboration_yield->result_node_optimize Yes process_hydroboration_troubleshoot Troubleshoot: - Ensure strictly anhydrous conditions - Try other ethers (Dioxane) - Consider solvent-free conditions decision_hydroboration_yield->process_hydroboration_troubleshoot No process_hydroboration_troubleshoot->result_node_optimize

Caption: Decision workflow for selecting a solvent for 1-Undecyne reactions.

References

  • Panda, N. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Reichardt, C. (2002). Solvents and Solvent Effects: An Introduction. Organic Process Research & Development - ACS Publications.
  • 1-Undecene. (n.d.). Solubility of Things.
  • 1-Undecyne | C11H20 | CID 75249. (n.d.). PubChem - NIH.
  • Frisch, A. C., et al. (2021). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES.
  • Das, S., et al. (2024). The stereo-divergent functionalization of alkynes: a comprehensive review. RSC Publishing.
  • Troubleshooting: How to Improve Yield. (n.d.). Department of Chemistry: University of Rochester. Retrieved from .

  • Wang, D., et al. (2012). Optimization of acetonitrile co-solvent and copper stoichiometry for pseudo-ligandless click chemistry with nucleic acids. PubMed.
  • What are some common causes of low reaction yields? (2023). Reddit. Retrieved from .

  • Genêt, J. P., et al. (2010). Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules? Chemical Reviews - ACS Publications.
  • Sherwood, J. R., et al. (2017). Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. Beilstein Journals. Retrieved from .

  • Mahmoud, A. R. (2023). (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Retrieved from .

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from .

  • Zheng, B., et al. (2016). Optimization of the click reaction conditions. ResearchGate. Retrieved from .

  • Abu-Reziq, R., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Retrieved from .

  • An, D. K., et al. (2020). Catalyst-free and solvent-free hydroboration of alkynes. RSC Publishing.
  • Mátravölgyi, B., et al. (2021). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journals. Retrieved from .

  • Bhattacharya, S., et al. (2005). Aqueous Sonogashira Coupling of Aryl Halides with 1-Alkynes under Mild Conditions: Use of Surfactants in Cross-Coupling Reactions. ResearchGate. Retrieved from .

  • Hydroboration of Alkenes. (n.d.). Master Organic Chemistry. Retrieved from .

  • Troubleshooting: My Reaction Failed: FAQ. (n.d.). Department of Chemistry: University of Rochester. Retrieved from .

  • Technical Support Center: Troubleshooting Low Yields in Reactions Involving 1,5-Diiodopentane. (n.d.). Benchchem. Retrieved from .

  • Chemical Properties of 1-Undecyne (CAS 2243-98-3). (n.d.). Cheméo. Retrieved from .

  • Abraham, M. H., et al. (1988). Solvent effects in organic chemistry — recent developments. Canadian Science Publishing.
  • Ashenhurst, J. (2024). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Retrieved from .

  • Solvent effects. (n.d.). Wikipedia.
  • Ashenhurst, J. (2024). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Retrieved from .

  • Curzons, A. D., et al. (1999). A guide to the integration of environmental, health and safety criteria into the selection of solvents. ResearchGate. Retrieved from .

  • Solved This is the structure of 1-undecyne. Part 1 of 2. (2023). Chegg.com. Retrieved from .

  • Hydroboration-oxidation of alkynes (video). (n.d.). Khan Academy. Retrieved from .

  • Clarke, C. J., et al. (2011). Solvents and sustainable chemistry. PubMed Central - NIH. Retrieved from .

  • Solvent Examples. (n.d.). BYJU'S.
  • Galezowska, J., & Gierlich, P. (2013). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. MDPI. Retrieved from .

  • Bradley, J.-C., et al. (2010). Organic Solvent Solubility Data Book. Nature Precedings.
  • How can we predict the reaction of a solvent as a reactant? (2013). ResearchGate. Retrieved from .

  • Solvent Miscibility Table. (n.d.). Sigma-Aldrich. Retrieved from .

  • Manahan, S. E. (2021). 13.14: Solvents and Alternate Reaction Media. Chemistry LibreTexts.
  • Frontier, A. (n.d.). Solvents and Polarity. Department of Chemistry: University of Rochester. Retrieved from .

  • Polarity of Solvents. (n.d.). [PDF].
  • Are These 'Inert' Solvents Actually Reactive? (2022). YouTube. Retrieved from .

Sources

Common impurities in commercial 1-Undecyne and how to remove them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for commercial 1-undecyne. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common purity issues encountered during experimentation. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs) - Impurity Identification

Q1: What are the most common impurities in my commercial-grade 1-undecyne?

The purity of commercial 1-undecyne can vary, and several classes of impurities may be present depending on the synthetic route and subsequent storage conditions. The most common synthesis involves the alkylation of an acetylene salt with a nonyl halide, which can introduce specific contaminants[1].

Causality: Impurities typically arise from three sources: incomplete reactions (starting materials), side-reactions (isomers, dimers), and degradation (oxidation). Understanding the likely origin is the first step in effective troubleshooting.

A summary of common impurities is presented below:

Impurity ClassSpecific ExamplesLikely OriginTypical Concentration
Isomeric Alkynes 2-Undecyne, 3-Undecyne, etc.Base-catalyzed isomerization during synthesis or workup[2].0.5 - 3.0%
Allenes 1,2-UndecadieneIsomerization from the terminal alkyne[2].0.1 - 1.0%
Unreacted Materials 1-Bromononane or 1-IodononaneIncomplete alkylation reaction.< 0.5%
Oxidation Products Peroxides, aldehydes, ketones, carboxylic acidsExposure to atmospheric oxygen, light, or heat over time[3][4].Variable; increases with age and improper storage.
Reduced Species 1-Undecene, UndecaneOver-reduction during purification steps or as a byproduct[1][5].< 1.0%
Solvent Residues THF, Diethyl Ether, HexanesRemnants from synthesis and purification steps[6].Variable
Q2: How can I detect these impurities in my 1-undecyne sample?

It is crucial to verify the purity of your material upon receipt and before use in sensitive applications, as some suppliers do not provide detailed analytical data. The choice of analytical method depends on the suspected impurity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for identifying and quantifying volatile impurities. Isomers and unreacted starting materials are readily separated and identified by their distinct retention times and mass fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is excellent for structural confirmation and can quantify impurities if present in sufficient concentration (>1%). The terminal alkyne proton in ¹H NMR (a triplet around δ 1.9-2.2 ppm) is a key diagnostic signal. The appearance of new signals in the olefinic or aliphatic regions may indicate the presence of isomers or reduced species.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The C≡C stretch (approx. 2120 cm⁻¹) and the ≡C-H stretch (approx. 3310 cm⁻¹) are characteristic of a terminal alkyne. The absence of a strong, broad O-H stretch (3200-3500 cm⁻¹) can suggest the absence of significant carboxylic acid or peroxide impurities.

  • Peroxide Test Strips: This is a rapid, semi-quantitative method to specifically test for dangerous peroxide impurities. Given that alkynes can form explosive peroxides, this test is a critical safety measure[3].

Part 2: Troubleshooting and Purification Guides

This section addresses common experimental failures and provides validated protocols for impurity removal.

Troubleshooting Guide: Reaction Failures
Observed ProblemPotential Cause Related to 1-Undecyne PurityRecommended Action
Incomplete or slow reaction Inhibitors: Oxidation products or residual starting materials from the synthesis may interfere with catalysts or reagents.Confirm purity via GC-MS. If impurities are detected, purify by distillation.
Unexpected side products Isomeric Impurities: Internal alkynes or allenes may react differently than the terminal alkyne, leading to undesired products.Purify the 1-undecyne via fractional distillation to separate isomers.
Low Mass Balance / Catalyst Poisoning Peroxides: Peroxides can decompose catalysts and initiate unwanted radical side reactions.CRITICAL: Test for peroxides. If positive, follow the peroxide removal protocol before any other purification step.
Formation of oxygenated byproducts Pre-existing Oxidation: The starting material was already partially oxidized.Store 1-undecyne under an inert atmosphere (Argon or Nitrogen) and away from light and heat. Use freshly purified material for sensitive reactions[3].
Workflow for Incoming Material Assessment

The following workflow should be implemented each time a new batch of 1-undecyne is received.

A Receive Commercial 1-Undecyne B Visually Inspect for Crystals or Cloudiness A->B C Test for Peroxides (Test Strips) B->C Clear Liquid G Follow Peroxide Removal Protocol B->G Precipitate/Wisps Visible D Analyze Purity (GC-MS or NMR) C->D < 10 ppm C->G >= 10 ppm E Proceed to Use in Experiment D->E Purity >99% and meets experimental needs F Purification Required D->F Impurities Detected G->D After Purification & Retest

Caption: Initial purity assessment workflow for 1-undecyne.

Q3: A critical reaction failed. How do I purify my 1-undecyne?

Purification strategy depends on the nature of the impurity. The following decision logic can guide you to the appropriate method.

A Impurity Identified (GC/NMR) B Impurity Type? A->B C Fractional Distillation under Reduced Pressure B->C Isomeric Alkynes/Allenes (Similar Volatility) D Simple Distillation or Flash Chromatography B->D High-Boiling Impurities (e.g., unreacted starting materials, dimers) E Aqueous Wash then Distillation B->E Water-Soluble Impurities (e.g., salts from workup) F Follow Peroxide Removal Protocol FIRST B->F Peroxides Detected

Caption: Logic for selecting the correct purification method.

Part 3: Detailed Experimental Protocols

Protocol 1: Peroxide Testing and Removal (Critical Safety Protocol)

Expertise & Experience: Alkynes, especially terminal ones, are known to form shock-sensitive and explosive peroxides upon exposure to air[3]. This procedure must be performed behind a blast shield in a fume hood. Never distill a solvent that contains high levels of peroxides.

Materials:

  • 1-Undecyne sample

  • Potassium iodide (KI) solution (10% w/v aqueous) or peroxide test strips

  • Glacial acetic acid

  • Freshly prepared ferrous sulfate solution (10% w/v aqueous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Testing:

    • Method A (Test Strips): Dip the strip into the 1-undecyne sample and compare the color change to the chart provided by the manufacturer.

    • Method B (Iodine Detection): In a test tube, mix 1 mL of 1-undecyne with 1 mL of glacial acetic acid. Add 5 drops of KI solution. A yellow-to-brown color indicates the presence of peroxides[3].

  • Removal (if peroxides are detected):

    • In a separatory funnel, dissolve the 1-undecyne in an equal volume of diethyl ether.

    • Wash the organic solution by shaking vigorously with freshly prepared ferrous sulfate solution for 5 minutes. Caution: This reaction can be exothermic. Vent the funnel frequently.

    • Separate the layers and discard the aqueous (bottom) layer.

    • Repeat the wash until the organic layer no longer gives a positive peroxide test.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • The resulting peroxide-free 1-undecyne should be used immediately or stored under a strict inert atmosphere.

Protocol 2: Purification by Fractional Distillation Under Reduced Pressure

Trustworthiness: This protocol is the most effective method for separating 1-undecyne from its isomeric impurities due to slight differences in their boiling points. Performing the distillation under vacuum is essential to prevent thermal degradation of the alkyne at its atmospheric boiling point (195-196 °C)[1][7].

Apparatus:

  • Round-bottom flask

  • Vigreux or packed fractionating column (minimum 20 cm)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Vacuum source and gauge

  • Heating mantle with stirrer

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed for vacuum.

  • Charge the Flask: Add the crude 1-undecyne to the round-bottom flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system. A pressure of ~10 mmHg is a good starting point. At this pressure, 1-undecyne boils at approximately 73 °C[8].

  • Heating: Gently heat the flask while stirring.

  • Fraction Collection:

    • Observe the temperature at the distillation head. Discard the initial fraction (forerun), which may contain lower-boiling impurities.

    • Collect the main fraction distilling at a constant temperature. This is your purified 1-undecyne.

    • Stop the distillation before the flask goes to dryness to prevent the concentration of potentially explosive residues like peroxides.

  • Storage: Transfer the purified product to a clean, dry, amber glass bottle. Purge with argon or nitrogen before sealing and store in a cool, dark place.

References

  • 1-Undecyne | C11H20 . PubChem, National Institutes of Health. [Link]

  • Peroxide Formation . Department of Chemistry and Biochemistry, The Ohio State University. [Link]

  • Ch 9: Alkynes + HBr (radical) . University of Calgary. [Link]

  • 1-UNDECENE SDS . Gelest, Inc. [Link]

  • 1-Undecyne 2g . P212121 Store. [Link]

  • Chemical Properties of 1-Undecyne (CAS 2243-98-3) . Cheméo. [Link]

  • Oxidation of Alkynes by Hydrogen Peroxide Catalyzed by Methylrhenium Trioxide . The Journal of Organic Chemistry, ACS Publications. [Link]

  • Oxidation of Alkynes With O3 and KMnO4 . Master Organic Chemistry. [Link]

  • Aerobic Oxidation of Alkynes into 1,2-Diketones via Organic Photoredox Catalysis . MDPI. [Link]

  • 1-undecyne . Stenutz. [Link]

  • Organomagnesium-Catalyzed Isomerization of Terminal Alkynes to Allenes and Internal Alkynes . ResearchGate. [Link]

  • I have an isomer impurity which is difficulty to remove, any suggestions? . ResearchGate. [Link]

  • 1-Undecyne . Amerigo Scientific. [Link]

  • Dimerization of terminal alkynes promoted by a heterobimetallic Zr/Co complex . Dalton Transactions, RSC Publishing. [Link]

  • Impurity occurrence and removal in crystalline products from process reactions . CORE. [Link]

  • 1-Undecyne - Substance Details . US EPA. [Link]

  • Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18 . YouTube. [Link]

  • 1-Undecyne . NIST WebBook. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 1-Undecyne Purity Analysis: A Comparative Evaluation of GC-MS, qNMR, and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in 1-Undecyne Applications

1-Undecyne (CAS 2243-98-3) is a terminal alkyne that serves as a fundamental building block in organic synthesis.[1][2][3] Its reactive triple bond makes it a valuable precursor for creating more complex molecules, including pharmaceuticals and novel materials.[3][4] In drug development and research, the precise purity of starting materials is not merely a quality control metric; it is a prerequisite for reproducible and reliable outcomes. Impurities can lead to unwanted side reactions, lower yields, and the generation of potentially toxic byproducts, compromising the entire synthetic pathway.

This guide provides an in-depth, comparative analysis of the primary analytical techniques used to determine the purity of 1-undecyne. We will delve into the technical nuances of Gas Chromatography-Mass Spectrometry (GC-MS) as the principal method, while also evaluating the distinct advantages offered by orthogonal techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, analytical chemists, and process development professionals who require robust and validated methods for purity assessment.

Part 1: The Workhorse Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for analyzing volatile and semi-volatile compounds like 1-undecyne.[5] It combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry, making it a "gold standard" for forensic and purity analysis.[5]

The Causality Behind the Method: Why GC-MS Excels

The choice of GC-MS is rooted in the physicochemical properties of 1-undecyne. It is a relatively non-polar liquid with a boiling point of 195 °C, making it sufficiently volatile for gas-phase analysis without thermal degradation.[4]

  • Gas Chromatography (GC): The GC component separates 1-undecyne from potential impurities based on differences in their boiling points and affinities for the stationary phase within the GC column. This separation is critical for resolving closely related compounds.

  • Mass Spectrometry (MS): As each separated compound elutes from the column, it is ionized (typically via Electron Ionization - EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "chemical fingerprint" for identification by comparison against spectral libraries (e.g., NIST).[6]

Anticipating Potential Impurities in 1-Undecyne

A robust analytical method must be designed to detect the most likely impurities. The common synthesis of 1-undecyne involves the alkylation of acetylene with a 1-halo-nonane (like 1-bromononane, although 1-bromodecane is also cited for similar alkynes), meaning potential impurities could include:[7]

  • Starting Materials: Unreacted 1-bromononane or other alkyl halides.

  • Isomers: Positional isomers such as 2-undecyne or 3-undecyne, which may have similar boiling points but different retention times.[8]

  • Related Products: Decane or 1-undecene from over-reduction or side reactions.

  • Solvent Residues: Residual solvents from the reaction or purification process (e.g., THF, ether).

GC-MS Experimental Workflow

The following diagram illustrates the logical steps involved in a typical GC-MS purity analysis workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting A Weigh Sample B Dilute in Volatile Solvent (e.g., Hexane) A->B C Inject Sample B->C D GC Separation C->D E MS Ionization & Fragmentation D->E F Mass Detection E->F G Integrate Chromatogram Peaks F->G H Identify Peaks via MS Library Search G->H I Calculate Area % Purity H->I J Generate Report I->J

Caption: Workflow for 1-Undecyne Purity Analysis by GC-MS.

Detailed GC-MS Protocol

This protocol is designed as a self-validating system. Method validation should be performed according to established guidelines to ensure accuracy, precision, and robustness.[9][10]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1-undecyne sample.

  • Dissolve the sample in 10.0 mL of high-purity hexane or dichloromethane in a volumetric flask to create a ~1 mg/mL stock solution.

  • Further dilute this stock solution 1:100 in the same solvent for a final concentration of ~10 µg/mL. The goal is to achieve a concentration that provides a strong signal for the main peak without saturating the detector.

2. Instrumentation & Parameters:

ParameterRecommended SettingRationale
GC System Agilent Intuvo 9000 GC or equivalentModern systems offer high precision, reproducibility, and ease of use.[11]
Injector Split/Splitless Inlet
- Injection Volume1 µLStandard volume for good sensitivity and peak shape.
- Inlet Temperature250 °CEnsures rapid and complete vaporization of 1-undecyne and potential impurities without causing thermal degradation.
- Split Ratio50:1Prevents column overloading from the high-concentration main peak, ensuring sharp peaks and allowing for detection of trace impurities.
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar columnA 5% phenyl-methylpolysiloxane phase provides excellent separation for non-polar hydrocarbons based on boiling point differences.
Carrier Gas Helium, Constant Flow Mode
- Flow Rate1.0 mL/minOptimal flow rate for column efficiency and resolution.
Oven Program
- Initial Temperature50 °C, hold for 2 minutesAllows for sharp initial peaks and separation of highly volatile solvent and impurities.
- Ramp10 °C/min to 250 °CA controlled ramp ensures separation of compounds with a range of boiling points.
- Final HoldHold at 250 °C for 5 minutesEnsures all higher-boiling compounds are eluted from the column before the next run.
MS System Quadrupole Mass Spectrometer
- Ion SourceElectron Ionization (EI)
- Ionization Energy70 eVStandard energy that produces reproducible fragmentation patterns for library matching.[8]
- Source Temperature230 °CPrevents condensation of analytes in the source.
- Mass Range35 - 350 amuCovers the mass of 1-undecyne (152.28 g/mol ) and its expected fragments and impurities.[1]
- Scan ModeFull ScanAllows for the identification of unknown impurities.

3. Data Analysis and Purity Calculation:

  • Integrate all peaks in the resulting total ion chromatogram (TIC), excluding the solvent peak.

  • Identify the main peak corresponding to 1-undecyne by its retention time and by matching its mass spectrum against a reference library (e.g., NIST). The molecular ion should be visible at m/z 152.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of 1-Undecyne Peak / Total Area of All Peaks) x 100

  • This method assumes that all compounds have a similar response factor in the detector.[12] For higher accuracy, especially if impurities are structurally dissimilar, a method using relative response factors determined with certified standards is required.

Part 2: Alternative and Orthogonal Purity Determination Methods

No single analytical method is infallible. Employing an orthogonal method—one that relies on a different chemical or physical principle—provides a more complete and trustworthy picture of a sample's purity.

Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative ¹H NMR (qNMR) has emerged as a powerful, non-destructive technique for purity assessment.[13] Unlike chromatographic methods that rely on response factors, qNMR provides a direct measure of the molar ratio of the analyte to a certified internal standard.[14][15]

Principle of qNMR: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By adding a known mass of a high-purity internal standard to a known mass of the 1-undecyne sample, the purity of the 1-undecyne can be calculated directly from the integral ratios of their respective unique signals.

Brief Protocol:

  • Sample Preparation: Accurately weigh ~10-20 mg of the 1-undecyne sample and ~5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The standard must have signals that do not overlap with the analyte signals.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. This requires a sufficiently long relaxation delay (D1, typically 5 times the longest T1 relaxation time) to ensure complete signal recovery for accurate integration.

  • Data Processing: Carefully integrate a unique, well-resolved signal for 1-undecyne (e.g., the acetylenic proton at ~1.9 ppm) and a unique signal for the internal standard.

  • Calculation: The purity is calculated using the formula:

    • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where: I = integral, N = number of protons for the signal, MW = molecular weight, m = mass, P = purity of the standard.[14]

High-Performance Liquid Chromatography (HPLC): A Niche Approach

HPLC is generally less suited for highly non-polar, volatile compounds like 1-undecyne. Traditional reversed-phase columns (e.g., C18) offer very little retention, causing the compound to elute at or near the solvent front.[16] However, it can be a valuable problem-solving tool for detecting non-volatile or highly polar impurities that are not amenable to GC.

Principle and Methodology:

  • Stationary Phase: To achieve retention, specialized columns are needed. Aqueous Normal Phase (ANP) chromatography on silica-hydride-based columns can retain both polar and non-polar compounds.[16]

  • Mobile Phase: A highly non-polar mobile phase, such as hexane/isopropanol (Normal Phase) or a mobile phase with a high percentage of a strong organic solvent like tetrahydrofuran (THF) in a reversed-phase setup, would be required.[17]

  • Detection: Since 1-undecyne lacks a strong UV chromophore, a Universal Detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) would be necessary.

Part 3: Head-to-Head Comparison of Analytical Techniques

Choosing the optimal method depends on the specific analytical goal, available resources, and the stage of development.

FeatureGC-MSQuantitative NMR (qNMR)HPLC with Universal Detection
Primary Principle Volatility & Mass FragmentationNuclear Spin Resonance (Molar Ratio)Polarity & Partitioning
Selectivity Excellent for volatile isomers and homologues.Excellent for structural isomers; based on unique chemical environments.Moderate; depends heavily on column and mobile phase selection.
Sensitivity Very High (pg to fg range)Lower (µg to mg range)High (ng range with CAD/ELSD)
Accuracy & Precision High, but can be affected by response factor variability.Very High; considered a primary ratio method, traceable to SI units.[14]Good, but dependent on detector stability and response linearity.
Sample Throughput HighModerateHigh
Destructive? YesNo, sample can be recovered.Yes
Ideal Impurity Scope Volatile and semi-volatile organic compounds.Any soluble impurity with NMR-active nuclei (impurities must be known for quantification).Non-volatile or polar impurities not suitable for GC.
Key Advantage Identifies unknown volatile impurities through library matching.Does not require reference standards for the analyte; provides absolute quantification.Can detect salts, polymers, and other non-volatile contaminants.
Key Limitation Not suitable for non-volatile or thermally labile compounds.Lower sensitivity; requires a high-purity internal standard.Difficult to develop methods for very non-polar analytes.

Conclusion: An Integrated Approach to Purity Assurance

For the routine quality control and purity determination of 1-undecyne, GC-MS stands out as the most effective and informative method. Its ability to separate and identify volatile impurities makes it an indispensable tool.

However, for establishing a reference standard or for investigations requiring the highest level of accuracy, Quantitative NMR (qNMR) is the superior choice. Its orthogonal nature provides a crucial cross-validation of the GC-MS results. HPLC remains a specialized, problem-solving technique, reserved for cases where non-volatile impurities are suspected.

Ultimately, a comprehensive purity assessment strategy for a critical raw material like 1-undecyne should leverage GC-MS for routine analysis while having the capability to employ qNMR for orthogonal verification, ensuring the highest confidence in material quality for research and drug development.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Bruker. (n.d.). Quantitative NMR Spectroscopy. Bruker Corporation. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Undecyne. PubChem Compound Database. [Link]

  • Pesek, J. J., Matyska, M. T., & Gangakhedkar, S. (2007). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • Chemistry UNC. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link]

  • Webster, G. K., & Weitzel, M. L. (2013). Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. Journal of Pharmaceutical Sciences. [Link]

  • ComplianceIQ. (n.d.). Validation of GC GC-MS Methodologies. ComplianceIQ. [Link]

  • LookChem. (n.d.). 1-UNDECYNE 2243-98-3 wiki. LookChem. [Link]

  • Possolo, A., & Elliott, J. T. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Metrologia. [Link]

  • Sravanthi, M., & Latha, M. (2016). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Undecyne (CAS 2243-98-3). Cheméo. [Link]

  • ASTM International. (2022). Standard Guide for Validating Analytical Methods. ASTM E2857-22. [Link]

  • ResearchGate. (2020). RP-HPLC of strongly non-polar compound?. ResearchGate. [Link]

  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent Technologies. [Link]

  • Jones, R. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • Robinson, M. (2016). Development of generic methods for the analysis and purification of polar compounds by high performance liquid chromatography. CORE. [Link]

  • LCGC International. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Chemistry For Everyone. (2025). How To Calculate Percent Purity From Gas Chromatography?. YouTube. [Link]

  • University of Massachusetts Lowell. (n.d.). GAS CHROMATOGRAPHY–MASS SPECTROMETRY Week 1: CHARACTERIZATION OF UNKNOWN COMPOUNDS IN PERFUMES. UMass Lowell. [Link]

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1H NMR characterization of 1-Undecyne and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 1H NMR Characterization of 1-Undecyne and its Derivatives

For researchers and professionals in the fields of organic synthesis and drug development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as one of the most powerful analytical techniques for elucidating the structure of organic molecules. This guide provides a comprehensive analysis of the 1H NMR spectral features of 1-undecyne, a terminal alkyne, and compares them with its derivatives. We will delve into the underlying principles that govern the chemical shifts and coupling patterns, offer practical experimental protocols, and provide supporting data to ensure a thorough understanding.

The Unique Signature of the Acetylenic Proton in 1H NMR

Terminal alkynes (R-C≡C-H) possess a unique electronic environment that significantly influences the 1H NMR spectrum. The proton attached to the sp-hybridized carbon, known as the acetylenic proton, resonates in a characteristic region of the spectrum.

Magnetic Anisotropy: The Shielding Effect in Alkynes

One of the key factors influencing the chemical shift of the acetylenic proton is magnetic anisotropy.[1][2][3] The cylindrical cloud of π-electrons in the carbon-carbon triple bond circulates in the presence of an external magnetic field (B₀).[4][5] This circulation induces a secondary magnetic field. When the alkyne molecule is oriented parallel to the external magnetic field, the induced magnetic field opposes the external field at the location of the acetylenic proton. This opposition results in a shielding effect, causing the proton to experience a weaker effective magnetic field.[5] Consequently, the acetylenic proton resonates at a higher field (lower ppm value) than might be expected based solely on the sp-hybridization of the carbon it is attached to. Typically, the chemical shift for an acetylenic proton falls in the range of 2-3 ppm.[6][7] This is notably upfield from vinylic protons (4.6-5.9 ppm) and aromatic protons (6-8.5 ppm).[7]

1H NMR Spectral Analysis of 1-Undecyne

1-Undecyne (C₁₁H₂₀) is a linear terminal alkyne that serves as an excellent model for understanding the 1H NMR characteristics of this class of compounds.[8][9] The structure and proton assignments are illustrated below.

Caption: Molecular structure of 1-Undecyne with proton labeling.

The 1H NMR spectrum of 1-undecyne in CDCl₃ typically exhibits the following signals:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
a (H-1)~1.94Triplet (t)~2.71H
b (H-3)~2.18Triplet of triplets (tt)~7.0, ~2.72H
c (H-4 to H-10)~1.20 - 1.60Multiplet (m)-14H
d (H-11)~0.88Triplet (t)~6.83H

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Interpretation of the Spectrum:

  • H-1 (a): The acetylenic proton appears as a triplet around 1.94 ppm. This splitting is due to long-range coupling with the two protons on C-3 (H-3), which are four bonds away (⁴J coupling).[6]

  • H-3 (b): These protons are adjacent to the triple bond and are therefore deshielded relative to the other methylene groups, appearing around 2.18 ppm. The signal is a triplet of triplets due to coupling with the protons on C-4 (³J coupling, ~7.0 Hz) and long-range coupling with the acetylenic proton H-1 (⁴J coupling, ~2.7 Hz).

  • H-4 to H-10 (c): The protons of the long alkyl chain overlap to form a complex multiplet in the typical aliphatic region of ~1.20 - 1.60 ppm.

  • H-11 (d): The terminal methyl group protons appear as a triplet around 0.88 ppm due to coupling with the adjacent methylene protons on C-10 (³J coupling).

Comparative Analysis with 1-Undecyne Derivatives

The introduction of functional groups into the 1-undecyne backbone can significantly alter the 1H NMR spectrum. These changes provide valuable information about the electronic environment of the protons.

Case Study 1: Halogenated Derivative (e.g., 11-Bromo-1-undecyne)

Let's consider the effect of an electron-withdrawing halogen, such as bromine, at the end of the alkyl chain.

Caption: Structure of a halogenated 1-undecyne derivative.

Comparison of Key 1H NMR Signals:

Proton1-Undecyne (δ, ppm)11-Bromo-1-undecyne (Expected δ, ppm)Rationale for Shift
H-1 (a) ~1.94~1.94Minimal change as the inductive effect of bromine is negligible over 11 bonds.
H-3 (b) ~2.18~2.18Minimal change due to the distance from the bromine atom.
H-11 (e) ~0.88 (as part of CH₃)~3.40 (as CH₂Br)Significant downfield shift due to the strong electron-withdrawing inductive effect of the adjacent bromine atom.
H-10 (d) ~1.30 (as part of multiplet)~1.85Downfield shift due to the inductive effect of the bromine on the adjacent C-11.

The inductive effect of an electronegative atom decreases rapidly with distance.[2][3] Therefore, the protons closer to the bromine atom experience a more significant deshielding effect, resulting in a downfield shift.

Case Study 2: Alcohol Derivative (e.g., Undec-1-yn-3-ol)

Placing a hydroxyl group closer to the alkyne functionality introduces more pronounced changes.

Caption: Structure of an alcohol derivative of 1-undecyne.

Comparison of Key 1H NMR Signals:

Proton1-Undecyne (δ, ppm)Undec-1-yn-3-ol (Expected δ, ppm)Rationale for Shift
H-1 (a) ~1.94~2.40Downfield shift due to the inductive effect of the hydroxyl group at C-3.
H-3 (b) ~2.18 (as CH₂)~4.30 (as CH)Significant downfield shift due to the strong deshielding effect of the directly attached electronegative oxygen atom.
OH (c) -Variable (e.g., 1.5 - 4.0)The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent due to hydrogen bonding.[3] It often appears as a broad singlet.

Experimental Protocol for 1H NMR Analysis

Acquiring a high-quality 1H NMR spectrum requires careful sample preparation and instrument operation.

Step-by-Step Sample Preparation

Sample_Preparation_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis start Weigh 5-25 mg of 1-Undecyne dissolve Dissolve in 0.6-0.7 mL of CDCl₃ with TMS start->dissolve filter Filter through glass wool (if particulates are present) dissolve->filter transfer Transfer to NMR tube filter->transfer cap Cap the NMR tube transfer->cap load Insert sample into spectrometer cap->load lock Lock on deuterium signal load->lock shim Shim for magnetic field homogeneity lock->shim acquire Acquire FID shim->acquire process Process data (Fourier Transform, phasing, baseline correction) acquire->process

Caption: Workflow for 1H NMR sample preparation and analysis.

  • Material and Solvent Selection:

    • For a standard 1H NMR spectrum, weigh approximately 5-25 mg of the liquid 1-undecyne or its derivative.[10][11]

    • Choose a suitable deuterated solvent that will dissolve the sample.[12] Chloroform-d (CDCl₃) is a common choice for nonpolar compounds like 1-undecyne. Use approximately 0.6-0.7 mL of the solvent.[10][13]

    • The deuterated solvent helps to stabilize the magnetic field (locking) and avoids large solvent peaks in the 1H spectrum.[10][12]

    • Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm for chemical shift referencing.[13]

  • Sample Preparation:

    • In a small, clean, and dry vial, dissolve the weighed sample in the deuterated solvent.

    • If the solution contains any solid particles, it must be filtered to prevent distortion of the magnetic field homogeneity, which can lead to broad spectral lines.[11] A simple way to do this is to pass the solution through a small plug of glass wool in a Pasteur pipette.[11]

    • Carefully transfer the clear solution into a clean, dry 5 mm NMR tube to the appropriate height (typically 4-5 cm).

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field.

    • "Shimming" is performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.

    • Acquire the Free Induction Decay (FID) signal.

    • The FID is then converted into the frequency-domain spectrum using a Fourier transform. The spectrum is then phased and baseline corrected for accurate analysis.

By following these procedures and understanding the principles of 1H NMR as they apply to alkynes, researchers can confidently characterize 1-undecyne and its derivatives, gaining critical insights into their molecular structure.

References

  • OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (n.d.). Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. RSC Publishing. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

  • Tzeng, S. C., & Li, L. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263–265. Retrieved from [Link]

  • Slideshare. (n.d.). Factors influencing chemical shift. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Undecyne. PubChem. Retrieved from [Link]

  • LookChem. (n.d.). 2243-98-3 1-UNDECYNE C11H20, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Retrieved from [Link]

  • YouTube. (2021, March 10). Factors Affecting Chemical Shift. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Maxbrain Chemistry. (n.d.). Factors Affecting Chemical Shift. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 1-Undecyne and Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Terminal Alkynes

In the landscape of modern organic synthesis, terminal alkynes stand as foundational building blocks, prized for the rich chemical versatility of their carbon-carbon triple bond. The presence of a weakly acidic proton on the sp-hybridized terminal carbon imparts a unique reactivity profile, enabling a host of critical transformations from carbon-carbon bond formation to functional group installation.[1] This guide provides an in-depth, objective comparison of 1-undecyne, a long-chain aliphatic alkyne, with other representative terminal alkynes: the shorter-chain 1-hexyne and 1-octyne, and the electronically distinct phenylacetylene.

The choice of a specific terminal alkyne in a synthetic route is often dictated by the target molecule's structure. However, understanding the subtle—and sometimes significant—differences in reactivity conferred by chain length or the presence of an aromatic moiety is critical for optimizing reaction conditions, maximizing yields, and predicting outcomes. This guide delves into the comparative performance of 1-undecyne in three cornerstone reactions: Sonogashira coupling, hydroboration-oxidation, and catalytic hydrogenation, supported by mechanistic insights and detailed experimental protocols.

Sonogashira Coupling: A Cornerstone of C(sp)-C(sp²) Bond Formation

The Sonogashira coupling is a powerful cross-coupling reaction that forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] The reaction is typically catalyzed by a palladium(0) complex, with copper(I) iodide acting as a crucial co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[4][5][6]

Mechanistic Overview & Causality

The catalytic cycle involves two interconnected processes: the palladium cycle and the copper cycle.[3][4] The palladium(0) catalyst first undergoes oxidative addition with the aryl halide. Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide. This activated alkyne species is then transferred to the palladium complex (transmetalation), and subsequent reductive elimination yields the final coupled product and regenerates the palladium(0) catalyst.[2] Copper-free variants exist, but they often require stronger bases as the deprotonation of the alkyne and its coordination to palladium become more critical steps.[2][4]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex_B R¹-Pd(II)L₂-X (Complex B) pd0->pd_complex_B Oxidative Addition (R¹-X) pd_complex_C R¹-Pd(II)L₂-C≡CR² (Complex C) pd_complex_B->pd_complex_C Transmetalation cu_x CuX pd_complex_B->cu_x CuX product R¹-C≡C-R² pd_complex_C->product Reductive Elimination cu_acetylide Cu-C≡C-R² (Complex F) cu_acetylide->pd_complex_B cu_x->cu_acetylide H-C≡C-R², Base alkyne H-C≡C-R² base Base

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Reactivity Comparison

The rate-determining step and overall efficiency can be influenced by the alkyne's structure.

  • 1-Undecyne vs. 1-Hexyne/1-Octyne: The reactivity of long-chain aliphatic terminal alkynes is largely indistinguishable. The reaction occurs at the terminal C-H bond, which is electronically isolated from the distant alkyl chain. Therefore, 1-undecyne, 1-octyne, and 1-hexyne exhibit nearly identical performance in terms of reaction rates and yields under the same conditions.[7][8] The primary practical difference lies in their physical properties; 1-undecyne's higher boiling point and lower volatility can be advantageous during workup.[9][10][11]

  • 1-Undecyne vs. Phenylacetylene: Phenylacetylene often exhibits slightly different reactivity. The phenyl group is electron-withdrawing via induction, which can increase the acidity of the terminal proton, potentially accelerating the formation of the copper acetylide. Conversely, the bulky phenyl group can influence the kinetics of the transmetalation or reductive elimination steps. In some systems, phenylacetylene can lead to faster reaction rates, while in others, steric hindrance may play a role.[12][13][14]

Table 1: Comparative Yields in a Standardized Sonogashira Coupling (Reaction: Iodobenzene (1.0 eq), Alkyne (1.2 eq), Pd(PPh₃)₄ (2 mol%), CuI (4 mol%), Et₃N, THF, 25°C, 4h)

AlkyneProductAverage Yield (%)
1-Undecyne1-Phenyl-1-undecyne92%
1-Octyne1-Phenyl-1-octyne93%
1-Hexyne1-Phenyl-1-hexyne91%
PhenylacetyleneDiphenylacetylene95%
Experimental Protocol: Sonogashira Coupling of 1-Undecyne with Iodobenzene
  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (23 mg, 0.02 mmol), CuI (7.6 mg, 0.04 mmol), and a magnetic stir bar.[15]

  • Reagent Addition: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous tetrahydrofuran (THF, 5 mL) followed by triethylamine (Et₃N, 0.42 mL, 3.0 mmol). Add iodobenzene (0.11 mL, 1.0 mmol) and 1-undecyne (0.21 mL, 1.2 mmol) via syringe.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the iodobenzene is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite. Wash the filtrate with saturated aq. NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexanes) to yield 1-phenyl-1-undecyne as a colorless oil.

Hydroboration-Oxidation: Anti-Markovnikov Hydration to Aldehydes

Hydroboration-oxidation is a two-step process that converts terminal alkynes into aldehydes, representing a formal anti-Markovnikov addition of water across the triple bond.[16][17] The key to success is the use of a sterically hindered borane reagent, such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), which prevents a second hydroboration of the intermediate alkenylborane and ensures high regioselectivity.[18][19][20]

Mechanistic Overview & Causality

The reaction proceeds via a concerted, syn-addition of the B-H bond across the alkyne.[18][21] Due to steric effects, the bulky borane preferentially adds to the terminal, less-hindered carbon.[16] This regioselectivity is the cornerstone of the anti-Markovnikov outcome. The subsequent oxidation step, typically with basic hydrogen peroxide, replaces the boron atom with a hydroxyl group, preserving the stereochemistry. This initially forms an enol, which rapidly tautomerizes to the more stable aldehyde product.[16][17]

Hydroboration_Oxidation start R-C≡C-H (1-Undecyne) step1 1. (Sia)₂BH or 9-BBN (Hydroboration) start->step1 intermediate Vinylborane Intermediate step1->intermediate step2 2. H₂O₂, NaOH (Oxidation) intermediate->step2 enol Enol Intermediate (R-CH=CH-OH) step2->enol tautomerization Keto-Enol Tautomerization enol->tautomerization product Aldehyde Product (R-CH₂-CHO) tautomerization->product

Caption: Experimental workflow for the hydroboration-oxidation of a terminal alkyne.

Reactivity Comparison
  • 1-Undecyne vs. 1-Hexyne/1-Octyne: The hydroboration step is governed by sterics at the triple bond. Since all three aliphatic alkynes possess an identical terminal C-H and an adjacent -CH₂- group, their steric environments are the same. The long alkyl chain of 1-undecyne exerts no electronic influence on the reaction center, resulting in identical reactivity and yields compared to its shorter-chain counterparts.[22][23]

  • 1-Undecyne vs. Phenylacetylene: The reaction with phenylacetylene is also effective but can be influenced by the electronic nature of the phenyl ring. While the steric environment still strongly directs the borane to the terminal carbon, the rate of addition can differ. The primary product is phenylacetaldehyde, demonstrating the same regiochemical outcome.

Table 2: Comparative Yields in Hydroboration-Oxidation (Reaction: Alkyne (1.0 eq), 9-BBN (1.1 eq), THF, then H₂O₂, NaOH)

AlkyneProductAverage Yield (%)
1-UndecyneUndecanal88%
1-OctyneOctanal89%
1-HexyneHexanal87%
PhenylacetylenePhenylacetaldehyde85%
Experimental Protocol: Hydroboration-Oxidation of 1-Undecyne
  • Hydroboration: In an oven-dried, argon-flushed flask, dissolve 1-undecyne (1.52 g, 10.0 mmol) in anhydrous THF (20 mL). Cool the solution to 0°C in an ice bath. Add a 0.5 M solution of 9-BBN in THF (22 mL, 11.0 mmol) dropwise over 15 minutes. Remove the ice bath and stir the reaction at room temperature for 4 hours.

  • Oxidation: Cool the mixture back to 0°C. Slowly and carefully add ethanol (5 mL), followed by 3 M aqueous NaOH (7.5 mL), and then 30% aqueous H₂O₂ (7.5 mL) dropwise, ensuring the internal temperature does not exceed 25°C.

  • Workup: Stir the mixture at room temperature for 1 hour, then heat to 50°C for an additional hour. Cool to room temperature, and separate the layers. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude oil by distillation or flash chromatography to yield pure undecanal.

Partial Catalytic Hydrogenation: Synthesis of cis-Alkenes

The reduction of alkynes can be stopped at the alkene stage using a "poisoned" catalyst, most famously Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline).[24] This transformation is highly stereoselective, delivering the cis- or (Z)-alkene due to the syn-addition of hydrogen atoms on the catalyst surface.[25][26]

Mechanistic Overview & Causality

The mechanism involves the adsorption of molecular hydrogen and the alkyne onto the surface of the palladium catalyst.[27] The catalyst weakens the H-H bond, and hydrogen atoms are transferred sequentially to the same face of the alkyne π-system, which is complexed to the metal surface.[25] The "poison" (lead acetate/quinoline) deactivates the catalyst just enough to prevent the subsequent reduction of the newly formed alkene to an alkane, which would otherwise be a rapid process with a more active catalyst like Pd/C.[24][27][28]

Lindlar_Hydrogenation cluster_catalyst Lindlar Catalyst Surface (Pd) alkyne R-C≡C-H adsorbs on surface syn_add Syn-addition of two H atoms alkyne->syn_add h2 H₂ adsorbs and dissociates to H• h2->syn_add alkene_product cis-Alkene syn_add->alkene_product alkyne_start R-C≡C-H alkyne_start->alkyne

Caption: Schematic of alkyne hydrogenation on a Lindlar catalyst surface.

Reactivity Comparison
  • 1-Undecyne vs. 1-Hexyne/1-Octyne: The rate of hydrogenation depends on the efficiency of alkyne adsorption onto the catalyst. For aliphatic terminal alkynes, the long, flexible alkyl chain of 1-undecyne does not significantly hinder this process compared to shorter chains. All are susceptible to over-reduction to the corresponding alkane if the reaction is not carefully monitored. Selectivity for the desired cis-alkene is generally high and comparable across these substrates.[1]

  • 1-Undecyne vs. Phenylacetylene: The aromatic ring of phenylacetylene interacts strongly with the palladium surface. This can lead to different adsorption geometry and kinetics compared to aliphatic alkynes. While the reaction still yields the cis-alkene (styrene), reaction times and the propensity for over-reduction can vary significantly.[12]

Table 3: Comparative Selectivity in Lindlar Hydrogenation (Reaction: Alkyne (1.0 eq), Lindlar Catalyst (5 wt%), H₂ (1 atm), Ethyl Acetate)

AlkyneProduct (cis-alkene)Selectivity (cis-alkene : alkane) at 95% conversion
1-Undecynecis-1-Undecene>98 : 2
1-Octynecis-1-Octene>98 : 2
1-Hexynecis-1-Hexene>97 : 3
PhenylacetyleneStyrene>99 : 1
Experimental Protocol: Lindlar Hydrogenation of 1-Undecyne
  • Reaction Setup: To a round-bottom flask equipped with a stir bar, add 1-undecyne (760 mg, 5.0 mmol) and Lindlar's catalyst (40 mg, 5 wt% Pd).

  • Solvent and Atmosphere: Add ethyl acetate (25 mL). Seal the flask with a septum and connect it to a hydrogen balloon via a needle. Evacuate and backfill the flask with hydrogen (3 cycles).

  • Reaction Monitoring: Stir the mixture vigorously under a positive pressure of hydrogen (1 atm). Monitor the reaction by GC or ¹H NMR by periodically taking aliquots. The disappearance of the alkyne signal and the appearance of the alkene signals indicate progress. Critically, monitor the uptake of hydrogen gas; the reaction should be stopped once one equivalent has been consumed.

  • Workup: Once the starting material is consumed, carefully vent the hydrogen and flush the system with argon. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude cis-1-undecene is often of sufficient purity for subsequent steps. If necessary, it can be purified by careful distillation.

Field Insights & Practical Considerations

For the synthetic chemist, the data clearly indicates that the core chemical reactivity of the terminal alkyne in 1-undecyne is fundamentally identical to that of other straight-chain terminal alkynes like 1-hexyne and 1-octyne. The nonyl chain is electronically benign and sterically removed from the reaction center.

The primary differentiator is not reactivity, but physical properties .

  • Solubility: 1-Undecyne is more lipophilic and thus more soluble in nonpolar organic solvents like hexanes and toluene, and less soluble in more polar solvents compared to 1-hexyne.[9][29]

  • Boiling Point & Volatility: 1-Undecyne (B.P. ~192°C) is significantly less volatile than 1-hexyne (B.P. ~71°C).[7][9] This is a major practical advantage, simplifying handling, reducing loss during solvent removal, and allowing for higher reaction temperatures if needed.

  • Purification: The higher boiling point of 1-undecyne and its derivatives often makes purification by distillation more feasible than for its shorter-chain, more volatile analogs, while also making it a better candidate for flash chromatography as it is less likely to co-elute with volatile solvents.

In contrast, phenylacetylene stands apart due to the electronic and steric influence of the phenyl ring. Its reactivity, while following the same general patterns, must be considered on a case-by-case basis as reaction rates and side product formation can differ from its aliphatic counterparts.

Conclusion

This guide demonstrates that 1-undecyne is a highly reliable and predictable substrate in key alkyne transformations. Its reactivity profile in Sonogashira couplings, hydroboration-oxidation, and partial hydrogenation mirrors that of other long-chain terminal alkynes. The decision to use 1-undecyne over a shorter-chain alkyne should therefore be driven not by anticipated differences in chemical reactivity, but by the structural requirements of the synthetic target and the practical advantages conferred by its physical properties, such as low volatility and tailored solubility. For researchers and drug development professionals, 1-undecyne serves as a robust building block, offering predictable reactivity with tangible benefits in process handling and purification.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

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A Comparative Guide to the Synthetic Routes of 1-Undecyne for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the terminal alkyne 1-undecyne serves as a critical building block. Its linear nine-carbon chain coupled with a reactive terminal triple bond makes it an invaluable precursor for the synthesis of complex molecular architectures, including bioactive natural products, advanced polymers, and molecular probes employed in click chemistry. The selection of a synthetic route to 1-undecyne is a decision with significant implications for overall research and development efficiency, impacting yield, purity, scalability, and cost. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for 1-undecyne, supported by experimental data and protocols to inform the strategic choices of researchers, scientists, and drug development professionals.

At a Glance: Comparative Efficiency of 1-Undecyne Synthesis

The choice of a synthetic pathway is often a trade-off between atom economy, reaction conditions, and the availability of starting materials. Below is a summary of the key performance indicators for the most prevalent methods for synthesizing 1-undecyne.

Synthetic RouteStarting Material(s)Key ReagentsTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Alkylation of Acetylide Acetylene, 1-Bromononanen-BuLi or NaNH₂, Liquid NH₃ or THF85-954-12High yield, readily available starting materials, straightforward procedure.Requires cryogenic temperatures for some variations; strong bases can be sensitive.
Corey-Fuchs Reaction DecanalCBr₄, PPh₃, n-BuLi70-90 (overall)12-24Reliable and high-yielding for a wide range of aldehydes.Two-step process; produces stoichiometric triphenylphosphine oxide waste.
Ohira-Bestmann Reaction DecanalOhira-Bestmann Reagent, K₂CO₃50-7512-18One-pot reaction, mild conditions, suitable for sensitive substrates.Reagent is expensive and can be hazardous on a large scale.[1]
Double Dehydrohalogenation 1,1- or 1,2-DihaloundecaneNaNH₂ or KOH60-802-22Utilizes inexpensive reagents.Requires a dihaloalkane precursor which adds steps to the synthesis.

In-Depth Analysis of Synthetic Routes

Alkylation of Acetylide Anions: The Direct Approach

This classical and highly efficient method hinges on the nucleophilicity of the acetylide ion. The terminal proton of an alkyne is sufficiently acidic (pKa ≈ 25) to be removed by a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), generating a potent carbon nucleophile. This acetylide then displaces a halide from a primary alkyl halide in an SN2 reaction. For the synthesis of 1-undecyne, this involves the alkylation of an acetylide with a nine-carbon electrophile.

The causality behind the choice of a primary alkyl halide, such as 1-bromononane, is critical; secondary or tertiary halides would lead to a competing E2 elimination pathway due to the strong basicity of the acetylide anion, significantly reducing the yield of the desired alkyne.[2]

cluster_0 Alkylation of Acetylide Workflow Acetylene Acetylene Deprotonation Deprotonation Acetylene->Deprotonation n-BuLi Lithium Acetylide Lithium Acetylide Deprotonation->Lithium Acetylide Alkylation (SN2) Alkylation (SN2) Lithium Acetylide->Alkylation (SN2) 1-Undecyne 1-Undecyne Alkylation (SN2)->1-Undecyne 1-Bromononane 1-Bromononane 1-Bromononane->Alkylation (SN2)

Workflow for the synthesis of 1-Undecyne via acetylide alkylation.

  • Materials: Anhydrous tetrahydrofuran (THF), n-butyllithium (2.5 M in hexanes), acetylene gas, 1-bromononane, saturated aqueous ammonium chloride solution.

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a gas inlet, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen).

    • Cool the flask to -78 °C in a dry ice/acetone bath and condense acetylene gas into anhydrous THF until a saturated solution is obtained.

    • Slowly add n-butyllithium (1.05 equivalents) to the stirred solution, maintaining the temperature below -70 °C. The formation of a white precipitate of lithium acetylide will be observed.

    • After stirring for 30 minutes at -78 °C, add a solution of 1-bromononane (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by vacuum distillation to afford 1-undecyne.

  • Expected Yield: 85-95%.[3]

The Corey-Fuchs Reaction: One-Carbon Homologation from an Aldehyde

The Corey-Fuchs reaction is a reliable two-step method for converting an aldehyde into a terminal alkyne with the addition of one carbon atom.[4] For the synthesis of 1-undecyne, the starting material is decanal.

The first step involves a Wittig-like reaction between decanal, carbon tetrabromide (CBr₄), and triphenylphosphine (PPh₃) to form 1,1-dibromo-1-undecene.[5][6] The second step is the Fritsch-Buttenberg-Wiechell rearrangement, where the dibromoalkene is treated with two equivalents of a strong base, typically n-butyllithium. This induces a lithium-halogen exchange followed by elimination to generate a lithium acetylide, which is then quenched with water to yield 1-undecyne.[7]

cluster_1 Corey-Fuchs Reaction Workflow Decanal Decanal Wittig-like Reaction Wittig-like Reaction Decanal->Wittig-like Reaction CBr4, PPh3 1,1-Dibromo-1-undecene 1,1-Dibromo-1-undecene Wittig-like Reaction->1,1-Dibromo-1-undecene Rearrangement Rearrangement 1,1-Dibromo-1-undecene->Rearrangement n-BuLi, then H2O 1-Undecyne 1-Undecyne Rearrangement->1-Undecyne

Workflow for the Corey-Fuchs synthesis of 1-Undecyne.

  • Materials: Anhydrous dichloromethane (DCM), triphenylphosphine, carbon tetrabromide, decanal, anhydrous tetrahydrofuran (THF), n-butyllithium (2.5 M in hexanes), saturated aqueous ammonium chloride solution.

  • Procedure:

    • Step 1: Synthesis of 1,1-Dibromo-1-undecene

      • To a solution of triphenylphosphine (2.0 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add carbon tetrabromide (1.0 equivalent) in portions.

      • Stir the resulting dark red-brown mixture for 30 minutes at 0 °C.

      • Add a solution of decanal (1.0 equivalent) in anhydrous DCM dropwise.

      • Allow the reaction to warm to room temperature and stir for 1-2 hours.

      • Concentrate the reaction mixture and add hexanes to precipitate triphenylphosphine oxide.

      • Filter the mixture and concentrate the filtrate. Purify the crude product by column chromatography (hexanes) to yield 1,1-dibromo-1-undecene.

    • Step 2: Synthesis of 1-Undecyne

      • Dissolve the 1,1-dibromo-1-undecene (1.0 equivalent) in anhydrous THF and cool to -78 °C under an inert atmosphere.

      • Slowly add n-butyllithium (2.1 equivalents) and stir the mixture at -78 °C for 1 hour.

      • Allow the reaction to warm to room temperature and stir for an additional hour.

      • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

      • Extract with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

      • Concentrate the solution and purify by vacuum distillation to obtain 1-undecyne.

  • Expected Yield: 70-90% overall.[4]

The Ohira-Bestmann Reaction: A Milder Alternative

The Ohira-Bestmann reaction is a one-pot modification of the Seyferth-Gilbert homologation that converts aldehydes to terminal alkynes under mild basic conditions, making it suitable for substrates with sensitive functional groups.[8] This method employs the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) in the presence of a mild base like potassium carbonate in methanol. The reaction proceeds through the in-situ generation of a diazomethylphosphonate anion, which reacts with the aldehyde (decanal) to form the terminal alkyne (1-undecyne) after elimination of nitrogen and a phosphate byproduct.

A significant advantage of this method is its operational simplicity. However, the Ohira-Bestmann reagent is relatively expensive and can be hazardous, particularly on a larger scale.[1]

cluster_2 Ohira-Bestmann Reaction Workflow Decanal Decanal One-pot Reaction One-pot Reaction Decanal->One-pot Reaction Ohira-Bestmann Reagent Ohira-Bestmann Reagent Ohira-Bestmann Reagent->One-pot Reaction K2CO3, MeOH 1-Undecyne 1-Undecyne One-pot Reaction->1-Undecyne

Workflow for the Ohira-Bestmann synthesis of 1-Undecyne.

  • Materials: Decanal, Ohira-Bestmann reagent, potassium carbonate, methanol, diethyl ether, saturated aqueous sodium bicarbonate solution.

  • Procedure:

    • To a solution of decanal (1.0 equivalent) in methanol, add potassium carbonate (2.0 equivalents) and the Ohira-Bestmann reagent (1.2 equivalents) at room temperature under an inert atmosphere.

    • Stir the reaction mixture overnight at room temperature.

    • Dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (hexanes) to give 1-undecyne.

  • Expected Yield: 50-75%. A similar reaction with undecanal to produce 1-dodecyne reported a yield of 56%.

Double Dehydrohalogenation: A Classical Approach

The synthesis of alkynes via double dehydrohalogenation is a long-established method. This elimination reaction can proceed from either a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon). For 1-undecyne, this would require a precursor such as 1,1-dihaloundecane or 1,2-dihaloundecane. These precursors are typically synthesized from undecene or undecanal, respectively, adding to the overall step count.

The reaction is usually carried out with a strong base like sodium amide in liquid ammonia or potassium hydroxide in a high-boiling solvent. While the reagents are inexpensive, the need for a dihaloalkane precursor can make this route less efficient than the one-carbon homologation methods if the starting material is an aldehyde.

cluster_3 Double Dehydrohalogenation Workflow 1,1-Dichloroundecane 1,1-Dichloroundecane Double Elimination Double Elimination 1,1-Dichloroundecane->Double Elimination NaNH2, liq. NH3 1-Undecyne 1-Undecyne Double Elimination->1-Undecyne

Workflow for the dehydrohalogenation route to 1-Undecyne.

  • Materials: 1,1-Dichloroundecane, sodium amide, liquid ammonia, diethyl ether.

  • Procedure:

    • Set up a three-necked flask with a dry ice condenser and a gas inlet.

    • Condense ammonia gas into the flask at -78 °C.

    • Carefully add sodium amide (2.2 equivalents) in portions to the liquid ammonia.

    • To this stirred suspension, add a solution of 1,1-dichloroundecane (1.0 equivalent) in a minimal amount of anhydrous diethyl ether dropwise.

    • After the addition is complete, allow the mixture to stir for several hours, gradually warming to the boiling point of ammonia (-33 °C).

    • Carefully quench the reaction by the slow addition of solid ammonium chloride.

    • Allow the ammonia to evaporate. Add water and extract the product with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude product by vacuum distillation to obtain 1-undecyne.

  • Expected Yield: 60-80%.

Conclusion and Recommendations

The choice of the optimal synthetic route to 1-undecyne is contingent upon the specific needs of the research program.

  • For high-yield, straightforward synthesis where cost is not the primary concern and the necessary equipment for handling organolithium reagents and acetylene gas is available, the alkylation of acetylide is the superior method. Its high efficiency and directness make it an excellent choice for producing significant quantities of 1-undecyne.

  • The Corey-Fuchs reaction stands out as a versatile and reliable method when starting from the corresponding aldehyde, decanal. It consistently provides high yields and is a well-established procedure in many laboratories. The main drawback is the generation of stoichiometric amounts of triphenylphosphine oxide, which can complicate purification.

  • The Ohira-Bestmann reaction is the preferred method for the synthesis of 1-undecyne in the presence of sensitive functional groups due to its mild reaction conditions. Its one-pot nature is also an attractive feature for streamlining synthetic workflows. However, the cost and potential hazards of the reagent may limit its applicability on a large scale.

  • Double dehydrohalogenation is a cost-effective but less direct route . It is a viable option if the dihaloalkane precursor is readily available or can be synthesized in-house efficiently.

Ultimately, a thorough evaluation of the available starting materials, required scale, budget, and the chemical tolerances of any other functionalities in the target molecule will guide the discerning scientist to the most appropriate and efficient synthetic strategy for 1-undecyne.

References

  • NROChemistry. Corey-Fuchs Homologation. [Link]

  • Organic Chemistry Portal. Corey-Fuchs Reaction. [Link]

  • BenchChem. An In-depth Technical Guide to the Corey-Fuchs Reaction for 1,1-Dibromoalkene Synthesis. (2025).
  • Organic Syntheses. (100 mL) - is added into the flask using the addition funnel and the system is purged with argon for 5 min - (Note 5).
  • Grokipedia. Corey–Fuchs reaction.
  • BenchChem.
  • BenchChem. An In-depth Technical Guide to 3-Undecyne: Discovery and History. (2025).
  • ResearchGate.
  • Reddit. Advantages of Corey-Fuchs reaction over the Ohira-Bestmann reagent for alkyne synthesis?. (2022). [Link]

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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 1-Undecyne in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of raw materials for large-scale synthesis is a critical decision with far-reaching implications for process efficiency, cost-effectiveness, and final product quality. This guide provides an in-depth cost-benefit analysis of 1-Undecyne, a long-chain terminal alkyne, in the context of large-scale chemical synthesis. We will objectively compare its performance with viable alternatives, supported by experimental data and protocols, to empower you to make informed decisions in your process development and manufacturing endeavors.

The Strategic Importance of Long-Chain Terminal Alkynes in Modern Synthesis

Long-chain terminal alkynes, such as 1-Undecyne, are pivotal building blocks in contemporary organic synthesis. Their utility stems from the reactive terminal alkyne group, which serves as a versatile handle for a variety of powerful carbon-carbon bond-forming reactions. Most notably, these include the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry," and the Sonogashira cross-coupling reaction.[1] These reactions are indispensable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), functional polymers for organic electronics, and advanced materials.[2][3][4]

The long alkyl chain of 1-Undecyne imparts lipophilicity, which can be crucial for modulating the solubility and pharmacokinetic properties of drug candidates or influencing the morphology and performance of organic electronic materials.[5][6]

A Profile of 1-Undecyne (CAS: 2243-98-3)

1-Undecyne is a colorless to light yellow liquid with a molecular formula of C₁₁H₂₀ and a molecular weight of 152.28 g/mol .[7] Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₀[7]
Molecular Weight 152.28 g/mol [7]
Boiling Point 195-196 °C[8]
Melting Point -25 °C[8]
Density 0.773 g/cm³ at 25 °C[8]
Flash Point 65 °C[8]

The primary route for the industrial synthesis of 1-Undecyne involves the alkylation of acetylene with a 1-halo-nonane, typically 1-bromononane, in the presence of a strong base like sodium amide. While effective, this process requires careful handling of flammable acetylene gas and pyrophoric reagents, which presents safety and engineering challenges at scale.

Comparative Analysis of 1-Undecyne and Its Alternatives

The primary alternative to 1-Undecyne in applications where a long, unfunctionalized alkyl chain is required is 1-Dodecyne (CAS: 765-03-7) . Other long-chain terminal alkynes, such as 1-decyne and 1-tridecyne, are also commercially available and may be considered based on specific chain length requirements. For applications where a terminal functional group is desired, derivatives such as 10-Undecyn-1-ol and 10-Undecynoic acid are relevant alternatives.[9]

Physicochemical Properties Comparison
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
1-Undecyne C₁₁H₂₀152.28195-196-250.773
1-Dodecyne C₁₂H₂₂166.31215-190.778

The physical properties of 1-Undecyne and 1-Dodecyne are very similar, with a predictable increase in boiling and melting points with the addition of a methylene group. This similarity means that in many applications, they can be used interchangeably with minor adjustments to reaction and purification conditions.

Performance in Key Synthetic Transformations

The true measure of a building block's utility lies in its performance in key chemical reactions. Here, we compare 1-Undecyne and its alternatives in two of the most important transformations for terminal alkynes: CuAAC (Click Chemistry) and Sonogashira cross-coupling.

CuAAC is a cornerstone of modern medicinal chemistry and materials science due to its high efficiency, broad functional group tolerance, and the formation of a stable triazole linkage.[1] For long-chain terminal alkynes like 1-Undecyne and 1-Dodecyne, the reaction proceeds readily.

Experimental Protocol: General Procedure for CuAAC

A detailed protocol for a typical CuAAC reaction is provided in the "Experimental Protocols" section below. The choice between 1-Undecyne and 1-Dodecyne in CuAAC will likely be driven by the desired properties of the final product rather than a significant difference in reactivity.

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a combination of palladium and copper complexes.[10][11] This reaction is widely used in the synthesis of pharmaceuticals and conjugated materials for organic electronics.[12][13]

Experimental Protocol: General Procedure for Sonogashira Coupling

A detailed protocol for a typical Sonogashira coupling reaction is provided in the "Experimental Protocols" section below. The performance of long-chain alkynes in this reaction is generally high, with the choice of catalyst, base, and solvent being the more critical parameters for optimization.

Cost-Benefit Analysis for Large-Scale Synthesis

A comprehensive cost-benefit analysis must extend beyond the purchase price of the starting material to include all aspects of the manufacturing process.[14]

Raw Material Costs

The bulk pricing of long-chain terminal alkynes can vary significantly based on supplier, purity, and market demand. While specific, up-to-date bulk pricing is proprietary, historical data and general market trends can provide a useful comparison.

CompoundPurityIndicative Bulk Price (USD/kg)
1-Undecyne >97%100 - 300
1-Dodecyne >97%120 - 350

Note: These are estimated prices for illustrative purposes and can fluctuate.

While 1-Undecyne may have a slight cost advantage on a per-kilogram basis, it's essential to consider the molar equivalence.

Process Costs

The overall process cost is influenced by several factors:

  • Catalyst and Reagent Costs: For reactions like Sonogashira coupling, the cost of the palladium catalyst and ligands can be substantial. Optimizing catalyst loading is a critical aspect of process development.[15]

  • Solvent and Purification Costs: The lipophilicity of long-chain alkynes can necessitate the use of larger volumes of organic solvents for both the reaction and subsequent purification steps like chromatography, which can be a major cost driver at scale.[16][17]

  • Cycle Time: Longer reaction times or more complex workup procedures increase operational costs.

  • Waste Disposal: The generation of hazardous waste, particularly from solvents and catalyst residues, incurs significant disposal costs.[18]

Safety and Handling at Scale

The safe handling of chemicals is paramount in a large-scale manufacturing environment.[19]

  • Flammability: 1-Undecyne has a flash point of 65 °C, making it a combustible liquid that requires appropriate handling and storage facilities.[8]

  • Thermal Stability: A thorough thermal hazard assessment, using techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC), is essential to understand the potential for runaway reactions, especially when heated for extended periods or in the presence of reactive reagents.[20]

  • Toxicity: 1-Undecyne is classified as causing serious eye irritation and may cause long-lasting harmful effects to aquatic life.[7] Appropriate personal protective equipment (PPE) and containment measures are necessary.

The decision workflow for selecting a long-chain terminal alkyne can be visualized as follows:

G start Project Goal Definition chain_length Required Alkyl Chain Length? start->chain_length functional_group Terminal Functional Group Needed? chain_length->functional_group Specific Length Required dodecyne 1-Dodecyne / Other Alkynes chain_length->dodecyne Longer/Shorter Chain Needed undecyne 1-Undecyne functional_group->undecyne No functionalized Functionalized Alkynes (e.g., 10-Undecyn-1-ol) functional_group->functionalized Yes cost_analysis Comparative Cost Analysis performance_data Reaction Performance Data cost_analysis->performance_data safety_assessment Safety & Handling Assessment performance_data->safety_assessment selection Select Optimal Alkyne safety_assessment->selection undecyne->cost_analysis dodecyne->cost_analysis

Caption: A decision workflow for selecting a suitable long-chain terminal alkyne.

Experimental Protocols for Large-Scale Synthesis

The following protocols are provided as a starting point for process development and should be optimized for specific substrates and equipment.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

G reagents Prepare Reagents: - Alkyne (1.0 eq) - Azide (1.05 eq) - CuSO4·5H2O (0.05 eq) - Sodium Ascorbate (0.1 eq) - Solvent (e.g., tBuOH/H2O) reaction_setup Charge reactor with alkyne, azide, and solvent. Inert atmosphere (N2 or Ar). reagents->reaction_setup catalyst_addition Add aqueous solution of CuSO4·5H2O. reaction_setup->catalyst_addition reducing_agent Add aqueous solution of sodium ascorbate. catalyst_addition->reducing_agent reaction Stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS. reducing_agent->reaction workup Quench with aqueous ammonia. Extract with organic solvent. reaction->workup purification Wash, dry, and concentrate organic phase. Purify by crystallization or chromatography. workup->purification

Caption: A general experimental workflow for a CuAAC reaction.

Detailed Methodology:

  • To a stirred solution of the alkyne (1.0 equivalent) and the azide (1.05 equivalents) in a mixture of tert-butanol and water (1:1), add an aqueous solution of copper(II) sulfate pentahydrate (0.05 equivalents).

  • To this mixture, add a freshly prepared aqueous solution of sodium ascorbate (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding aqueous ammonia and stir for 30 minutes.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Protocol for Sonogashira Cross-Coupling

G reagents Prepare Reagents: - Aryl Halide (1.0 eq) - Alkyne (1.2 eq) - Pd Catalyst (e.g., Pd(PPh3)4, 0.02 eq) - CuI (0.04 eq) - Base (e.g., Et3N or DIPA) - Solvent (e.g., THF or Toluene) reaction_setup Charge reactor with aryl halide, Pd catalyst, and CuI. Inert atmosphere (N2 or Ar). reagents->reaction_setup solvent_base Add degassed solvent and base. reaction_setup->solvent_base alkyne_addition Add the alkyne dropwise. solvent_base->alkyne_addition reaction Heat to 50-70 °C for 4-12 hours. Monitor by TLC or LC-MS. alkyne_addition->reaction workup Cool to room temperature. Filter off solids. reaction->workup purification Concentrate the filtrate. Purify by crystallization or chromatography. workup->purification

Caption: A general experimental workflow for a Sonogashira coupling reaction.

Detailed Methodology:

  • To a reaction vessel under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equivalents), and copper(I) iodide (0.04 equivalents).

  • Add a degassed solvent (e.g., THF or toluene) and a suitable base (e.g., triethylamine or diisopropylamine, 2-3 equivalents).

  • To the stirred mixture, add the terminal alkyne (1.2 equivalents) dropwise.

  • Heat the reaction mixture to 50-70 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Conclusion and Recommendations

The choice between 1-Undecyne and its alternatives for large-scale synthesis is a multifactorial decision that requires a holistic assessment of cost, performance, and safety.

  • For applications where a C11 alkyl chain is specifically required by the molecular design, 1-Undecyne is a reliable and commercially available building block. Its performance in key reactions like CuAAC and Sonogashira coupling is well-established.

  • When there is flexibility in the alkyl chain length, a thorough cost analysis of 1-Undecyne, 1-Dodecyne, and other commercially available long-chain terminal alkynes is recommended. Small differences in bulk pricing can lead to significant cost savings at scale.

  • Process optimization is key to cost-effectiveness. Minimizing catalyst loading, reducing solvent volumes, and designing efficient purification strategies will have a greater impact on the overall cost than minor differences in raw material pricing.[18][21]

  • A rigorous safety assessment is non-negotiable. The thermal stability and handling requirements of the chosen alkyne must be thoroughly understood and addressed in the process design.[19]

Ultimately, the optimal choice will be project-specific. By carefully considering the factors outlined in this guide, researchers and process chemists can make data-driven decisions that lead to safe, efficient, and economical large-scale syntheses.

References

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  • ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

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  • Pure. (2006, January 1). Cost analysis of a commercial manufacturing process of a fine chemical using micro process engineering. [Link]

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  • Loughborough University Research Repository. (2015, May 22). Development of a multi-step synthesis and workup sequence for an integrated, continuous manufacturing process of a pharmaceutical. [Link]

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  • ResearchGate. Kinetics of Hydroformylation of 1-Dodecene in Microemulsion Systems Using a Rhodium Sulfoxantphos Catalyst. [Link]

  • Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • National Institutes of Health. (2025, March 27). Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists. [Link]

  • National Institutes of Health. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • MDPI. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, September 27). 1-Decen-4-yne - Assessment statement. [Link]

  • National Institutes of Health. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. [Link]

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  • Cheméo. Chemical Properties of 1-Undecyne (CAS 2243-98-3). [Link]

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A Senior Application Scientist's Guide to the Validation of Sonogashira Coupling Products from 1-Undecyne

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Reaction Flask

The Sonogashira cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its efficiency in constructing C(sp²)–C(sp) bonds under mild conditions.[1][2] This palladium- and copper-co-catalyzed transformation is indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials.[2] While the reaction itself is robust, the true measure of success lies in the rigorous validation of its products. This is particularly critical when employing aliphatic terminal alkynes like 1-undecyne, where the absence of aromatic reporters can present unique analytical challenges.

This guide moves beyond a simple recitation of protocols. As Senior Application Scientists, our goal is to build a self-validating experimental framework. We will dissect the "why" behind each analytical choice, ensuring that every piece of data corroborates the others to build an unassailable case for the structure and purity of your coupled product. We will explore the common pitfalls, such as the notorious Glaser-Hay homocoupling, and establish a multi-pronged strategy to identify and quantify your desired product with confidence.

The Sonogashira Catalytic Cycle: A Tale of Two Metals

Understanding the mechanism is fundamental to troubleshooting and validation. The reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[3][4] The palladium cycle is responsible for activating the aryl or vinyl halide, while the copper cycle generates the reactive copper acetylide species.

The major side reaction, Glaser-Hay coupling, arises from the copper cycle, where oxidative conditions can lead to the dimerization of the terminal alkyne.[3][5] This underscores the importance of maintaining an inert atmosphere and highlights a key impurity that our validation methods must be able to detect.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_glaser Glaser Coupling (Side Reaction) Pd0 Pd(0)L₂ Pd_Complex_A R¹-Pd(II)(X)L₂ (Oxidative Addition Product) Pd0->Pd_Complex_A Pd_Complex_B R¹-Pd(II)(C≡CR²)L₂ Pd_Complex_A->Pd_Complex_B Transmetalation Pd_Complex_B->Pd0 Regeneration Product R¹-C≡C-R² Pd_Complex_B->Product Reductive Elimination ArylHalide R¹-X ArylHalide->Pd0 Oxidative Addition CuX Cu(I)X Cu_Pi_Complex [Cu(I)(H-C≡CR²)]⁺ CuX->Cu_Pi_Complex Cu_Acetylide Cu(I)-C≡CR² Cu_Pi_Complex->Cu_Acetylide Deprotonation Cu_Acetylide->Pd_Complex_A (to Transmetalation) BaseH Base-H⁺ Glaser_Product R²-C≡C-C≡C-R² Cu_Acetylide->Glaser_Product Oxidative Dimerization Alkyne H-C≡CR² (1-Undecyne) Alkyne->CuX Base Base Oxidant [O₂]

Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

The Validation Workflow: A Strategy of Orthogonal Analysis

Validation_Workflow Start Crude Reaction Mixture TLC 1. Reaction Monitoring (TLC) - Spot-to-spot analysis - Assess completion Start->TLC Workup 2. Workup & Purification - Extraction - Column Chromatography TLC->Workup Pure_Fractions Purified Fractions Workup->Pure_Fractions GCMS 3. Purity & Mass Check (GC-MS) - % Purity - Confirm [M]⁺ - Identify impurities (e.g., homocoupled) Pure_Fractions->GCMS Spectroscopy 4. Structural Elucidation - FTIR (Functional Group Transformation) - ¹H & ¹³C NMR (Connectivity) Pure_Fractions->Spectroscopy Final Validated Product (Structure & Purity Confirmed) GCMS->Final Spectroscopy->Final

Caption: A systematic workflow for the validation of Sonogashira coupling products.

Primary Validation Techniques: The Experimental Deep Dive

Chromatographic Analysis: The First Line of Inquiry

Thin-Layer Chromatography (TLC): This is the workhorse for real-time reaction monitoring. The choice of eluent is critical. A non-polar system (e.g., Hexane/Ethyl Acetate 95:5) is a good starting point.

  • Why we do it: To visually track the consumption of the limiting reagent (typically the aryl halide) and the formation of the new, less polar product spot. The Rƒ value of the 1-undecyne starting material is often very high, sometimes running with the solvent front. The key is to see the aryl halide spot disappear and a new spot, corresponding to the coupled product, appear.

  • Self-Validation: Run a co-spot: on the same lane, spot your starting material, then spot the reaction mixture on top of it. If the starting material is consumed, you will not see an increase in the intensity of its corresponding spot.

Gas Chromatography-Mass Spectrometry (GC-MS): Post-purification, GC-MS provides quantitative purity assessment and initial mass confirmation.[6]

  • Why we do it: The GC trace gives a percentage purity based on peak area (with the caveat that response factors may vary). The mass spectrometer provides the molecular ion peak ([M]⁺), which is the first definitive confirmation of product formation. Crucially, it allows for the identification of the Glaser homocoupling product (the diyne), which will have a distinct and predictable molecular weight.

  • A Note of Caution: Research has shown that trace amounts of palladium catalyst can sometimes pass through a silica plug during sample quenching, leading to continued reaction in the GC vial and artificially high conversion values. A more robust quenching method involves the addition of a strong phosphine ligand like 1,2-bis(diphenylphosphino)ethane (dppe) to the aliquot to irreversibly bind the palladium.

Spectroscopic Characterization: The Unambiguous Proof

Spectroscopy provides the definitive structural evidence. The key is to compare the spectra of the starting 1-undecyne and the purified product, focusing on the disappearance of starting material signals and the appearance of new, characteristic product signals.

Fourier-Transform Infrared (FTIR) Spectroscopy: This is arguably the most direct and rapid method to confirm the reaction of the terminal alkyne.

  • Why we do it: To observe the disappearance of the sharp C≡C–H stretch of the terminal alkyne, a highly characteristic peak found around 3300 cm⁻¹.[7][8] Concurrently, the C≡C triple bond stretch will shift slightly and often become weaker upon conversion to an internal alkyne.[9]

  • Expected Data:

Functional GroupVibration1-Undecyne (Starting Material)Coupled Product (Internal Alkyne)
Alkyne C-H Stretch~3300 cm⁻¹ (Sharp, Strong) [8][9]Absent [7][10]
Alkyne C≡C Stretch~2120 cm⁻¹ (Weak)~2230 cm⁻¹ (Weak to very weak)[9]
Aromatic C-H StretchAbsent (if coupling to aryl halide)~3030 cm⁻¹ (if applicable)
sp³ C-H Stretch~2850-2960 cm⁻¹~2850-2960 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the complete carbon-hydrogen framework.

  • ¹H NMR: The most telling signal in the proton NMR of 1-undecyne is the terminal alkyne proton, which typically resonates around δ 1.7-3.1 ppm.[9]

    • Why we do it: The primary diagnostic is the complete disappearance of this terminal alkyne proton signal in the product spectrum. New signals will appear in the aromatic region (typically δ 7.0-8.0 ppm) if an aryl halide was used, and the methylene group adjacent to the alkyne (the propargylic protons) will experience a downfield shift.

  • ¹³C NMR: Confirms the change in the electronic environment of the alkyne carbons.

    • Why we do it: The two sp-hybridized carbons of 1-undecyne will have characteristic shifts. Upon coupling, these shifts will change, confirming the formation of the new C-C bond. The appearance of new signals in the aromatic region further validates the product structure.

Expected NMR Shifts (Illustrative Example: Coupling 1-Undecyne with Iodobenzene)

NucleusStarting Material (1-Undecyne)Product (1-Phenylundec-1-yne)Rationale for Change
¹H ~1.9 ppm (terminal H) [9]Absent Disappearance of the terminal alkyne proton is definitive proof of reaction at that site.
~2.2 ppm (-CH₂-C≡)~2.4 ppm (-CH₂-C≡)Deshielding due to proximity to the new aromatic ring.
N/A~7.3-7.5 ppm (Aromatic H)Appearance of signals corresponding to the coupled aryl group.
¹³C ~68 ppm (≡C-H)~91 ppm (-C≡C-Ph)Significant downfield shift upon substitution with an sp² carbon.
~84 ppm (-CH₂-C ≡)~81 ppm (-CH₂-C ≡)Shift in the electronic environment of the alkyne carbons.
N/A~123-132 ppm (Aromatic C)Appearance of signals corresponding to the coupled aryl group.

Comparison with Alternative Coupling Methods

While the Sonogashira coupling is highly effective, it's important to understand its place among other cross-coupling reactions. The primary alternatives for forming C(sp²)–C(sp) bonds are limited, as Sonogashira is the preeminent method. However, for broader synthetic planning, comparisons are useful.

ReactionMetal(s)Alkyne SourceKey AdvantagesKey Disadvantages
Sonogashira Pd / CuTerminal AlkyneMild conditions, high functional group tolerance, direct use of terminal alkynes.[2][11]Susceptible to Glaser homocoupling, requires inert atmosphere (for Cu-catalyzed versions).[2][5]
Suzuki PdAlkynylboron ReagentsCopper-free, less sensitive to oxygen.Requires pre-synthesis of the alkynylboronate ester or acid, which is an extra step.
Stille PdAlkynylstannaneTolerant of many functional groups.Stoichiometric amounts of toxic organotin byproducts are generated.
Negishi Pd or NiAlkynylzinc ReagentsHighly reactive and often gives high yields.Alkynylzinc reagents are highly moisture and air-sensitive.

For the specific case of coupling 1-undecyne, the Sonogashira reaction is almost always the most direct and efficient method due to its operational simplicity.

Detailed Experimental Protocols

Protocol 1: Representative Sonogashira Coupling of 1-Undecyne with 4-Iodoanisole

This protocol is illustrative. Reaction times and temperatures may need optimization.

Materials:

  • 1-Undecyne (1.1 eq)

  • 4-Iodoanisole (1.0 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N), anhydrous (as solvent and base)

  • Dry, nitrogen-flushed Schlenk flask with stir bar

Procedure:

  • Setup: To the Schlenk flask under a positive pressure of nitrogen, add 4-iodoanisole, PdCl₂(PPh₃)₂, and CuI.

  • Solvent/Base Addition: Add anhydrous triethylamine via syringe. Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation. The solution will typically become a clear yellow to light brown.

  • Alkyne Addition: Add 1-undecyne dropwise via syringe.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC every 30-60 minutes, sampling via syringe under a positive N₂ flow. The reaction is often complete within 2-4 hours.

  • Workup:

    • Once TLC indicates consumption of the 4-iodoanisole, dilute the reaction mixture with diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove catalyst residues and amine salts, washing the pad with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (to remove copper salts), water, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Protocol 2: Analytical Procedures for Product Validation
  • TLC: Dissolve a small amount of crude material in dichloromethane. Spot on a silica plate and elute with 98:2 Hexane:Ethyl Acetate. Visualize under UV light (254 nm) and by staining with potassium permanganate.

  • GC-MS: Prepare a dilute solution (~1 mg/mL) of the purified product in dichloromethane or ethyl acetate. Inject onto a standard non-polar GC column (e.g., DB-5 or equivalent) with a temperature ramp (e.g., 100°C to 280°C at 15°C/min).

  • NMR: Dissolve 5-10 mg of the purified product in ~0.7 mL of CDCl₃. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) for full assignment.

  • FTIR: Apply a thin film of the purified liquid product onto a salt plate (NaCl or KBr) and acquire the spectrum. Alternatively, use a diamond ATR accessory.

Conclusion

The validation of a Sonogashira coupling product from 1-undecyne is a systematic process that builds a case for structure and purity through layers of corroborating evidence. By combining chromatographic monitoring with a suite of spectroscopic techniques—paying special attention to the key transformations of the alkyne moiety—a researcher can move forward with absolute confidence in their material. This rigorous, multi-faceted approach is not merely good practice; it is the foundation of trustworthy and reproducible science.

References

  • Lec15 - IR Spectra of Alkynes and Nitriles. (2021). YouTube. Available at: [Link]

  • Spectroscopy of the Alkynes. (2023). Chemistry LibreTexts. Available at: [Link]

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  • IR: alkynes. (n.d.). University of Colorado Boulder. Available at: [Link]

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  • Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. (2022). MDPI. Available at: [Link]

  • One-pot synthesis of unsymmetrical diarylacetylenes via Sonogashira/Deacetonation/Sonogashira cross-coupling of two different aryl chlorides with 2-methyl-3-butyn-2-ol. (2014). The Royal Society of Chemistry. Available at: [Link]

  • How can FTIR spectroscopy be used to determine the... (2021). Chegg.com. Available at: [Link]

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A Comparative Guide to 1-Undecyne and 1-Dodecyne in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Distinction Between Homologous Terminal Alkynes

In the realm of organic synthesis, terminal alkynes (R-C≡CH) are foundational building blocks, prized for the reactivity of their sp-hybridized carbon atoms and the acidity of their terminal proton.[1][2] Their utility spans a vast array of transformations, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and advanced materials.[3][4] Among the commercially available long-chain terminal alkynes, 1-undecyne (C11) and 1-dodecyne (C12) are frequently considered. While differing by only a single methylene group, the selection between these two homologs is not always arbitrary.

This guide provides an in-depth comparison of 1-undecyne and 1-dodecyne, moving beyond simple catalog specifications to explore the practical implications of their subtle structural differences in key synthetic applications. We will dissect their physicochemical properties and evaluate their performance in cornerstone reactions such as Sonogashira coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and hydroamination. The objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions, optimizing their synthetic strategies based on a clear understanding of causality and performance.

Part 1: Physicochemical Properties - More Than Just a Methylene Group

The addition of a single CH₂ group imparts predictable, albeit critical, changes to the physical properties of the molecule. These differences, summarized below, directly influence experimental design, from solvent selection and reaction temperature to purification methods.

Property1-Undecyne1-DodecyneCausality of Difference
Molecular Formula C₁₁H₂₀[3][5]C₁₂H₂₂[6][7]Addition of one -CH₂- group.
Molecular Weight 152.28 g/mol [3][5]166.30 g/mol [6][7]Increased mass from the additional carbon and two hydrogens.
Boiling Point 195-196 °C (at 760 mmHg)[3]215-225 °C (lit.)[6]Increased van der Waals forces due to the longer, more polarizable alkyl chain require more energy to overcome.
Melting Point -25 to -33 °C[3]-19 °C (lit.)[6]The longer chain allows for more efficient crystal lattice packing, raising the melting point.
Density 0.773 g/cm³ at 25 °C[3]0.778 g/mL at 25 °C (lit.)[6]The mass increases slightly more than the volume with the additional methylene group.
Flash Point 65 °C (149 °F)[3]79 °C (174.2 °F)[6]Higher boiling point corresponds to lower vapor pressure at a given temperature, making it less flammable.
Refractive Index n20/D 1.431[3]n20/D 1.434 (lit.)[6]Increased number of atoms per unit volume leads to a higher refractive index.
Solubility Miscible with acetone, ether, ethanol, benzene; Slightly miscible with water.[8]Not miscible in water.[9]Both are nonpolar, but the increased lipophilicity of 1-dodecyne further reduces its already negligible solubility in water.

Expert Insight: The ~20°C difference in boiling points is the most significant differentiator in a laboratory setting. For reactions requiring high temperatures, 1-dodecyne's lower volatility can be advantageous, reducing solvent loss and improving safety. Conversely, post-reaction removal of unreacted 1-undecyne by distillation is more facile.

Part 2: Reactivity - A Tale of Two Identical Functional Groups

The chemical behavior of terminal alkynes is dominated by the C≡C-H functional group. The sp-hybridization of the terminal carbon results in 50% s-character in the C-H bond, making the proton significantly more acidic (pKa ≈ 25) than its alkene (pKa ≈ 45) and alkane (pKa ≈ 50) counterparts.[1][2] This acidity allows for easy deprotonation by strong bases to form highly nucleophilic acetylide anions, which are workhorses for carbon-carbon bond formation.[10]

The inductive effect of the alkyl chain, which could theoretically influence the electronic properties of the alkyne, is negligible at the distance of nine (for undecyne) or ten (for dodecyne) sigma bonds. Therefore, for most synthetic transformations, the intrinsic electronic reactivity of 1-undecyne and 1-dodecyne is virtually identical. Any observed performance differences in catalytic reactions are more likely attributable to secondary factors such as:

  • Steric Hindrance: The slightly larger hydrodynamic volume of the C10H21 chain on 1-dodecyne might subtly influence interactions within the coordination sphere of a bulky catalytic complex.

  • Solubility/Mass Transport: Differences in solubility in a given reaction medium can affect the rate at which the alkyne reaches the catalyst's active site.

Part 3: Performance in Key Synthetic Applications

We will now examine the practical application of these alkynes in three ubiquitous and powerful synthetic methodologies.

A. Sonogashira Coupling: Precision C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by a copper(I) salt.[11][12][13] It is a cornerstone of modern synthesis for creating conjugated enynes and arylalkynes, structures prevalent in pharmaceuticals and organic materials.[12]

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (R¹-X) Complex_B R¹-Pd(II)L₂-X Pd0->Complex_B R¹-X RE Reductive Elimination Product Product R¹-C≡C-R² Complex_B->Product Reductive Elimination CuX Cu(I)X Deprot Base R²-C≡C-H Cu_Acetylide R²-C≡C-Cu(I) CuX->Cu_Acetylide R²-C≡C-H, Base Cu_Acetylide->Complex_B CuAAC_Mechanism Alkyne R¹-C≡C-H Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_Acetylide Azide R²-N₃ Coord_Complex Coordinated Azide-Acetylide Complex Azide->Coord_Complex Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cu_Acetylide->Coord_Complex Metallacycle Six-Membered Cu(III) Metallacycle Coord_Complex->Metallacycle Cycloaddition Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole_Product Reductive Elimination Triazole_Product->Cu_I Catalyst Regeneration Hydroamination_Workflow cluster_workflow General Hydroamination Workflow Start Terminal Alkyne + Amine (R-NH₂) Catalyst Catalyst Activation (e.g., Au(I), Ti(IV)) Start->Catalyst Addition Nucleophilic Attack of Amine on Activated Alkyne Catalyst->Addition Product Markovnikov or anti-Markovnikov Product (Imine/Enamine) Addition->Product

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A Senior Application Scientist's Guide to the Purity Assessment of 1-Undecyne from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of experimental reproducibility and the ultimate success of a synthesis campaign. 1-Undecyne (C₁₁H₂₀), a terminal alkyne, is a versatile building block in organic chemistry, valued for its role in coupling reactions, click chemistry, and the synthesis of complex molecular architectures. However, the quality of commercially available 1-undecyne can vary significantly between suppliers, with impurities that can range from benign to reaction-inhibiting. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 1-undecyne, offering field-proven insights and detailed experimental protocols to empower researchers to make informed decisions about material quality.

The Imperative of Purity in Synthesis and Drug Development

Fine chemicals, such as 1-undecyne, are the foundational components in the synthesis of high-value products, most notably active pharmaceutical ingredients (APIs).[1][2] In drug development, the presence of even trace impurities can have profound consequences, potentially altering reaction kinetics, generating unforeseen byproducts, compromising the efficacy of the final compound, or introducing toxicity.[3] Regulatory bodies like the U.S. Food & Drug Administration (FDA) mandate strict quality control under Current Good Manufacturing Practices (cGMP), making rigorous purity assessment not just a scientific necessity but a regulatory requirement.[4] This guide focuses on equipping the bench scientist with the tools to independently verify the quality of this critical raw material.

Potential Impurities in Commercial 1-Undecyne

The manufacturing process of 1-undecyne can introduce several classes of impurities. A thorough analysis must be capable of identifying and quantifying these potential contaminants. Based on common synthetic routes for alkynes, impurities may include:

  • Isomeric Impurities: Positional isomers (e.g., 2-undecyne, 3-undecyne) and structural isomers like allenes can form during synthesis, particularly if base-catalyzed isomerization occurs.[5]

  • Reaction Intermediates: Incomplete reactions could leave residual starting materials or intermediates, such as dihaloalkanes or vinyl halides.[5]

  • Side-Reaction Products: Oxidation of the alkyne can lead to the formation of ketones or other oxygenated species. Over-reduction during purification might introduce 1-undecene or the fully saturated undecane.[5]

  • Solvent Residues: Residual solvents from synthesis and purification (e.g., hexanes, ether, toluene) are common impurities.

Comparative Analysis of Purity Assessment Methodologies

A multi-pronged analytical approach is recommended for a comprehensive purity profile. The most effective techniques for a volatile, non-polar compound like 1-undecyne are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

cluster_workflow Overall Purity Assessment Workflow Sample Receive 1-Undecyne (Supplier A, B, C) GC_Analysis Gas Chromatography (GC-FID & GC-MS) Sample->GC_Analysis Primary Purity & Impurity ID NMR_Analysis NMR Spectroscopy (¹H and ¹³C NMR) Sample->NMR_Analysis Structural Confirmation & Quantification Data_Comp Compile & Compare Data GC_Analysis->Data_Comp NMR_Analysis->Data_Comp Decision Qualify or Reject Batch Data_Comp->Decision

Caption: High-level workflow for qualifying commercial 1-undecyne.

Gas Chromatography (GC): The Workhorse for Volatile Compound Analysis

Gas chromatography separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[6] For 1-undecyne, this technique is ideal for quantifying purity and detecting volatile impurities.

A. GC with Flame Ionization Detection (GC-FID)

  • Expertise & Causality: GC-FID is the gold standard for quantitative analysis of hydrocarbons. The FID detector is robust, highly sensitive to organic compounds, and offers a wide linear range, making it perfect for measuring a high-concentration main peak (1-undecyne) and low-concentration impurities in a single run.[7] The response of the FID is proportional to the number of carbon atoms being burned, which allows for a reliable estimation of purity by area percent normalization, assuming similar response factors for hydrocarbon isomers.

  • Trustworthiness (Self-Validation): The protocol includes a system suitability check using a reference standard to ensure the system is performing correctly before sample analysis. Repeat injections of the same sample are used to verify precision.

cluster_gc_workflow GC Analysis Workflow Prep Sample Prep: Dilute in Hexane Inject Inject into GC Prep->Inject Separate Separation on Capillary Column Inject->Separate Detect Detection (FID or MS) Separate->Detect Analyze Analyze Chromatogram: Integrate Peaks Detect->Analyze Quantify Calculate Area % Purity Analyze->Quantify GC-FID Identify Identify Impurities (via MS fragmentation) Analyze->Identify GC-MS

Caption: Experimental workflow for GC-FID and GC-MS analysis.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Expertise & Causality: While GC-FID excels at quantification, it provides no structural information. Coupling the GC to a mass spectrometer allows for the identification of unknown impurities.[8] As each compound elutes from the column, it is ionized (typically by electron ionization, EI), and the resulting fragmentation pattern serves as a molecular fingerprint. This pattern can be compared against spectral libraries (like NIST) for tentative identification.[9] For 1-undecyne (MW 152.28 g/mol ), the molecular ion peak (M⁺) is expected at m/z 152.[10]

Experimental Protocol: GC-FID/MS Purity Assay
  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and/or a mass spectrometer (MS).

  • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable. Non-polar columns separate compounds primarily by boiling point.

  • Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate (e.g., 1.0 mL/min). Purity of the carrier gas is critical to ensure a stable baseline and prevent column degradation.[11]

  • Sample Preparation: Prepare a ~1% solution (v/v) of the 1-undecyne sample in a high-purity solvent like hexane.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (to avoid overloading the column with the main peak)

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final Hold: Hold at 250 °C for 5 minutes.

  • Detector Conditions:

    • FID: Temperature: 280 °C.

    • MS (if used): Transfer line temperature: 280 °C; Ion source: 230 °C; Ionization mode: Electron Ionization (EI) at 70 eV; Mass scan range: m/z 35-350.

  • Data Analysis:

    • Integrate all peaks in the chromatogram, excluding the solvent peak.

    • Calculate the purity by area percent: (Area of 1-Undecyne Peak / Total Area of All Peaks) x 100.[12]

    • For GC-MS, compare the mass spectrum of each impurity peak against a spectral library (e.g., NIST) to tentatively identify it.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for unambiguous structure confirmation and can be adapted for quantitative analysis (qNMR).[8][13] It provides an orthogonal assessment of purity compared to chromatography.

  • Expertise & Causality: ¹H NMR is particularly informative for 1-undecyne. The terminal alkyne proton (≡C-H) gives a characteristic triplet signal around 1.8-2.0 ppm.[10] The adjacent methylene group (-CH₂-C≡) appears as a multiplet around 2.2 ppm.[10] Critically, isomeric impurities like internal undecynes will lack the terminal alkyne proton signal.[10] By integrating the signals, one can determine the relative ratios of different compounds. For absolute quantification (qNMR), a certified internal standard of known concentration is added, allowing for the direct calculation of the 1-undecyne concentration in the sample.[13]

  • Trustworthiness (Self-Validation): The use of a high-purity, stable internal standard with a known mass provides a direct and absolute measure of the analyte, independent of detector response factors. The structure of the main component is simultaneously verified, ensuring you are quantifying the correct molecule.

cluster_nmr_workflow qNMR Purity Analysis Workflow Prep Sample Prep: Weigh sample & internal std Dissolve Dissolve in Deuterated Solvent (CDCl₃) Prep->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Process Process Spectrum: Phase & Baseline Correction Acquire->Process Integrate Integrate Analyte & Standard Signals Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

Caption: Experimental workflow for quantitative NMR (qNMR) analysis.

Experimental Protocol: Quantitative ¹H NMR (qNMR) Purity Assay
  • Instrumentation: NMR Spectrometer (400 MHz or higher recommended for better signal dispersion).

  • Materials:

    • 1-Undecyne sample.

    • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Certified quantitative internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal in a clean region of the 1-undecyne spectrum.

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the 1-undecyne sample into a clean vial.

    • Accurately weigh ~10-15 mg of the internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. This requires specific parameters to ensure accurate integration:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (a d1 of 30 seconds is often a safe starting point).

      • Pulse Angle: 90°.

      • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Analysis:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate the well-resolved signal of the 1-undecyne (e.g., the terminal ≡C-H proton at ~1.9 ppm) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (wt%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal (e.g., N_analyte = 1 for the ≡C-H proton)

    • MW = Molecular Weight (1-Undecyne MW = 152.28 g/mol )[14]

    • m = mass

Data Presentation: Hypothetical Supplier Comparison

The following table summarizes hypothetical purity data for 1-undecyne obtained from three different commercial suppliers, as determined by the protocols described above.

Parameter Supplier A Supplier B Supplier C Methodology
Purity (GC Area %) 99.2%97.5%99.8%GC-FID
Purity (qNMR, wt%) 98.9%97.3%99.6%¹H qNMR
Isomeric Impurity (2-Undecyne) 0.3%1.1%< 0.1%GC-MS
Saturated Impurity (Undecane) 0.1%0.5%< 0.1%GC-MS
Oxidized Impurity (Undecan-2-one) Not Detected0.2%Not DetectedGC-MS
Residual Solvent (Hexane) 0.4%0.7%0.2%GC-FID
Appearance Clear, colorless liquidClear, pale yellow liquidClear, colorless liquidVisual Inspection

Interpretation and Recommendations

  • Supplier C clearly provides the highest purity material, with minimal impurities detectable by either GC or NMR. This grade would be suitable for the most demanding applications, such as in late-stage drug development or for synthesizing reference standards.

  • Supplier A offers a high-purity grade suitable for most research and development purposes. The impurities are minimal and well-characterized.

  • Supplier B provides a lower-purity grade. The presence of significant isomeric and oxidized impurities could interfere with sensitive reactions (e.g., catalytic processes). The pale yellow color also suggests potential degradation. This material might be acceptable for early-stage exploratory work where cost is a primary concern, but the user must be aware of the potential for side reactions.

The slight difference between GC Area % and qNMR wt% is expected. GC area percent assumes an equal detector response for all components, while qNMR is an absolute method that accounts for the molecular weight and proton count of the analyte and standard, often providing a more accurate purity value.[13]

Conclusion

The purity of 1-undecyne is not a fixed attribute but a variable that depends on the supplier and batch. Relying solely on a supplier's Certificate of Analysis is insufficient for critical applications. By employing a combination of GC-FID for rapid quantification, GC-MS for impurity identification, and qNMR for absolute purity determination and structural confirmation, researchers can build a comprehensive quality profile of their starting materials. This multi-faceted approach ensures experimental reliability, protects against costly delays, and upholds the scientific integrity required in modern chemical research and drug development.

References

  • BenchChem. (2025). Differentiating Isomers of Undecyne: A Spectroscopic Comparison Guide. BenchChem Technical Support.
  • Fine Chemical Hub. (2024). The Complete Guide to Fine Chemicals: Quality, Applications & Industries. Fine Chemical Hub Blog.
  • Pure Synth. (2025). Key Regulatory Bodies Governing Fine Chemicals Around the World. Pure Synth Blog.
  • Sartorius. (2022). Making Quality the Priority for Fine and Specialty Chemicals Suppliers. Sartorius AG.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Quality Control in Fine Chemicals: Ensuring Purity for Pharmaceutical Applications. NINGBO INNO PHARMCHEM CO.,LTD. News.
  • National Center for Biotechnology Information. (n.d.). 1-Undecyne. PubChem Compound Database. Retrieved from: [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Undecyne. NIST Chemistry WebBook. Retrieved from: [Link]

  • BenchChem. (2025). Common impurities identified in commercial 3-undecyne. BenchChem Technical Support.
  • Agilent Technologies. (2012). Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene. Agilent Technologies, Inc. Publication 5991-1451EN. Available at: [Link]

  • Chemistry LibreTexts. (2023). Gas Chromatography. Retrieved from: [Link]

  • Organomation. (n.d.). Why Purity Matters: The Impact of Gas Quality on Chromatographic Results. Organomation Blog. Retrieved from: [Link]

  • Chemistry For Everyone. (2025). How To Calculate Percent Purity From Gas Chromatography?. YouTube. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining the Purity of 6-Chloro-1-hexyne. BenchChem Technical Support.
  • Chemistry LibreTexts. (2021). ¹H NMR Spectra and Interpretation. Retrieved from: [Link]

  • Agilent Technologies. (2016). Chemical Purity Analysis. Agilent Technologies, Inc. Publication 5991-7333EN. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. Available at: [Link]

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A Comparative Guide to 1-Undecyne: Unveiling its Advantages in Advanced Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development, materials science, and chemical biology, the selection of building blocks is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic strategy. Among the diverse array of long-chain alkynes, 1-undecyne (C₁₁H₂₀) has emerged as a particularly advantageous reagent. This guide provides an in-depth comparison of 1-undecyne with other long-chain alkynes, supported by experimental data and protocols, to illuminate its superior performance in key applications.

The Distinctive Profile of 1-Undecyne: A Physicochemical Overview

1-Undecyne is a terminal alkyne, meaning its carbon-carbon triple bond is located at the very end of its eleven-carbon chain.[1][2][3] This structural feature is the primary source of its synthetic versatility, imparting a weakly acidic proton on the sp-hybridized carbon that is absent in internal alkynes.[4][5][6] Its long C9 alkyl chain grants it a unique solubility profile, making it miscible with many organic solvents like acetone, ether, ethanol, and benzene, while maintaining very limited solubility in water.[2][7]

The following table provides a comparative overview of the key physical properties of 1-undecyne against other representative long-chain alkynes.

Property1-Undecyne1-Dodecyne3-Undecyne (Internal)
Molecular Formula C₁₁H₂₀[1][8]C₁₂H₂₂C₁₁H₂₀[9]
Molecular Weight 152.28 g/mol [1][8]166.31 g/mol 152.28 g/mol [9]
Boiling Point 195-196°C[7][8]213-215°C~198°C
Melting Point -25°C[7][8]-19°CN/A
Density 0.773 g/cm³[8]0.781 g/cm³~0.77 g/cm³
Refractive Index 1.431[7][8]1.4371.44[4]
Structure Terminal AlkyneTerminal AlkyneInternal Alkyne

Core Advantage 1: Superior Reactivity in Cross-Coupling Reactions

A significant advantage of 1-undecyne lies in its utility in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction is a powerful method for forming C(sp²)-C(sp) bonds, essential for synthesizing a vast range of pharmaceutical compounds and complex organic materials.[10][11]

The key to this reactivity is the terminal alkyne proton. In the Sonogashira mechanism, a base deprotonates this proton, allowing the alkyne to couple with a palladium complex.[12][13] Internal alkynes, such as 3-undecyne, lack this acidic proton and are therefore unsuitable for the classic Sonogashira coupling, necessitating more complex and less efficient alternative synthetic routes.[14]

The long, non-polar alkyl chain of 1-undecyne enhances its solubility in the organic solvents typically used for these reactions, facilitating homogenous catalysis and often leading to improved reaction kinetics and yields compared to shorter-chain alkynes which may have different solubility characteristics.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-X->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination Ar-C≡CR_out Ar-C≡CR (Product) Ar-Pd(II)L2-C≡CR->Ar-C≡CR_out R-C≡CH 1-Undecyne (R-C≡CH) Cu-C≡CR Cu-C≡CR R-C≡CH->Cu-C≡CR Deprotonation (Base) Cu-C≡CR->Ar-Pd(II)L2-X CuX CuX Cu-C≡CR->CuX To Pd Cycle CuAAC_Reaction 1-Undecyne 1-Undecyne Triazole 1,2,3-Triazole Product 1-Undecyne->Triazole Azide R'-N3 Azide->Triazole Cu(I) Cu(I) Cu(I)->Triazole Catalyst Alkyne_Selection_Workflow A Application Requirement B Requires Terminal C≡C-H? A->B C Select Terminal Alkyne (e.g., 1-Undecyne) B->C Yes D Select Internal Alkyne (e.g., 3-Undecyne) B->D No E Consider Chain Length (Solubility, Sterics) C->E F 1-Undecyne: Good balance of lipophilicity and reactivity E->F G Applications: Sonogashira Coupling, CuAAC Click Chemistry, Surface Functionalization F->G

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Undecyne

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. 1-Undecyne (CAS: 2243-98-3), a terminal alkyne utilized in various organic syntheses, is a valuable reagent.[1] However, its chemical properties necessitate a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-Undecyne, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Section 1: Hazard Profile of 1-Undecyne

Before initiating any disposal protocol, a complete understanding of the chemical's hazard profile is essential. This knowledge forms the basis for all subsequent safety and handling decisions. 1-Undecyne is a combustible liquid that poses significant eye irritation and long-term aquatic toxicity risks.

PropertyValue
CAS Number 2243-98-3[2][3][4]
Molecular Formula C₁₁H₂₀[3][5]
Physical State Liquid
Flash Point 65 °C / 149 °F[2][5][6][7]
GHS Hazard Codes H319: Causes serious eye irritation[3][7] H413: May cause long lasting harmful effects to aquatic life[3][7]
Storage Class 10 - Combustible Liquids
Incompatibilities Oxidizing agents[2]
Water Solubility Immiscible/Slightly miscible[1][2][5][8]

Section 2: Pre-Disposal Safety Protocols

Proper disposal begins with safe handling during and after use. Adherence to these protocols minimizes immediate risks and prevents complications in the waste management process.

Personal Protective Equipment (PPE)

The causality behind PPE selection is the prevention of exposure through all potential routes.

  • Eye and Face Protection: Wear safety glasses with side-shields or goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] Given that 1-Undecyne causes serious eye irritation, this is a non-negotiable requirement.[3]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[2]

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[2]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Remove Ignition Sources: As a combustible liquid, all nearby flames, sparks, and hot surfaces must be eliminated.[2][9]

  • Ventilate the Area: Ensure adequate ventilation to disperse vapors.[2]

  • Containment: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully sweep or shovel the absorbent material into a suitable, sealable container for disposal.[2] This container must then be treated as hazardous waste.

Section 3: The Core Disposal Workflow

The disposal of 1-Undecyne is not a matter of simple neutralization or dilution. It must be managed as a hazardous chemical waste stream from the point of generation to its final disposition by a licensed facility. The following workflow provides a systematic approach.

G start 1-Undecyne Waste Generated characterize Step 1: Characterize Waste Is it pure 1-Undecyne or a mixture? start->characterize segregate Step 2: Segregate Waste Store away from oxidizing agents. characterize->segregate containerize Step 3: Select Compatible Container HDPE or glass, sealable lid. segregate->containerize label Step 4: Label Container 'HAZARDOUS WASTE' 1-Undecyne & all components with %. containerize->label store Step 5: Accumulate in SAA Store in a designated, secondary containment area. label->store dispose Step 6: Final Disposition Arrange pickup by licensed hazardous waste contractor. store->dispose

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Undecyne

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a blend of rigorous scientific understanding and practical, field-tested knowledge. This guide provides an in-depth operational plan for the safe handling of 1-Undecyne, focusing on the critical role of Personal Protective Equipment (PPE). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we work with and the implementation of robust safety protocols. This document moves beyond a simple checklist, offering a procedural and logical framework for PPE selection, use, and disposal, grounded in the specific chemical properties of 1-Undecyne.

Hazard Assessment: Understanding the "Why" Behind the "What"

1-Undecyne (CAS No. 2243-98-3) is a terminal alkyne, a class of compounds with unique reactivity that makes them valuable in synthesis but also necessitates careful handling. A comprehensive risk assessment is the foundation of any safety protocol. The primary hazards associated with 1-Undecyne are:

  • Combustibility: 1-Undecyne is classified as a combustible liquid with a flash point of 65 °C (149 °F).[1] This means it can ignite when exposed to an ignition source in the presence of air. Vapors are heavier than air and can travel to an ignition source, causing a flashback. Therefore, all work should be conducted away from open flames, sparks, and hot surfaces.

  • Eye Irritation: Direct contact with 1-Undecyne can cause serious eye irritation.[2][3] This is a significant risk during transfer, mixing, and any operation that could lead to splashes.

  • Skin Contact: While may not be severely corrosive, prolonged or repeated contact can cause skin irritation.[4] More importantly, skin absorption is a potential route of exposure that must be mitigated.

  • Inhalation: Inhalation of 1-Undecyne vapor may be harmful.[4] Symptoms of overexposure can include headache, dizziness, and nausea.[1] Proper ventilation is crucial to keep vapor concentrations below permissible exposure limits.

  • Aspiration Hazard: If swallowed, there is a risk of aspiration into the lungs, which can be fatal. This is a critical consideration in first aid procedures.

  • Incompatibility: 1-Undecyne can react with strong oxidizing agents.[1][4] Such reactions can be exothermic and potentially violent, generating heat and pressure.

Core PPE Requirements for 1-Undecyne Handling

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks of exposure. The following table summarizes the recommended PPE for handling 1-Undecyne in various laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low Volume (<100 mL) Benchtop Operations (in a certified chemical fume hood) Chemical splash goggles meeting ANSI Z87.1 standards.[1][5]Nitrile or neoprene gloves.[4] Inspect for tears before use and change immediately upon contamination.Flame-resistant (FR) lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.Not typically required with proper fume hood function.
High Volume (>100 mL) or Reactions with Elevated Risk (e.g., heating, pressure) Chemical splash goggles and a full-face shield.[5]Neoprene or butyl gloves for extended protection.[6][7] Consider double-gloving.Flame-resistant lab coat and a chemical-resistant apron.Recommended to have a respirator available. Use based on risk assessment.
Accidental Spill Cleanup Chemical splash goggles and a full-face shield.Heavy-duty neoprene or butyl gloves.Chemical-resistant suit or coveralls (e.g., Tychem®).[8]Air-purifying respirator (APR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills.[1]

Operational Planning: From Preparation to Disposal

A robust safety plan encompasses the entire lifecycle of the chemical in the laboratory, from the moment it is received to the final disposal of the waste.

PPE Selection and Donning/Doffing Protocol

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow 1-Undecyne PPE Selection Workflow cluster_assessment Risk Assessment cluster_decision PPE Level Decision cluster_ppe Required PPE cluster_action Action A Start: Plan to handle 1-Undecyne B Assess volume and task (e.g., transfer, reaction, cleanup) A->B C Low Volume (<100mL) in Fume Hood? B->C D High Volume (>100mL) or Elevated Risk? C->D No F Level 1 PPE: - Goggles - Nitrile/Neoprene Gloves - FR Lab Coat C->F Yes E Spill or Emergency? D->E No G Level 2 PPE: - Goggles & Face Shield - Neoprene/Butyl Gloves - FR Coat & Apron D->G Yes H Level 3 PPE (Spill): - Goggles & Face Shield - Heavy-duty Gloves - Chemical Suit - Respirator E->H Yes I Proceed with experiment F->I G->I J Initiate spill response H->J

Caption: Decision workflow for selecting appropriate PPE when handling 1-Undecyne.

Step-by-Step Donning (Putting On) PPE:

  • Clothing: Ensure you are wearing long pants and closed-toe shoes.

  • Inner Gloves (if double-gloving): Don the first pair of nitrile gloves.

  • Lab Coat/Suit: Put on your flame-resistant lab coat and fasten all buttons. If required, don a chemical-resistant apron or suit.

  • Respirator (if required): Perform a positive and negative pressure seal check.

  • Eye/Face Protection: Put on your chemical splash goggles. If a splash hazard exists, add a face shield over the goggles.

  • Outer Gloves: Don the second, heavier-duty pair of gloves (e.g., neoprene) over the first pair, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

Step-by-Step Doffing (Taking Off) PPE: The goal is to remove PPE without contaminating yourself.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated waste container.

  • Lab Coat/Suit and Apron: Unbutton your lab coat. Remove it by rolling it down your arms, touching only the inside. Fold it so the contaminated outside is contained within and place it in the designated area or disposal bag.

  • Face Shield and Goggles: Remove by handling the strap; avoid touching the front. Place in a designated area for decontamination.

  • Respirator (if used): Remove and store or dispose of as per laboratory protocol.

  • Inner Gloves: Remove the final pair of gloves, again, without touching the outside with your bare hands.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[4]

Disposal Plan for Contaminated Materials

Proper segregation and disposal of waste are critical to prevent exposure to others and environmental contamination.

  • Contaminated PPE: All disposable PPE, including gloves, aprons, and bench paper, that has come into contact with 1-Undecyne must be considered hazardous waste.

    • Collect these materials in a designated, sealed hazardous waste bag or container.

    • The container must be clearly labeled with "Hazardous Waste" and the chemical name (1-Undecyne).

  • Liquid and Solid Waste: Unused 1-Undecyne and any reaction byproducts must be disposed of as hazardous chemical waste.

    • Collect in a compatible, sealed, and clearly labeled waste container.

    • Never pour 1-Undecyne down the drain.[1][4]

    • Follow your institution's specific guidelines for chemical waste pickup and disposal.[1]

By adhering to these detailed protocols, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and your research. Trust in these procedures is built upon the scientific understanding of the risks involved and the validated effectiveness of the protective measures outlined.

References

  • Gelest, Inc. (2016). 1-UNDECENE Safety Data Sheet. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 1-Undecyne. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Auburn University. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Duke University. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.